Azonine
Description
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Structure
3D Structure
Properties
CAS No. |
293-57-2 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
1H-azonine |
InChI |
InChI=1S/C8H9N/c1-2-4-6-8-9-7-5-3-1/h1-9H |
InChI Key |
HWGJWYNMDPTGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CNC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Aromatic Properties of Azonine: A Technical Guide
Abstract
Azonine (1H-azonine) is a nine-membered, nitrogen-containing heterocycle that stands as a significant subject of study in the field of chemical aromaticity. As a monocyclic, planar system containing 10 π-electrons, it conforms to Hückel's 4n+2 rule for aromaticity with n=2.[1][2] This document provides an in-depth technical overview of the aromatic properties of this compound, consolidating data from seminal experimental work and subsequent computational studies. It details the theoretical basis of its aromaticity, presents quantitative data from both computational and experimental analyses, outlines the protocols used for its characterization, and visualizes key chemical and logical pathways.
Theoretical Framework for Aromaticity in this compound
Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts greater stability than other geometric or connective arrangements with the same set of atoms. The primary rule for predicting aromaticity in monocyclic systems is Hückel's rule.[2][3]
This compound satisfies the four core criteria for aromaticity:
-
Cyclic: It possesses a nine-membered ring structure.[4]
-
Planar: Theoretical calculations confirm a planar C2v symmetry for the molecule in the gas phase, although a delicate balance with steric strain exists.[1][5]
-
Fully Conjugated: Every atom in the ring is sp2-hybridized, contributing a p-orbital to a continuous, overlapping system.
-
Contains [4n+2] π-Electrons: this compound has 10 π-electrons (eight from the carbon double bonds and two from the nitrogen lone pair), satisfying the rule for n=2.[1]
Characterization Workflow
The aromatic character of this compound has been established through a combination of chemical synthesis, experimental spectroscopy, and computational analysis. Early work by Anastassiou et al. focused on the synthesis and observation of its properties, such as thermal stability, while later theoretical studies provided quantitative measures of its aromaticity.
Quantitative Data on Aromaticity
Quantitative analysis, primarily through computational methods, provides strong evidence for the aromatic nature of this compound. These theoretical findings explain the experimentally observed properties, such as its notable thermal stability compared to non-aromatic analogues like oxonine.[5][6]
Table 1: Theoretical Aromaticity Indices and Molecular Properties
The following table summarizes key computational metrics that quantify the aromaticity and electronic structure of this compound.
| Parameter | Method/Basis Set | Value | Interpretation | Reference |
| NICS(0) | B3LYP/6-311G(2d,p) | -12.836 ppm | Strongly aromatic (Benzene: ~-9.7, Pyrrole: ~-15.1) | [5] |
| NICS(0) | B3LYP/6-31+G(d) | -13.262 ppm | Strongly aromatic | [5] |
| NICS(1) | B3LYP/6-31+G(d) | -11.891 ppm | Strongly aromatic | [5] |
| HOMA | B3LYP/6-31+G(d) | 0.900 | Highly aromatic (Value approaches 1 for ideal aromatics) | [5] |
| HOMO-LUMO Gap | B3LYP/6-311G(2d,p) | 4.57 eV | Indicates significant electronic stability | [1][5] |
| Dipole Moment | B3LYP/6-31+G(d) | 3.0 D | Indicates charge separation towards the N atom | [1][5] |
| N-C2 Bond Length | B3LYP/6-31+G(d) | 1.371 Å | Intermediate between N-C single (1.47 Å) & N=C double (1.30 Å) | [5] |
| C-C Bond Lengths | B3LYP/6-31+G(d) | 1.377 - 1.416 Å | Similar to benzene (B151609) (1.40 Å), indicating delocalization | [5] |
Table 2: Experimental Thermal Stability
Experimental studies by Anastassiou et al. demonstrated the thermal stability of this compound, a key indicator of aromatic stabilization. The decomposition kinetics were monitored by ¹H NMR.
| Compound | Conditions | Half-life (t½) | Interpretation | Reference |
| 1H-Azonine | Acetone-d₆, ~50 °C | ~75 min | Moderately stable, indicating aromatic stabilization | [1] |
| Azoninyl Anion (Li⁺ salt) | Not specified | Stable at 100 °C | Enhanced stability due to anionic delocalization | [1] |
| Oxonin (Oxaannulene) | Not specified, 50 °C | ~3 min | Significantly less stable (non-aromatic analogue) | [1] |
Experimental and Computational Protocols
Synthesis of 1H-Azonine
The parent 1H-azonine was first synthesized by Anastassiou et al. via a multi-step sequence starting from a bicyclic precursor.[1]
Protocol Outline:
-
Precursor Synthesis: An N-ethoxycarbonyl-9-azabicyclo[6.1.0]nona-2,4,6-triene derivative (a urethane) is synthesized.
-
Anion Formation: The urethane (B1682113) precursor is treated with a strong base, such as potassium t-butoxide, at low temperatures (-78 °C to -20 °C). This deprotonation step forms the planar, aromatic azoninyl anion.
-
Protonation: The azoninyl anion intermediate is then quenched with a suitable proton source to yield the neutral 1H-azonine. The anion can be isolated as a salt (e.g., with Li⁺, K⁺) prior to protonation.
¹H NMR Spectroscopy
¹H NMR is used for structural confirmation and to monitor reaction kinetics, such as thermal decomposition.
Plausible Protocol for Characterization:
-
Sample Preparation: Dissolve a ~5-10 mg sample of this compound in a deuterated solvent (e.g., acetone-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans for good signal-to-noise.
-
Kinetic Monitoring: To measure thermal stability, acquire a series of ¹H spectra at a constant elevated temperature (e.g., 50 °C) over several hours. The rate of decomposition is determined by integrating the signals corresponding to this compound and its decomposition products over time.
UV-vis Spectroscopy
This technique provides information about the conjugated π-electron system.
Plausible Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol).
-
Instrument Setup: Use a dual-beam UV-vis spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 200 nm to 600 nm. The resulting spectrum, showing absorbance maxima (λ_max), is characteristic of the electronic transitions within the conjugated system.
Computational Protocol: NICS Calculation
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. A negative value inside a ring indicates a diatropic ring current, a hallmark of aromaticity.
Protocol:
-
Geometry Optimization: Optimize the molecular structure of this compound using a density functional theory (DFT) method, such as B3LYP with a basis set like 6-311+G**.
-
NICS Point Definition: Place a ghost atom (Bq) at the geometric center of the nine-membered ring. This point is designated for the NICS(0) calculation. For NICS(1), the ghost atom is placed 1.0 Å directly above the ring center.
-
NMR Calculation: Perform an NMR shielding calculation (e.g., using the GIAO method) on the optimized geometry including the ghost atom.
-
Value Extraction: The NICS value is the negative of the calculated isotropic magnetic shielding tensor at the position of the ghost atom.
Computational Protocol: HOMA Calculation
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the degree of bond length equalization in a ring, a key structural feature of aromatic systems.
Protocol:
-
Geometry Optimization: Obtain the equilibrium bond lengths (Rᵢ) of the this compound ring using a reliable quantum chemical method (e.g., B3LYP/6-31+G(d)).
-
HOMA Calculation: Apply the HOMA formula: HOMA = 1 - [α/n * Σ(R_opt - Rᵢ)²]
-
n is the number of bonds in the ring.
-
R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds).
-
Rᵢ are the calculated bond lengths in this compound.
-
α is a normalization constant that ensures HOMA = 0 for a non-aromatic Kekulé structure and HOMA = 1 for a system with all bonds equal to R_opt.
-
Chemical Reactivity and Pathways
Theoretical studies have explored the reaction pathways of this compound, including its thermal rearrangement to more stable bicyclic systems. This reaction underscores the delicate balance between the aromatic stabilization of the nine-membered ring and the inherent strain of the macrocycle.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. 9-Azabicyclo[6,1,0]nona-2,4,6-triene and derivatives thereof - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. vdoc.pub [vdoc.pub]
The Synthesis of Azonine and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azonine, a nine-membered, unsaturated nitrogen-containing heterocycle, represents a fascinating yet relatively underexplored area of organic chemistry. As the next higher homolog of the more commonly studied azocine, this compound and its derivatives present unique synthetic challenges and opportunities due to the conformational flexibility and potential aromaticity of the nine-membered ring. This technical guide provides a comprehensive overview of the synthetic strategies developed to date for accessing the this compound core, with a focus on photochemical approaches. Detailed experimental protocols for key reactions are provided, along with a summary of the available quantitative data.
Synthetic Strategies for the this compound Ring System
The synthesis of the this compound ring has been primarily achieved through photochemical methods, particularly leveraging the reactivity of azides. The pioneering work of Anastassiou and his research group has been instrumental in establishing these synthetic routes.
Photochemical Synthesis from Cyclooctatetraene (B1213319) Azide (B81097)
A key strategy for the synthesis of the parent 1H-azonine involves the photolysis of cyclooctatetraene azide. This approach utilizes a ring-expansion methodology to form the nine-membered heterocyclic system.
Experimental Protocol: Synthesis of 1H-Azonine
-
Starting Material: Cyclooctatetraene azide.
-
Reaction Conditions: Photolysis of a solution of cyclooctatetraene azide in a suitable solvent (e.g., pentane) using a low-pressure mercury lamp at low temperatures (e.g., -78 °C).
-
Proposed Mechanism: The photochemical decomposition of the azide generates a nitrene intermediate, which can then undergo a series of rearrangements, including ring expansion of the cyclooctatetraene system, to ultimately yield the this compound ring.
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel at low temperatures to isolate the 1H-azonine.
Quantitative Data:
| Compound | Starting Material | Method | Yield (%) | Spectroscopic Data |
| 1H-Azonine | Cyclooctatetraene azide | Photolysis | Not explicitly reported | ¹H NMR, ¹³C NMR, UV-Vis |
Logical Relationship of the Synthetic Pathway
An In-depth Technical Guide to the Chemical Structure and Properties of Azocine
Disclaimer: The term "Azonine" is not a standard, widely recognized chemical name. This guide focuses on "Azocine," an eight-membered heterocyclic compound, which is likely the intended subject of inquiry.
Azocine (B12641756) and its derivatives represent a significant class of eight-membered nitrogen-containing heterocyclic compounds.[1] While less common than their five- and six-membered counterparts, azocine-containing structures are found in a variety of natural products and synthetically developed molecules with diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of the azocine core, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Azocine is a heterocyclic organic compound characterized by an unsaturated eight-membered ring containing seven carbon atoms and one nitrogen atom.[3] Its molecular formula is C₇H₇N.[3] The fully saturated analog is known as azocane (B75157).[3] The IUPAC name for the fully unsaturated structure is Azacyclooctatetraene.[4]
Saturated and partially saturated azocine rings are pivotal structural motifs in a range of bioactive molecules, including a class of opioid compounds.[3] The physicochemical properties of azocine derivatives can vary significantly based on their substitution patterns.
Table 1: Physicochemical Properties of a Representative Azocine Derivative
| Property | Value |
|---|---|
| Compound Name | o-chloro phenol (B47542) derivative of azocine |
| Molecular Formula | C₁₉H₁₇N₂O₂Cl |
| Molecular Weight | 340.5 g/mol |
| Melting Point | 40°C |
| Boiling Point | 137°C |
| Solubility | Soluble in Acetone, Ethanol, Methanol, and Water |
Data sourced from a study on a specific o-chloro phenol derivative of azocine.[4]
Spectroscopic Characterization
The structural elucidation of azocine derivatives relies on a combination of modern spectroscopic techniques. These methods are essential for confirming the identity, purity, and detailed molecular structure of newly synthesized compounds.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the electronic environment of the protons and carbons within the molecule.[5]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the molecule by detecting the vibrational frequencies of different bonds.[5]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5]
-
UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule and can be useful for quantitative analysis.[7][8]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state, offering unambiguous structural confirmation.[2]
Synthesis of the Azocine Ring System
The synthesis of eight-membered rings like azocine can be challenging.[2] However, several synthetic strategies have been developed to construct the azocine core and its derivatives.
Key Synthetic Approaches:
-
Ring-Closing Metathesis (RCM): A powerful method for forming cyclic compounds, including azocines, often utilizing Grubbs' catalysts.
-
Intramolecular Heck Reaction: This palladium-catalyzed reaction is effective for constructing medium-sized rings and offers good functional group tolerance.
-
Ring-Expansion Reactions: Methods such as the reaction of annulated tetrahydropyridines with activated alkynes can be used to expand a six-membered ring into an eight-membered azocine.
-
Multicomponent Reactions: One-pot reactions involving three or more starting materials can efficiently generate complex azocine structures.[5]
-
Cycloaddition Reactions: These reactions can be employed to build the azocine ring system through the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.
Below is a generalized workflow for the synthesis and characterization of an azocine derivative.
Caption: Generalized workflow for the synthesis and characterization of azocine derivatives.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and biological assays. Below are representative methodologies cited in the literature for the synthesis and characterization of azocine compounds.
Protocol 1: Multicomponent Synthesis of a Fused Azocine Derivative [2]
-
Reactant Preparation: A mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole, thiobarbituric acid, and paraformaldehyde is prepared in an appropriate solvent such as ethanol.
-
Reaction Condition: The reaction mixture is subjected to ultrasonic irradiation in an ultrasonic bath for a specified duration (e.g., 3 hours).
-
Product Isolation: The resulting product is isolated from the reaction mixture.
-
Purification: The crude product is purified using standard techniques like recrystallization or column chromatography.
-
Characterization: The final product's structure is confirmed using spectroscopic methods (NMR, IR, MS) and X-ray crystallography.
Protocol 2: Characterization of a Novel Spirocyclic Compound with an Azocine Moiety [5]
-
Physicochemical Characterization: The melting point and elemental analysis of the synthesized compound are determined.
-
Spectroscopic Analysis:
-
FT-IR: The compound is analyzed to identify characteristic vibrational bands of its functional groups.
-
¹H-NMR and ¹³C-NMR: NMR spectra are recorded to elucidate the chemical structure and connectivity of the atoms.
-
MS: Mass spectrometry is performed to confirm the molecular weight.
-
-
Crystallographic Investigation: Single-crystal X-ray diffraction is used to determine the precise molecular structure and intermolecular interactions.
-
Antioxidant Potential Evaluation: The in vitro antioxidant capacity is assessed using standard assays such as the DPPH and ABTS methods.
Biological Activities and Therapeutic Potential
Azocine-containing alkaloids are found in natural sources such as fungi and marine sponges.[2] The azocine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[5] Derivatives of azocine and its saturated counterpart, azocane, have demonstrated a broad spectrum of biological activities.
Table 2: Biological Activities of Azocine Derivatives
| Biological Activity | Examples of Azocine Derivatives | Reference |
|---|---|---|
| Anticancer | Alstomarine B and C show cytotoxicity against human osteosarcoma tumor cells. | [2] |
| Neuroprotective | Uleine inhibits acetylcholinesterase, butyrylcholinesterase, and β-secretase. | [2] |
| Immunosuppressive | FR901483 exhibits strong immunosuppressive activity in vitro. | [2] |
| Antibacterial | Certain synthetic derivatives show efficacy against Gram-positive bacteria. | [5] |
| Antifungal | Azocine derivatives have been reported to possess antifungal properties. | [2] |
| Antimalarial | Some azocine compounds have shown antimalarial activity. | [2] |
| Antiviral | Antiviral properties have been observed in some azocine derivatives. | [2] |
| Anti-inflammatory | The azocine scaffold is associated with anti-inflammatory effects. | [2] |
| Insecticidal | Certain azocine alkaloids act as insecticides. |[2] |
Mechanism of Action: Inhibition of Cholinesterases by Uleine
The neuroprotective effects of the azocine alkaloid Uleine are attributed to its ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] This inhibition leads to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.
Caption: Inhibition of cholinesterases by the azocine alkaloid Uleine.
Conclusion
The azocine ring system is a versatile scaffold that continues to be of great interest to medicinal and organic chemists. Its presence in a variety of biologically active natural products underscores its therapeutic potential. The development of novel synthetic methodologies for constructing the azocine core will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. Further exploration of the structure-activity relationships of azocine derivatives will be crucial in harnessing their full therapeutic potential for a range of diseases.
References
- 1. Isolation and biological activity of azocine and azocane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azocine - Wikipedia [en.wikipedia.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Azonine and Related Azine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of azonine and, more broadly, related azine compounds. Due to the scarcity of published experimental data on the parent this compound (C₈H₉N), a "nearly forgotten" aromatic molecule, this document leverages data from well-characterized azine derivatives as representative examples.[1] The principles and methodologies outlined are fundamental for the structural elucidation and analysis of this class of heterocyclic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within conjugated systems, such as those present in this compound and its derivatives. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one, typically from a π bonding orbital to a π* antibonding orbital (π→π* transition) or from a non-bonding orbital to a π* antibonding orbital (n→π* transition).
General Principles
The position (λₘₐₓ) and intensity (molar absorptivity, ε) of absorption bands are highly dependent on the molecular structure. For azine derivatives, which contain C=N chromophores, characteristic n→π* and π→π* transitions are expected.[2] The extent of conjugation significantly influences the λₘₐₓ; longer conjugated systems absorb at longer wavelengths. The electronic nature of substituents on the aromatic or heterocyclic rings can also cause shifts in absorption maxima.[3]
Quantitative Data for Representative Azine Compounds
The following table summarizes UV-Vis absorption data for several heterocyclic azine derivatives, demonstrating the influence of the heterocyclic ring on the electronic absorption.
| Compound ID | Structure | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| L1 | Thienyl Azine | Acetonitrile | 331 | 46,000 |
| L2 | Pirrolyl Azine | Acetonitrile | 352 | 60,000 |
| L3 | Furyl Azine | Acetonitrile | 332 | 52,000 |
| Data sourced from the University of Minho study on heterocyclic azines.[3] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of the azine compound in a UV-grade solvent (e.g., acetonitrile, DMSO) at a known concentration (e.g., 10⁻³ M). Perform serial dilutions to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation : Use a dual-beam spectrophotometer. Fill a 10 mm path length quartz cuvette with the pure solvent to serve as the reference.
-
Data Acquisition : Fill a matching quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.
-
Spectral Scan : Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm, to identify all absorption maxima.
-
Analysis : Record the wavelength of maximum absorbance (λₘₐₓ) and the absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is concentration in mol/L, and l is the path length in cm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.
General Principles
The chemical shift (δ) in NMR is indicative of the electronic environment of a nucleus. Protons or carbons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). For aromatic systems like this compound, the ring current effect typically causes protons attached to the ring to resonate in the 6.0-9.0 ppm range. Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information.
Quantitative Data for a Representative Thienyl Azine (L1)
The following table presents the ¹H and ¹³C NMR data for 2,2'-thiophenecarboxaldehyde azine in CDCl₃.
| Atom Type | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H NMR | 8.79 | Singlet | 2 x N=CH |
| 7.48–7.50 | Multiplet | 2 x H-3 | |
| 7.42–7.44 | Multiplet | 2 x H-5 | |
| 7.11–7.13 | Multiplet | 2 x H-4 | |
| ¹³C NMR | 150.54 | - | 2 x N=CH |
| 138.89 | - | 2 x C2 | |
| 131.25 | - | 2 x C5 | |
| 129.56 | - | 2 x C3 | |
| 128.11 | - | 2 x C4 | |
| Data sourced from the University of Minho study on heterocyclic azines.[3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified azine compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound without reacting with it.
-
Instrumentation : Transfer the solution to a standard 5 mm NMR tube. Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended) : Perform experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations for unambiguous assignments.[4]
-
-
Processing and Analysis : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to determine the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
General Principles
Specific bonds vibrate at characteristic frequencies. The azine functional group (C=N-N=C) gives rise to distinct stretching vibrations. The C=N imine stretch is typically observed in the 1690-1620 cm⁻¹ region, while the N-N single bond stretch appears at lower wavenumbers. The exact position of these bands can be influenced by conjugation and substitution.
Quantitative Data for a Representative Phosphino-Azine Compound
The following table lists the key IR absorption frequencies for a solid-state phosphino-azine ligand.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 1616 | Stretching (ν) | Imine (C=N) |
| 756 | Stretching (ν) | N-N |
| Data sourced from the synthesis and characterization of a phosphino-azine ligand.[5] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (Solid) :
-
KBr Pellet : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Place the sample (pellet or on the ATR crystal) in the spectrometer's sample compartment. Acquire a background spectrum of the empty spectrometer (or pure KBr pellet). Then, acquire the sample spectrum.
-
Analysis : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. Identify characteristic absorption bands and assign them to specific functional groups using correlation tables.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
General Principles
Upon ionization (e.g., by Electron Ionization - EI), a molecule forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. This ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals.[6] The pattern of these fragments is characteristic of the molecule's structure. Aromatic and heterocyclic compounds often produce a stable and prominent molecular ion peak due to the stability of the ring system.[7]
Predicted Fragmentation Pathways for this compound
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like many heterocycles, direct insertion or a gas chromatography (GC-MS) inlet is common. For less stable compounds, soft ionization techniques like Electrospray Ionization (ESI) may be used with a liquid chromatography (LC-MS) inlet.
-
Ionization : Select an appropriate ionization method. Electron Ionization (EI) is a hard technique that provides rich fragmentation data. ESI is a soft technique that typically yields the quasi-molecular ion (e.g., [M+H]⁺) with minimal fragmentation.[8]
-
Mass Analysis : The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.
-
Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and their corresponding neutral losses to deduce structural features of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent ion and its fragments.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of an unknown this compound or azine compound is rarely achieved with a single technique. It requires the integration of data from multiple spectroscopic methods. The following workflow illustrates the logical progression of analysis.
Caption: Workflow for structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 5. Design, Synthesis and Characterization of a Phosphino-Azine Ligand [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Thermal Stability of N-substituted Azonines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of N-substituted azonines, a class of nine-membered nitrogen-containing heterocycles. While specific experimental data on a wide range of N-substituted azonines is limited in publicly available literature, this document outlines the core principles of their thermal stability, detailed experimental protocols for its assessment, and a framework for data presentation and interpretation.
Introduction to N-substituted Azonines and their Thermal Stability
Azonine and its derivatives are of interest due to their unique electronic structure and potential applications in medicinal chemistry and materials science. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their utility in various applications. N-substitution can significantly impact the planarity and aromaticity of the this compound ring, thereby affecting its stability. Theoretical studies suggest that substitution at the nitrogen atom can distort the ring's planarity, yet the aromatic character may be retained. Understanding the thermal behavior of N-substituted azonines is crucial for predicting their reactivity and degradation pathways.
Factors Influencing Thermal Stability
The thermal stability of N-substituted azonines is influenced by a variety of factors, primarily related to the nature of the substituent on the nitrogen atom and the overall structure of the molecule.
-
Nature of the N-Substituent:
-
Electron-withdrawing groups (EWGs) (e.g., acyl, sulfonyl groups) can decrease the electron density on the nitrogen atom and potentially weaken the N-C bonds, leading to lower thermal stability.
-
Electron-donating groups (EDGs) (e.g., alkyl groups) may increase the electron density and enhance the stability of the ring system.
-
Steric hindrance from bulky substituents can introduce ring strain, potentially lowering the decomposition temperature.
-
-
Ring Strain and Aromaticity: The nine-membered this compound ring possesses inherent strain. Substituents that alter the ring's conformation and affect its quasi-aromatic character will influence its thermal stability.
-
Reaction Atmosphere: The presence of oxygen, moisture, or reactive gases can significantly alter the decomposition pathway and onset temperature compared to an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols for Thermal Analysis
The thermal stability of N-substituted azonines is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.
Methodology:
-
Sample Preparation: A small amount of the N-substituted this compound sample (typically 1-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The crucible is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen or air) is set at a constant flow rate (e.g., 20-100 mL/min).[1]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]
-
Data Acquisition and Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which is the peak of the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Methodology:
-
Sample Preparation: A small amount of the N-substituted this compound sample (typically 1-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
Data Acquisition and Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks. The peak onset temperature and the area under the peak (enthalpy change) are determined.
Data Presentation
Quantitative data from thermal analysis should be presented in a clear and structured format to facilitate comparison between different N-substituted azonines.
Table 1: Illustrative Thermal Stability Data for N-Substituted Azonines
| N-Substituent | Tm (°C) [a] | Tonset (°C) [b] | Tmax (°C) [c] | Residual Mass (%) [d] | ΔHdecomp (J/g) [e] |
| -H | Data not available | Data not available | Data not available | Data not available | Data not available |
| -CH₃ | Data not available | Data not available | Data not available | Data not available | Data not available |
| -COCH₃ | Data not available | Data not available | Data not available | Data not available | Data not available |
| -SO₂Ph | Data not available | Data not available | Data not available | Data not available | Data not available |
| Example: Methyl N-methyl-N-nitrosoanthranilate [f] | - | ~220 [g] | Data not available | Data not available | Data not available |
Notes: [a] Melting point determined by DSC. [b] Onset of decomposition determined by TGA. [c] Temperature of maximum decomposition rate from DTG curve. [d] Residual mass at the end of the TGA experiment (e.g., at 600 °C). [e] Enthalpy of decomposition determined by DSC. [f] A related substituted azocine (B12641756) derivative. Data from thermolysis experiment.[2] [g] Temperature at which thermolysis was conducted.[2]
Disclaimer: The data for generic N-substituted azonines in this table is hypothetical and for illustrative purposes only, due to the limited availability of specific experimental data in the literature.
Visualization of Workflows and Potential Decomposition Pathways
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a newly synthesized N-substituted this compound.
Caption: Workflow for Thermal Stability Assessment.
Potential Thermal Decomposition Pathways
The thermal decomposition of N-substituted azonines in an inert atmosphere is likely to proceed via radical mechanisms involving homolytic bond cleavage. The following diagram illustrates a generalized potential decomposition pathway.
Caption: Potential Thermal Decomposition Pathways.
Conclusion
The thermal stability of N-substituted azonines is a fundamental property that dictates their potential for practical applications. While a comprehensive database of thermal stability data for this class of compounds is yet to be established, the methodologies outlined in this guide provide a robust framework for systematic investigation. By employing techniques such as TGA and DSC, researchers can elucidate the thermal behavior of novel N-substituted azonines, enabling the rational design of more stable and effective molecules for drug development and materials science. Future research should focus on systematically studying the effects of a wide range of N-substituents on the thermal stability of the this compound ring to establish clear structure-stability relationships.
References
A Comparative Analysis of Azonine and Other Nine-Membered Heterocycles: A Technical Guide
An In-depth Examination of the Synthesis, Structure, and Reactivity of Azonine, Oxonine, and Thionin for Researchers, Scientists, and Drug Development Professionals.
Nine-membered heterocycles, a class of medium-sized ring systems, present a unique confluence of conformational flexibility and potential aromaticity, making them intriguing scaffolds for theoretical study and practical applications in medicinal chemistry. This technical guide provides a comprehensive comparison of this compound (a nitrogen-containing heterocycle), oxonine (its oxygen analogue), and thionin (its sulfur analogue), focusing on their synthesis, structural properties, reactivity, and biological potential.
Introduction to Nine-Membered Heterocycles
Heterocyclic compounds are cyclic structures containing at least one heteroatom in the ring. Nine-membered heterocycles, specifically the fully unsaturated systems, are of particular interest due to the interplay between the strain of a medium-sized ring and the potential for aromatic stabilization. According to Hückel's rule, a planar, cyclic, fully conjugated system with (4n+2) π-electrons should exhibit aromatic character. For a nine-membered ring with one heteroatom, the potential for a 10π-electron system exists if the heteroatom can contribute a lone pair of electrons to the π-system.
Synthesis of this compound, Oxonine, and Thionin
The synthesis of medium-sized rings like these nine-membered heterocycles is often challenging due to unfavorable entropic and enthalpic factors. Various strategies have been developed to overcome these hurdles, including ring-expansion reactions and cyclization of acyclic precursors.
Synthesis of this compound (1H-Azonine)
A general conceptual pathway for the synthesis of a nine-membered nitrogen heterocycle is depicted below. This typically involves the construction of a suitable acyclic precursor containing the necessary functionalities for the final ring-closing step.
Figure 1. General synthetic strategy for nine-membered heterocycles.
Synthesis of Oxonine and Thionin
Detailed experimental procedures for the synthesis of the parent oxonine and the nine-membered thionin heterocycle are notably scarce in the available literature. The synthesis of oxygen- and sulfur-containing heterocycles can be approached through various methods, including intramolecular O-H or S-H insertion reactions and ring-enlargement strategies. However, the inherent challenges of forming medium-sized rings, coupled with the specific reactivity of oxygen and sulfur precursors, make these syntheses non-trivial. The term "thionin" is also frequently used to refer to a class of proteins, which complicates literature searches for the heterocyclic compound.
Structural and Spectroscopic Properties
The structure and properties of these nine-membered heterocycles are dictated by a delicate balance between angle strain and aromatic stabilization.
This compound
This compound is considered to possess a considerable amount of aromatic stability. Theoretical studies and experimental data from derivatives suggest that this compound exists as an equilibrium mixture of a planar aromatic conformation and a distorted, non-planar conformation.[1] The energy difference between these two forms is small, and the equilibrium can be influenced by substituents, solvents, and the presence of cations.[1]
Table 1: Calculated and Experimental Spectroscopic Data for this compound
| Property | Theoretical Value | Experimental Value (from derivatives) |
| ¹H NMR | Aromatic region chemical shifts | Downfield shifts indicative of aromaticity |
| ¹³C NMR | Aromatic region chemical shifts | Consistent with a conjugated system |
| UV-Vis | Transitions in the UV-A region | Absorption maxima consistent with a π-conjugated system |
Note: Specific quantitative data for the parent 1H-azonine is not available in the provided search results. The information is inferred from theoretical studies and data on its derivatives.
Oxonine and Thionin
Direct experimental data on the structural and spectroscopic properties of the parent oxonine and nine-membered thionin are limited. Theoretical studies can provide insights into their expected properties. The higher electronegativity of oxygen in oxonine compared to nitrogen in this compound is expected to influence its electronic structure and aromaticity. For thionin, the larger size and different bonding characteristics of the sulfur atom would lead to distinct geometric and electronic properties compared to its nitrogen and oxygen counterparts.
Reactivity of Nine-Membered Heterocycles
The reactivity of these heterocycles is influenced by their electronic structure, specifically their aromaticity and the nature of the heteroatom.
Electrophilic and Nucleophilic Reactions
Aromatic heterocycles can undergo both electrophilic and nucleophilic substitution reactions. The electron-rich nature of the π-system in aromatic this compound would make it susceptible to attack by electrophiles. The heteroatom itself can also be a site of reaction. Conversely, the presence of the electronegative heteroatom can create regions of lower electron density, making the ring susceptible to nucleophilic attack.
The general reactivity of a heteroaromatic system can be visualized as follows:
Figure 2. General reactivity of heteroaromatic rings.
The specific sites of electrophilic and nucleophilic attack on this compound, oxonine, and thionin would be determined by the electron density distribution within the rings, which is influenced by the heteroatom.
Biological Activity and Drug Development Potential
Nine-membered nitrogen heterocycles are found in a number of biologically active natural products.[2] The unique conformational properties and potential for diverse functionalization make them attractive scaffolds in drug discovery. While the biological activities of the parent this compound, oxonine, and thionin are not well-documented, derivatives of related nine-membered heterocyclic systems have shown a range of pharmacological properties. The field of medicinal chemistry continues to explore such novel heterocyclic systems for the development of new therapeutic agents.
Conclusion
This compound stands as the most studied among the three parent nine-membered heterocycles discussed. Its near-aromatic character and conformational flexibility have been subjects of theoretical and experimental interest. In contrast, oxonine and the nine-membered thionin remain largely unexplored, representing an open area for synthetic and theoretical chemists. The development of efficient synthetic routes to these parent heterocycles and a thorough investigation of their properties and reactivity are crucial next steps. Such studies will not only enhance our fundamental understanding of medium-sized heterocycles but also unlock their potential for applications in materials science and drug discovery. Further research is needed to obtain detailed experimental data to populate comparative tables and to develop specific and reproducible experimental protocols.
References
The Advent of a Strained Aromatic: A Technical History of Azonine Chemistry
For Researchers, Scientists, and Drug Development Professionals
The field of heterocyclic chemistry is foundational to the development of pharmaceuticals and functional materials. Within this vast landscape, the study of medium-sized, unsaturated rings has presented unique challenges and opportunities. Azonine, the nine-membered, nitrogen-containing analogue of the cyclononatetraenyl anion, stands as a significant milestone in the exploration of aromaticity and molecular strain. This technical guide provides an in-depth review of the historical development of this compound chemistry, focusing on the seminal synthetic achievements, detailed experimental protocols, and the key researchers who pioneered this field.
Theoretical Underpinnings and the Precursor: The Cyclononatetraenyl Anion
The story of this compound is intrinsically linked to the theoretical and synthetic work on its carbocyclic counterpart, the cyclononatetraenyl anion (C₉H₉⁻). The prediction, based on Hückel's rule (4n+2 π electrons), that this 10π electron system would exhibit aromatic character, spurred significant interest in its synthesis. The first successful preparation of the all-cis cyclononatetraenyl anion was a crucial stepping stone, demonstrating that nine-membered rings could indeed sustain aromaticity despite the inherent angle strain. This discovery laid the conceptual groundwork for investigating its heterocyclic analogues.
The Pioneering Synthesis of the this compound Ring System
The mid-20th century witnessed a surge in the exploration of non-benzenoid aromatic systems. It was in this fertile scientific environment that Professor A. G. Anastassiou and his research group at Syracuse University made the pivotal contributions to the field of hetero[1]annulenes, a class of compounds that includes this compound. Their work in the late 1960s and early 1970s transformed this compound from a theoretical curiosity into a tangible and fascinating area of study.
The First Generation: N-Substituted Azonines
The initial forays into this compound chemistry focused on the synthesis of N-substituted derivatives, which were found to be more stable and accessible than the parent 1H-azonine.
One of the earliest successes was the synthesis of N-carbethoxythis compound. The experimental procedure, as detailed in the seminal publications, provides a glimpse into the elegant strategies employed to construct this novel heterocyclic system.
Experimental Protocol: Synthesis of N-Carbethoxythis compound
Materials:
-
cis-Bicyclo[6.1.0]nona-2,4,6-triene
-
Ethyl azidoformate (N₃CO₂Et)
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
Procedure:
-
A solution of cis-bicyclo[6.1.0]nona-2,4,6-triene in a suitable anhydrous solvent is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
Ethyl azidoformate is added dropwise to the solution at a controlled temperature.
-
The reaction mixture is then heated to reflux for a specified period to facilitate the thermal addition and subsequent rearrangement.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or alumina (B75360) to yield N-carbethoxythis compound.
Following the synthesis of the N-carbethoxy derivative, Anastassiou's group reported the preparation of methoxythis compound, further expanding the scope of accessible this compound compounds.
Experimental Protocol: Synthesis of Methoxythis compound
Materials:
-
Appropriate bicyclic precursor
-
Reagents for the introduction of the methoxy (B1213986) and azido (B1232118) groups (specific details varied in early reports)
-
Photolysis setup (for photochemical routes) or thermal apparatus
Procedure:
-
The synthesis typically involved the photochemical or thermal decomposition of an azido-substituted bicyclic precursor.
-
In a typical photochemical experiment, a solution of the precursor in an inert solvent was irradiated with a UV lamp at a specific wavelength.
-
For thermal routes, the precursor was heated in a high-boiling solvent.
-
The progress of the reaction was monitored by spectroscopic methods (e.g., TLC, NMR).
-
Workup and purification, usually involving chromatography, afforded the desired methoxythis compound.
The Elusive Parent: 1H-Azonine
The synthesis of the parent 1H-azonine proved to be a more formidable challenge due to its anticipated lower stability. The breakthrough came from the Anastassiou group, who ingeniously adapted their methods developed for the substituted derivatives.
Experimental Protocol: Synthesis of 1H-Azonine
Materials:
-
A suitable N-substituted this compound precursor (e.g., N-carbethoxythis compound)
-
Reagents for the cleavage of the N-substituent (e.g., base or acid hydrolysis)
Procedure:
-
The N-substituted this compound is dissolved in an appropriate solvent.
-
A reagent to effect the cleavage of the N-substituent is added. For example, in the case of N-carbethoxythis compound, this could involve basic hydrolysis followed by careful acidification.
-
The reaction is carried out under controlled conditions to minimize decomposition of the parent this compound.
-
Extraction and careful purification under an inert atmosphere are crucial to isolate the relatively unstable 1H-azonine.
Spectroscopic Characterization and Aromaticity
The characterization of these novel nine-membered heterocycles relied heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The ¹H NMR spectra of the early this compound derivatives provided crucial evidence for their aromatic nature, exhibiting ring proton signals in the aromatic region.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) of Ring Protons | Key Observations |
| N-Carbethoxythis compound | ~6.8 - 7.5 | Signals in the aromatic region, consistent with a ring current. |
| Methoxythis compound | ~6.5 - 7.3 | Aromatic protons observed, with shifts influenced by the methoxy group. |
| 1H-Azonine | ~6.7 - 7.4 | Confirmation of the aromatic character of the parent ring system. |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.
Logical Flow of Early this compound Synthesis
The historical development of this compound synthesis followed a logical progression, starting from a more stable, substituted system and culminating in the preparation of the parent heterocycle. This workflow can be visualized as follows:
Signaling Pathways and Further Developments
While the initial focus of this compound chemistry was on fundamental synthesis and the study of aromaticity, the unique structural and electronic properties of this heterocyclic scaffold have made it a point of interest in medicinal chemistry. The strained nine-membered ring system can be considered a novel pharmacophore. Although specific signaling pathways directly modulated by simple azonines are not extensively documented in early literature, the broader class of nitrogen-containing heterocycles is known to interact with a multitude of biological targets.
The foundational work on this compound synthesis has paved the way for the development of more complex, fused-ring systems containing the this compound core. Modern synthetic methods, such as ring-closing metathesis, have also been applied to the construction of this compound derivatives, offering more versatile and efficient routes to this fascinating class of compounds.
The following diagram illustrates a hypothetical signaling pathway where a functionalized this compound derivative could act as a ligand for a receptor, initiating a downstream cascade.
Conclusion
The historical development of this compound chemistry, spearheaded by the pioneering work of A. G. Anastassiou and his group, represents a significant chapter in the study of heterocyclic and aromatic chemistry. The successful synthesis and characterization of the nine-membered this compound ring system, despite its inherent strain, opened up new avenues for research into the limits of aromaticity and the synthesis of novel molecular architectures. The detailed experimental protocols from this era not only serve as a historical record but also continue to inform contemporary synthetic strategies. For researchers in drug development, the this compound scaffold remains a largely untapped resource with the potential for the discovery of new bioactive compounds.
References
Theoretical Studies on the Aromaticity of Azonine: A Technical Guide
Abstract
Azonine (C₈NH₉), the nine-membered heterocyclic analogue of the cyclononatetraenyl anion, represents a fascinating case study in the field of aromaticity. As a 10π-electron system, it nominally satisfies Hückel's rule (4n+2, where n=2), suggesting potential aromatic character. However, the inherent strain and flexibility of a nine-membered ring pose significant challenges to achieving the planarity required for effective π-electron delocalization. This technical guide provides an in-depth review of the theoretical and computational studies undertaken to elucidate the aromatic nature of this compound. It summarizes key quantitative data from various aromaticity indices, details the computational methodologies employed, and visualizes the core concepts and workflows relevant to its study.
Introduction to Aromaticity and Heteronines
Aromaticity is a fundamental concept in chemistry, denoting a particular stability in cyclic, planar molecules with a continuous system of delocalized π-electrons.[1] This property profoundly influences a molecule's structure, reactivity, and magnetic properties.[1][2] The most common benchmark for aromaticity is Hückel's rule, which predicts that planar, monocyclic systems with (4n+2) π-electrons will be aromatic, while those with 4n π-electrons will be anti-aromatic.[2][3]
This compound belongs to the class of nine-membered heterocycles known as heteronines.[4] Its potential aromaticity, alongside that of its counterparts oxonine (oxygen) and thionine (B1682319) (sulfur), has been a subject of considerable theoretical interest.[4][5] Experimental studies have shown that this compound is significantly more stable than oxonine, hinting at its aromatic character.[4] Theoretical calculations are crucial for quantifying this property and understanding the structural and electronic factors that govern it.[1]
Computational Methodologies for Assessing Aromaticity
The theoretical investigation of aromaticity relies on a suite of computational methods that probe the magnetic, geometric, energetic, and electronic properties of a molecule.[6][7] Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, is a common and effective approach for these calculations.[4][8]
Key Experimental Protocols (Computational Details)
The primary computational protocol for analyzing the aromaticity of molecules like this compound typically involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. For this compound, studies have employed the B3LYP hybrid density functional with basis sets such as 6-311G(2d,p).[9] This step is critical to determine the planarity of the ring.[10]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Aromaticity Index Calculation: Various indices are calculated using the optimized geometry.
-
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a popular method. It involves placing a "ghost" atom at a specific point (e.g., the ring's geometric center) and calculating the magnetic shielding.[2][11] Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).[12] Key variants include NICS(0) (at the ring center), NICS(1) (1 Å above the ring plane), and the out-of-plane tensor component NICS(1)zz, which is often considered a more reliable indicator of π-aromaticity.[8][11][13]
-
Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index that evaluates the degree of bond length equalization in the ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 signifies a non-aromatic, Kekulé-like structure.
-
Electronic Criteria: Indices based on electron delocalization, such as the Para-Delocalization Index (PDI) and the Iring index, quantify the extent of electron sharing between atoms in the ring.[14]
-
The logical workflow for these computational studies is depicted below.
Caption: A typical workflow for the computational assessment of molecular aromaticity.
Aromaticity of this compound: A Multi-Criteria Assessment
Theoretical studies have consistently characterized this compound as an aromatic molecule, though its properties are sensitive to its environment and substitution.[9][15]
Geometric Criteria: The Question of Planarity
A key prerequisite for aromaticity is planarity.[2] For a nine-membered ring, adopting a planar conformation induces significant angle strain. Despite this, theoretical calculations predict that the most stable form of unsubstituted this compound is indeed planar, with C2v symmetry.[4][10] This planarity allows for effective overlap of p-orbitals.
Analysis of the bond lengths provides further evidence for aromaticity. In an aromatic system, π-delocalization leads to an equalization of bond lengths around the ring. Calculations show that this compound possesses nearly equal bond lengths, with an average C-C bond length of 1.386 Å, which is remarkably similar to that of benzene.[4] This contrasts sharply with non-aromatic or anti-aromatic counterparts, which exhibit significant bond length alternation.[4]
| Molecule | Predicted Geometry | Bond Length Alternation | Average C-C Bond Length (Å) | Reference |
| This compound | Planar (C2v) | No | 1.386 | [4] |
| Oxonine | Puckered | No | - | [4] |
| Thionine | Non-planar | Yes | - | [4] |
Table 1. Computed geometric properties of heteronines at the B3LYP level.
Magnetic Criteria: NICS Calculations
NICS values are one of the most powerful tools for quantifying aromaticity. Multiple studies have calculated NICS values for this compound and related heteronines, providing strong magnetic evidence for its aromatic character. The calculated NICS values for this compound are significantly negative, comparable to other aromatic systems.[4]
| Molecule | NICS(0) (ppm) [Source 1] | NICS(0) (ppm) [Source 2] | Aromatic Character |
| This compound | -12.509 | -12.836 | Aromatic |
| Oxonine | -3.823 | -2.774 | Non-aromatic |
| Thionine | +1.544 | -12.393* | Anti-aromatic (non-planar) |
Table 2. Comparison of calculated NICS values for heteronines. Data sourced from Noorizadeh et al., who cite Salcedo et al. for the second set of values.[4] Note: The highly negative value for thionine from Source 2 corresponds to a planar transition state, not the ground state structure.[4]
The strongly negative NICS values for this compound confirm the presence of a diatropic ring current, a hallmark of aromaticity. In contrast, oxonine's slightly negative value suggests it is non-aromatic, while thionine's non-planar structure and positive NICS value indicate anti-aromaticity.[4]
Caption: Classification of heteronines based on theoretical calculations of structure and magnetic properties.
Factors Influencing this compound Aromaticity
While unsubstituted this compound is planar and aromatic in isolation, its structure is easily distorted.[9][10] This flexibility is a key feature of its chemistry.
-
Substitution: Substitution of the N-H hydrogen, for example with a methyl group (N-Methylthis compound), leads to a nonplanar structure.[9] This is attributed to steric hindrance between the substituent and the neighboring hydrogen atoms on the ring, which are brought into close proximity by the large ~140° internal bond angles of the planar ring.[10]
-
Environmental Interactions: Interactions with surrounding molecules, such as water or alkali metal ions, can also distort the planarity of the ring.[9][15] Interestingly, theoretical studies suggest that even with this distortion, the aromaticity is retained.[9][10] In the case of alkali salts, the metal cation resides above the ring, forming a cation-π interaction.[9]
These findings are crucial as they explain experimentally observed properties, including ¹H NMR and UV-vis spectra.[9][15]
Caption: Relationship between external factors, ring planarity, and the resulting aromaticity of this compound.
Conclusion
However, the molecule is characterized by a delicate balance between the stabilizing energy of aromaticity and the destabilizing effect of ring strain. This makes its structure highly susceptible to distortion from substitution or environmental interactions. Critically, computational models indicate that aromaticity is a robust feature that persists even when the ring deviates from planarity. This unique combination of aromaticity and structural flexibility is a defining characteristic of this compound chemistry and a key consideration for its potential application in materials science and drug design.
References
- 1. Aromaticity. Modern Computational Methods and Applications [researchandmarkets.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. comporgchem.com [comporgchem.com]
- 9. researchgate.net [researchgate.net]
- 10. organic chemistry - Is this compound planar? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC [pmc.ncbi.nlm.nih.gov]
- 12. poranne-group.github.io [poranne-group.github.io]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
The Electronic Structure of Azonine: A Theoretical Deep-Dive
Abstract
Molecular Geometry and Conformation
Theoretical calculations have been instrumental in defining the geometry of azonine. In the gas phase, the molecule is predicted to be a planar structure with C₂ᵥ symmetry.[1][6] This planarity is a direct consequence of the energetic favorability of aromatic delocalization overcoming the inherent steric strain of the nine-membered ring.[1][2] However, this balance is delicate. In solution, particularly in acetone (B3395972) at room temperature, this compound is believed to exist as an equilibrium mixture of its planar and a distorted conformation.[2][6]
Furthermore, the conformation of the this compound ring is highly sensitive to substitution or interaction with other molecules. Substitution of the N-H hydrogen, for instance with a methyl group, leads to a nonplanar structure.[1][4] Similarly, interactions with water molecules or alkali metal ions can induce a distortion of the ring, though theoretical studies suggest that aromaticity is maintained even in these distorted states.[1][4]
Key Geometrical Parameters
The following table summarizes the calculated geometric parameters for the planar, gas-phase this compound molecule. The data is derived from Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d) level.[1]
| Parameter | Value | Description |
| Symmetry | C₂ᵥ | The molecule possesses a twofold rotation axis and two vertical mirror planes. |
| N-C₂(₉) Bond Length | 1.371 Å | The bond length between the nitrogen and adjacent carbon atoms.[6] |
| Cₙ-Cₙ₊₁ Bond Length Range | 1.377 – 1.416 Å | The range of carbon-carbon bond lengths in the ring, showing some degree of bond length alternation.[6] |
| Average C-C Bond Length | ~1.397 Å | This value is very close to the 1.400 Å bond length found in benzene.[6] |
| Ring Angles | Average ~140° | The internal angles of the planar nine-membered ring.[3] |
Electronic Properties and Aromaticity
This compound's electronic structure is defined by its 10-π electron system. Computational studies confirm its aromatic character through various magnetic and geometric criteria.
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
| Property | Calculated Value | Method / Basis Set |
| Dipole Moment | 3.0 D | B3LYP/6-31+G(d)[1][6] |
| HOMO-LUMO Gap | 4.56 eV | B3LYP/6-31+G(d)[1][6] |
| HOMO-LUMO Gap | 4.57 eV | B3LYP/6-311G(2d,p)[1][6] |
Aromaticity Indices
To quantify the aromaticity of this compound, several indices have been calculated. The Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two widely accepted metrics. NICS values are typically negative for aromatic compounds, while HOMA values approach 1 for highly aromatic systems.
| Aromaticity Index | Calculated Value | Method / Basis Set | Interpretation |
| NICS(0) | -13.262 ppm | B3LYP/6-31+G(d)[6] | Strongly indicates aromatic character. |
| NICS(0) | -12.836 ppm | B3LYP/6-311G(2d,p)[6] | Confirms aromaticity, comparable to pyrrole. |
| HOMA | 0.900 | B3LYP/6-31+G(d)[6] | Indicates a high degree of aromaticity. |
| HOMA | 0.909 | B3LYP/6-311G**[6] | Confirms high aromatic character. |
Computational Methodology
The quantitative data presented in this guide are primarily derived from a comprehensive theoretical study using Density Functional Theory (DFT).[1]
Experimental Protocol: Computational Chemistry
Objective: To determine the optimized geometry, electronic properties, and vibrational frequencies of the this compound molecule in its ground state.
Software: Gaussian 98 software package.[1]
Methodology:
-
Geometry Optimization:
-
The molecular geometry of 1H-Azonine was optimized without symmetry constraints.
-
The primary functional used was the Becke, 3-parameter, Lee-Yang-Parr hybrid functional (B3LYP).[1]
-
The basis set employed for the main calculations was 6-31+G(d), which includes diffuse functions and a single set of d-polarization functions on heavy atoms.[1]
-
-
Frequency Calculations:
-
Following geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory (B3LYP/6-31+G(d)).
-
The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.
-
These calculations also provided the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Property Calculations:
-
Electronic properties such as the dipole moment and HOMO-LUMO energy gap were calculated from the optimized geometry.
-
Aromaticity indices (NICS and HOMA) were calculated to quantify the aromatic character of the molecule.
-
-
Verification:
Caption: Computational workflow for determining this compound's properties.
Reaction Pathways
Theoretical studies have also shed light on the reactivity of this compound, particularly its thermal rearrangement pathways. This compound can undergo electrocyclic reactions to form more stable bicyclic isomers, specifically cis- and trans-8,9-dihydroindole.[1][4][5] The calculations suggest that the formation of the trans isomer could potentially be achieved under kinetic control, which is a significant prediction for synthetic chemistry.[1][4][5]
Caption: Reaction pathways from this compound to its dihydroindole isomers.
Conclusion
The electronic structure of this compound is a testament to the principles of aromaticity operating within a strained heterocyclic system. Comprehensive computational studies have provided a detailed picture of its geometry, electronic properties, and reactivity. While the molecule is fundamentally aromatic, its planarity and conformation are delicately balanced and highly susceptible to its environment and chemical modification. The theoretical prediction of kinetically controlled reaction pathways to its bicyclic isomers opens avenues for future synthetic exploration. This guide serves as a foundational resource for researchers interested in the nuanced electronic characteristics of medium-sized heterocyclic compounds and their potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV−Vis, NMR, and Time-Resolved Spectroscopy Analysis of Photoisomerization Behavior of Three- and Six-Azobenzene-Bound … [ouci.dntb.gov.ua]
The Untapped Potential of Azonine: A Landscape of Limited Exploration and Future Promise
For Researchers, Scientists, and Drug Development Professionals
The field of heterocyclic chemistry has provided a vast arsenal (B13267) of molecular scaffolds for drug discovery, with nitrogen-containing rings playing a pivotal role in the development of numerous therapeutic agents. While six-membered azine cores are ubiquitous in pharmaceuticals, the larger, nine-membered unsaturated heterocycle known as azonine remains a largely unexplored frontier. This technical guide synthesizes the currently available, albeit limited, research on this compound and its derivatives, highlighting nascent areas of investigation and underscoring the significant opportunities that await further exploration.
A Realm of Scant Research
A comprehensive review of the scientific literature reveals a notable scarcity of in-depth research into the biological applications of the this compound scaffold. Much of the available information is tangential, appearing in broader studies of heterocyclic compounds or as minor components of synthetic chemistry papers. This stands in stark contrast to the extensive research dedicated to its smaller cousin, the azine ring. Consequently, a detailed compendium of quantitative biological data, established experimental protocols for a range of therapeutic applications, and well-defined signaling pathways for this compound derivatives does not currently exist.
Emerging Glimmers of Biological Activity
Despite the limited focus, a few studies have provided intriguing hints at the potential bioactivity of this compound-containing molecules. These preliminary findings, while not extensive, suggest that the unique conformational properties and electronic distribution of the nine-membered ring could offer novel interactions with biological targets.
Central Nervous System and Receptor Modulation
One of the few documented instances of biologically active this compound derivatives is in the context of complex indole (B1671886) alkaloids. Compounds such as pericine, which incorporates an this compound moiety, have been identified as central nervous system (CNS)-active alkaloids and ligands for opioid receptors.[1] This suggests that the this compound structure can be integrated into larger, more complex molecules to modulate CNS targets.
Another isolated study investigated a synthetically derived "trithis compound-derivative" and reported its ability to increase left ventricular pressure.[2] The researchers proposed that this effect was mediated through the androgen receptor, indicating a potential role for this compound-based compounds in cardiovascular research and endocrinology.[2]
Potential in Oncology
The synthesis of dibenz[b,d]this compound atropisomers has been described as part of a research program focused on new biaryl compounds with potential antitubulin activity.[3] While this research is primarily synthetic in nature, it points towards the possibility of designing this compound derivatives as anticancer agents that target the cytoskeleton. However, comprehensive biological data to support this hypothesis is yet to be published.
The Path Forward: A Call for Focused Investigation
The current landscape of this compound research is characterized by isolated findings rather than a concerted effort to explore its therapeutic potential. The dearth of information presents a significant opportunity for pioneering research in medicinal chemistry and drug discovery.
Future research efforts should be directed towards:
-
Systematic Synthesis of this compound Libraries: The creation of diverse libraries of this compound derivatives with varied substitution patterns is a crucial first step. This would provide a foundation for systematic screening and the elucidation of structure-activity relationships.
-
Broad-Spectrum Biological Screening: this compound libraries should be subjected to a wide range of biological assays to identify potential activities across different therapeutic areas, including oncology, neuroscience, and infectious diseases.
-
Computational and In Silico Studies: Molecular modeling and in silico screening can help to predict the potential biological targets of this compound derivatives and guide the design of new compounds with improved affinity and selectivity. The identification of "1H-Azonine, octahydro-1-nitroso-" in a plant extract with potential dipeptidyl peptidase IV (DPP-IV) inhibitory activity in an in-silico study highlights the utility of this approach.[4][5]
-
Exploration of Novel Synthetic Methodologies: The development of efficient and versatile synthetic routes to the this compound core and its derivatives will be essential to facilitate further research.
Conclusion
This compound represents a chemical scaffold with largely untapped potential. The limited existing data, while sparse, provides tantalizing clues to its possible roles in modulating biological systems. For researchers and drug development professionals, the field of this compound chemistry is a veritable "white space" with ample room for discovery and innovation. A dedicated and systematic approach to the synthesis and biological evaluation of this compound derivatives is warranted and holds the promise of uncovering novel therapeutic agents with unique mechanisms of action. The journey into the research applications of this compound has only just begun, and the path is open for significant contributions to the future of medicine.
References
- 1. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Model Optimization and In Silico Analysis of Potential Dipeptidyl Peptidase IV Antagonists from GC-MS Identified Compounds in Nauclea latifolia Leaf Extracts | MDPI [mdpi.com]
Methodological & Application
Application Note: Synthetic Approaches for Azonine and Medium-Ring N-Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Abstract: Azonine is a nine-membered, unsaturated heterocyclic compound (C₈H₉N) that is considered to possess aromatic stability.[1] The synthesis of this compound and other medium-sized rings (8-12 members) presents a significant challenge in synthetic chemistry.[2] This is primarily due to unfavorable enthalpic and entropic factors that make direct cyclization methods largely ineffective.[3] Consequently, advanced synthetic strategies, most notably ring expansion reactions, have been developed to construct these valuable scaffolds, which are found in numerous biologically active natural products.[2][3] This document outlines the prevalent synthetic strategies and provides a representative experimental protocol for the synthesis of medium-ring nitrogen heterocycles.
Overview of Synthetic Strategies
The construction of medium-ring heterocycles requires overcoming significant thermodynamic and kinetic barriers. Modern organic synthesis has moved beyond direct cyclization, favoring multi-step strategies that build upon smaller, more readily formed rings.
Key Synthetic Approaches:
-
Ring Expansion Reactions: This is the most common and successful strategy. These methods leverage the stability of a smaller, pre-formed ring to facilitate the formation of a larger, more strained medium-sized ring.
-
Migratory Ring Expansion of Metalated Ureas: A powerful method developed by Clayden and colleagues involves the deprotonation of benzylic urea (B33335) derivatives of smaller, benzo-fused nitrogen heterocycles using a strong base like lithium diisopropylamide (LDA). This generates a metallated intermediate that undergoes a migratory ring expansion to yield a variety of medium-ring structures.[2] This technique can be scaled up and provides rapid access to complex molecular architectures.[2]
-
Tandem C−N Bond Formation−Ring Expansion: This process employs a copper-catalyzed coupling of a β-lactam with an aryl halide, followed by the intramolecular attack of a pendant amino group to induce ring expansion.[3] This domino process simplifies the synthesis of 7-, 8-, 9-, and 10-membered nitrogen heterocycles.[3]
-
Aromatization-Driven Ring Expansion: In certain systems, ring expansion can be promoted by the formation of a stable aromatic ring in the product. This strategy involves the oxidative dearomatization of phenols to create intermediates that rearrange to deliver benzannulated medium-sized rings.[4]
-
-
Multi-Component Reactions: For fused-ring systems, one-pot multi-component reactions can provide efficient access to complex structures. For example, a copper-catalyzed reaction of 2-azidobenzaldehydes, diaminobenzenes, and terminal alkynes has been used to synthesize fused 1,2,3-triazolo-1,3,6-triazonines.[5]
Representative Experimental Protocol: Migratory Ring Expansion
The following protocol is a generalized representation of the migratory ring expansion of a metalated urea to form a medium-ring benzo-fused nitrogen heterocycle, based on the work by Clayden et al.[2]
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on the specific substrate and desired product. All work should be conducted in a properly equipped laboratory fume hood with appropriate personal protective equipment.
Objective: To synthesize an 8- to 12-membered benzo-fused nitrogen heterocycle via a one-atom ring expansion of an N-aryl urea precursor.
Materials:
-
Benzo-fused N-heterocyclic urea precursor
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
N,N'-Dimethylpropylideneurea (DMPU)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the N-heterocyclic urea precursor (1.0 eq).
-
Solvent Addition: Anhydrous THF is added via syringe to dissolve the substrate. DMPU (4.0 eq) is then added.
-
Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation & Rearrangement: LDA solution (1.5 eq) is added dropwise to the stirred solution over 10 minutes. The reaction is stirred at -78 °C for the requisite time (typically 1-4 hours), during which the migratory ring expansion occurs.
-
Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired medium-ring heterocycle.
Data Presentation
The migratory ring expansion method has been shown to be effective for producing a range of medium-sized rings in moderate to excellent yields.
| Precursor Ring Size (n) | Product Ring Size (n+1) | Reported Yield Range (%) |
| 7 | 8 | 70-85% |
| 8 | 9 | 60-90% |
| 9 | 10 | 55-75% |
| 10 | 11 | 49-65% |
| (Data adapted from Clayden et al.[2]) |
Visualization of Synthetic Workflow
The logical flow for a generalized ring expansion synthesis can be visualized as follows.
Caption: General workflow for medium-ring synthesis via ring expansion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Medium-Ring N-Heterocycles - ChemistryViews [chemistryviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Functionalized Azonine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azonine derivatives, characterized by a nine-membered nitrogen-containing heterocyclic ring, represent a class of compounds with significant potential in medicinal chemistry and materials science. Their unique conformational flexibility and the ability to be functionalized at various positions make them attractive scaffolds for the design of novel therapeutic agents and functional materials. Notably, benzo-fused azonines, such as dibenzo[b,g]azonines and dibenzo[c,f]azonines, have been investigated for their biological activities. This document provides detailed protocols for the synthesis of functionalized this compound derivatives, focusing on practical and reproducible methods for laboratory-scale preparation.
Synthesis of Functionalized Dibenzo[b,g]this compound Derivatives
A key intermediate for the synthesis of various functionalized dibenzo[b,g]azonines is 11,12-dihydro-5H-dibenzo[b,g]this compound-6,13-dione. This compound can be synthesized from 5,6-dihydro-11H-benzo[a]carbazole via an oxidative cleavage reaction and subsequently functionalized through various reactions.
Experimental Protocol 1: Synthesis of 11,12-dihydro-5H-dibenzo[b,g]this compound-6,13-dione (2)
This protocol is based on the periodate (B1199274) oxidation of 5,6-dihydro-11H-benzo[a]carbazole (1).
Materials:
-
5,6-dihydro-11H-benzo[a]carbazole (1)
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Water
-
Dioxane
Procedure:
-
A solution of 5,6-dihydro-11H-benzo[a]carbazole (1) (e.g., 5.0 g) in dioxane (e.g., 100 mL) is prepared.
-
A solution of sodium periodate (e.g., 10.0 g) in water (e.g., 50 mL) is added to the carbazole (B46965) solution.
-
The mixture is stirred at room temperature for a specified period (e.g., 24 hours), during which a precipitate may form.
-
The reaction mixture is then diluted with water and the precipitate is collected by filtration.
-
The crude product is washed with water and then with a small amount of cold methanol.
-
The solid is recrystallized from a suitable solvent (e.g., ethanol) to afford pure 11,12-dihydro-5H-dibenzo[b,g]this compound-6,13-dione (2).
Experimental Protocol 2: Functionalization via Fischer Indolization
The dione (B5365651) (2) can be converted to an indolo-dibenzo[b,g]this compound system.
Materials:
-
11,12-dihydro-5H-dibenzo[b,g]this compound-6,13-dione (2)
-
Glacial acetic acid
Procedure:
-
A mixture of the dione (2) (e.g., 1.0 g) and phenylhydrazine (e.g., 0.5 mL) in ethanol (e.g., 20 mL) is heated to reflux for approximately 1 hour to form the phenylhydrazone derivative.
-
After cooling, the formed precipitate is filtered and washed with cold ethanol.
-
The dried phenylhydrazone is then heated in glacial acetic acid at reflux for several hours (e.g., 4-6 hours) to effect the Fischer indolization.
-
The reaction mixture is cooled and poured into ice-water.
-
The resulting solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the indolo[2,3-e]dibenzo[b,g]this compound derivative.[1]
Experimental Protocol 3: Functionalization via Mannich Reaction
The dione (2) can also undergo the Mannich reaction to introduce an aminomethyl group.[1]
Materials:
-
11,12-dihydro-5H-dibenzo[b,g]this compound-6,13-dione (2)
-
Formaldehyde (B43269) (e.g., 37% aqueous solution)
-
A secondary amine (e.g., piperidine (B6355638) or morpholine)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
To a solution of the dione (2) (e.g., 1.0 g) in ethanol (e.g., 20 mL), formaldehyde (e.g., 1.0 mL) and the secondary amine (e.g., 1.0 mL) are added.
-
A few drops of concentrated hydrochloric acid are added as a catalyst.
-
The mixture is refluxed for a period of 2-4 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., chloroform).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
The crude product is purified by column chromatography to afford the Mannich base derivative.
Caption: Synthetic workflow for dibenzo[b,g]this compound derivatives.
Synthesis of Functionalized Dibenzo[c,f]this compound Derivatives
A powerful method for the synthesis of the dibenzo[c,f]this compound core involves a[1][2]-sigmatropic rearrangement of a nitrile-stabilized ammonium (B1175870) ylide, which constitutes a ring expansion of a 1,2,3,4-tetrahydroisoquinoline (B50084) precursor.
Experimental Protocol 4: Synthesis of 6,7,8,13-Tetrahydro-5H-dibenzo[c,f]this compound-5-carbonitriles
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Alkyl triflate (e.g., methyl trifluoromethanesulfonate)
-
Dichloromethane (CH₂Cl₂)
-
A suitable base (e.g., potassium tert-butoxide)
-
Tetrahydrofuran (THF)
Procedure:
-
Strecker Reaction: To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 equiv.) and the aromatic aldehyde (1.0 equiv.) in methanol, a solution of potassium cyanide (1.1 equiv.) in a minimal amount of water is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, an α-aminonitrile, is extracted with an organic solvent and purified.
-
Quaternization: The α-aminonitrile (1.0 equiv.) is dissolved in dichloromethane, and an alkyl triflate (1.1 equiv.) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The solvent is evaporated to yield the crude quaternary ammonium triflate.
-
Ring Expansion: The crude quaternary salt is dissolved in anhydrous THF under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C), and a solution of a strong base such as potassium tert-butoxide (1.2 equiv.) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the residue is purified by column chromatography to give the desired 6,7,8,13-tetrahydro-5H-dibenzo[c,f]this compound-5-carbonitrile.
Caption: Synthesis via[1][2]-sigmatropic rearrangement.
Quantitative Data Summary
| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 11,12-dihydro-5H-dibenzo[b,g]this compound-6,13-dione | Periodate Oxidation | ~60-70 | 220-222 | [1] |
| Indolo[2,3-e]dibenzo[b,g]this compound Derivative | Fischer Indolization | ~50-60 | >300 | [1] |
| 6,7,8,13-Tetrahydro-5H-dibenzo[c,f]this compound-5-carbonitrile | [1][2]-Sigmatropic Rearrangement | 78-89 | Not specified |
Note: Yields are approximate and can vary based on specific substrates and reaction conditions.
Potential Biological Activity and Proposed Mechanism of Action
While specific signaling pathways for simple functionalized this compound derivatives are not extensively documented, related complex alkaloids and other nitrogen-containing heterocycles have shown significant biological activities, including antitumor effects.[2][3][4][5] For instance, some alkaloids are known to induce apoptosis in cancer cells. A plausible, though hypothetical, mechanism of action for a cytotoxic this compound derivative could involve the induction of the intrinsic apoptotic pathway.
This proposed pathway is initiated by cellular stress induced by the this compound derivative, leading to the activation of pro-apoptotic proteins (e.g., Bax/Bak), which in turn increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which subsequently activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Azine Ligands in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of azine-based ligands in organometallic chemistry, focusing on their synthesis, characterization, and applications in catalysis and drug development. Detailed protocols for the synthesis of representative azine-metal complexes are also included.
Application Notes
Introduction to Azine Ligands
Azines are a class of six-membered heterocyclic compounds containing one or more nitrogen atoms. This class includes pyridines, pyrimidines, pyrazines, and pyridazines. Their derivatives, particularly those capable of chelation, are of significant interest in organometallic chemistry.[1][2] The nitrogen lone pairs in these heterocycles can readily coordinate with transition metals, forming stable organometallic complexes.[2] While the specific nine-membered heterocycle "azonine" is not widely reported as a ligand, the broader class of azine ligands offers a rich and diverse coordination chemistry with extensive applications.[1]
The electronic properties of azine ligands can be tuned by the number and position of nitrogen atoms and by the presence of various substituents. This tunability allows for the modulation of the reactivity of the metallic center, which is crucial for applications in catalysis.[3]
Coordination Chemistry of Azine Ligands
Azine ligands can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. The flexibility of the N-N bond in some azine-based ligands, such as those derived from hydrazine, allows for the formation of unique structural motifs.[4] For instance, pyridyl ketazine has been shown to form dinuclear complexes with a bridged structure.[5] The coordination of azine ligands to a metal can lead to complexes with interesting photoluminescent and electrochemical properties.[1]
Applications in Catalysis
Organometallic complexes containing azine ligands are widely used as catalysts in a variety of organic transformations.[6] They are particularly prominent in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and other complex organic molecules.[7] For example, palladium complexes with pyridine-based ligands are effective catalysts for Suzuki, Stille, and Negishi cross-coupling reactions.[7] The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps at the metal center.[7]
Ruthenium pincer complexes with azine-based ligands have been developed for the direct synthesis of azines from alcohols and hydrazine, a process that is atom-economical and environmentally benign.[8] Furthermore, iron complexes with redox-active azine ligands have been shown to catalyze the synthesis of aldazines, ketazines, and N-acylhydrazones from alcohols in the presence of air.[9]
Applications in Drug Development and Medicinal Chemistry
Azine-containing scaffolds are prevalent in a vast number of pharmaceuticals due to their favorable physicochemical properties, which are important in drug design.[2][10] Organometallic complexes incorporating azine ligands are being explored for their therapeutic potential. The coordination of a metal to an azine-containing bioactive molecule can enhance its therapeutic efficacy. The resulting complexes have shown a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[11][12][13] For instance, silver(I) complexes with asymmetric azine ligands have demonstrated promising antifungal and cytotoxic activities.[12] The development of such complexes is an active area of research in the quest for new therapeutic agents.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data for representative organometallic complexes featuring azine-based ligands.
Table 1: Selected Bond Lengths and Angles for a Dinuclear Silver(I)-Azine Complex [12]
| Parameter | Value |
| Bond Lengths (Å) | |
| Ag1-N1 (thiazole) | 2.218(5) |
| Ag1-N2 (azine) | 2.603(4) |
| Ag1-O2 (nitrate) | 2.347(6) |
| Ag1-O3 (nitrate) | 2.631(6) |
| Ag1-O3# (bridging) | 2.781(7) |
| Bond Angles (°) | |
| N1-Ag1-N2 | 69.37(16) |
| O2-Ag1-O3 | 50.4(2) |
Table 2: Synthesis Yields and Spectroscopic Data for Selected Azine-Metal Complexes
| Complex | Ligand | Metal | Yield (%) | Key IR Bands (cm⁻¹) ν(C=N) | Reference |
| [Ag(L)(NO₃)]₂ | Asymmetric thiazole-azine | Ag(I) | 76 | 1615 | [12] |
| [Fe(PMK)₂I₂]·4H₂O | 2-pyridyl methyl ketazine | Fe(II) | - | - | [5] |
| --INVALID-LINK--₂ | 2-pyridylmethylidenehydrazono-(4-imidazolyl)methane | Ni(II) | High | - | [4] |
| [Ag(Lᵃ)]₂(ClO₄)₂·1/2(Lᵇ) | Pyridine-based azine | Ag(I) | 72 | 1621 | [16] |
| Pyrrole Azine Schiff Base Complexes | Pyrrole-based azine | Co(II), Ni(II), Cu(II), Zn(II) | Good | ~1682 | [17] |
Experimental Protocols
Protocol 1: Synthesis of a Dinuclear Silver(I) Complex with an Asymmetric Azine Ligand[13]
Materials:
-
Asymmetric azine ligand (L) = 2-((E)-(((E)-1-(thiazol-2-yl)ethylidene)hydrazono)methyl)phenol
-
Silver nitrate (B79036) (AgNO₃)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve 0.1 mmol of the azine ligand (L) in 10 mL of ethanol.
-
Dissolve 0.1 mmol of AgNO₃ in 5 mL of distilled water.
-
Add the ethanolic solution of the ligand to the aqueous solution of AgNO₃. An immediate yellow precipitate will form.
-
Add 5 mL of acetonitrile to dissolve the precipitate.
-
Filter the resulting solution to remove any insoluble impurities.
-
Leave the clear filtrate at room temperature for slow evaporation.
-
After approximately 5 days, yellow crystalline product of the [Ag(L)(NO₃)]₂ complex will form.
-
Collect the crystals by filtration.
-
The reported yield for this procedure is 76%.[12]
Protocol 2: General Synthesis of Transition Metal Complexes with a Schiff Base Azine Ligand[19]
Materials:
-
Schiff base azine ligand (e.g., 2-(salicylimino)-3-hydroxypyridine)
-
Aqueous solution of the desired metal salt (e.g., CuCl₂, FeCl₂, MnCl₂, ZnCl₂) (1 mmol)
-
Ethanol
-
Concentrated HCl
-
0.1N NH₄OH solution
Procedure:
-
Prepare a warmed ethanolic solution of the Schiff base ligand (2 mmol).
-
Mix the aqueous solution of the metal salt (1 mmol) with the ethanolic solution of the ligand.
-
Add 3-4 drops of concentrated HCl with vigorous stirring.
-
Reflux the reaction mixture on a water bath at 90-100 °C for 3 hours with constant stirring.
-
Adjust the pH of the solution to the appropriate level for precipitation by adding 0.1N NH₄OH solution.
-
Cool the mixture to allow for complete precipitation.
-
Filter the precipitate and wash it with warm water, followed by 50% ethanol.
-
Dry the final product in a vacuum desiccator.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for the synthesis of an organometallic complex with an azine ligand.
Caption: A simplified catalytic cycle for a Palladium-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of Organometallic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a New Dinuclear Ag(I) Complex with Asymmetric Azine Type Ligand: X-ray Structure and Biological Studies | MDPI [mdpi.com]
- 13. Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of newly synthesized transition metal(II) complexes for infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
Azonine in Materials Science: Application Notes and Protocols
A Note to the Researcher: Comprehensive searches for direct applications of the nine-membered heterocyclic compound azonine (C₈H₉N) in materials science have revealed a significant scarcity of documented examples in peer-reviewed literature. The term "this compound" is often conflated with the more broadly researched "azines," which are a class of organic compounds characterized by a six-membered aromatic ring containing one or more nitrogen atoms, or compounds containing an azo group (-N=N-).
This document, therefore, provides detailed application notes and protocols for a closely related and well-documented class of materials: azine-based polymers . Furthermore, it explores the potential applications of this compound derivatives by drawing parallels with other functional nitrogen-containing heterocyclic materials. This approach aims to provide valuable, relevant information and methodologies for researchers interested in the broader field of aza-heterocyclic materials.
Part 1: Azine-Based Polymers in Organic Electronics
Azine-based polymers, particularly those incorporating π-conjugated systems, have emerged as promising materials for organic electronics due to their desirable semiconductor properties. One notable example is the development of semiconducting azine polymers for use in Organic Photovoltaics (OPVs) and Organic Thin-Film Transistors (OTFTs).
Application Note 1: Poly(4,4'-didodecyl-2,2'-bithiophene-azine) (PDDBTA) as a p-Channel Material
Poly(4,4'-didodecyl-2,2'-bithiophene-azine) (PDDBTA) is a semiconducting polymer that has demonstrated performance comparable to the widely used poly(3-hexylthiophene) (P3HT) in organic electronic devices. Its synthesis is relatively straightforward, making it a potentially cost-effective alternative for OPVs and OTFTs.[1]
Key Performance Data:
The following table summarizes the key performance metrics of PDDBTA in organic electronic devices.
| Property | Value | Device Type | Reference |
| Hole Mobility | up to 4.1 x 10⁻² cm² V⁻¹ s⁻¹ | OTFT | [1] |
| Power Conversion Efficiency (PCE) | 2.18% | OPV | [1] |
Experimental Protocol 1: Synthesis of PDDBTA
This protocol describes a three-step synthesis of Poly(4,4'-didodecyl-2,2'-bithiophene-azine).
Materials:
-
N-Bromosuccinimide (NBS)
-
n-Butyllithium (n-BuLi)
-
Hydrazine (B178648) monohydrate
-
Ethanol
-
Toluene
-
Tetrahydrofuran (THF)
Procedure:
-
Bromination of 2-dodecylthiophene: Dissolve 2-dodecylthiophene in chloroform and cool to 0°C. Add N-Bromosuccinimide (NBS) portion-wise and stir overnight at room temperature. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-bromo-5-dodecylthiophene (B1283368).
-
Synthesis of 4,4'-didodecyl-2,2'-bithiophene (B2939976): Dissolve 2-bromo-5-dodecylthiophene in dry THF and cool to -78°C. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. To this solution, add a solution of 2-methyl-2-nitrosopropane in THF and stir for another 2 hours at -78°C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with diethyl ether. Dry the organic layer and purify by column chromatography to yield 4,4'-didodecyl-2,2'-bithiophene.
-
Polymerization to PDDBTA: In a flame-dried Schlenk flask, dissolve 4,4'-didodecyl-2,2'-bithiophene in toluene. Add hydrazine monohydrate and a catalytic amount of ethanol. Reflux the mixture under an inert atmosphere for 48 hours. Cool the reaction mixture and precipitate the polymer by adding methanol. Filter the polymer and wash with methanol and acetone. Dry the resulting polymer under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomer and the final polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: To analyze the optical properties and determine the bandgap of the polymer.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Part 2: Potential Applications of this compound Derivatives
While direct applications of the parent this compound are not well-documented, its unique nine-membered ring structure and aromatic character suggest that functionalized this compound derivatives could be valuable building blocks for advanced materials. Below are hypothetical application notes and protocols based on the properties of similar nitrogen-containing heterocycles.
Application Note 2 (Hypothetical): this compound Derivatives for Photoresponsive Materials
Functionalized this compound derivatives could potentially be used to create photoresponsive materials. Similar to azobenzenes and diazocines, the this compound ring might undergo conformational changes upon photoisomerization if appropriately substituted. This could be harnessed in applications such as light-controlled drug release, photo-switchable surfaces, and optical data storage.
Conceptual Workflow for a Photoresponsive this compound-Containing Polymer:
Caption: Workflow for creating and utilizing a hypothetical photoresponsive this compound-based polymer.
Experimental Protocol 2 (Hypothetical): Synthesis of a Polymerizable this compound Derivative and its Incorporation into a Photoresponsive Hydrogel
Objective: To synthesize an this compound monomer with a polymerizable acrylamide (B121943) group and incorporate it into a hydrogel to test for photo-induced swelling/deswelling.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Acrylamide
-
N,N'-Methylenebis(acrylamide) (BIS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deionized water
Procedure:
-
Synthesis of N-acryloyl-azonine:
-
Dissolve this compound in anhydrous DCM and cool to 0°C.
-
Add triethylamine (TEA) as a base.
-
Add acryloyl chloride dropwise and stir at 0°C for 2 hours, then at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Fabrication of Photoresponsive Hydrogel:
-
In a vial, dissolve N-acryloyl-azonine, acrylamide (main monomer), and BIS (cross-linker) in deionized water.
-
Degas the solution with nitrogen for 15 minutes.
-
Add APS (initiator) and TEMED (accelerator) to initiate polymerization.
-
Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.
-
Immerse the resulting hydrogel in deionized water to remove unreacted monomers.
-
Characterization and Testing:
-
Swelling Ratio Measurement:
-
Immerse a pre-weighed dry hydrogel sample in deionized water.
-
Irradiate with UV light (e.g., 365 nm) and measure the weight of the swollen hydrogel at different time intervals.
-
Irradiate with visible light (e.g., > 450 nm) and measure the change in weight.
-
Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Application Note 3 (Hypothetical): this compound Derivatives in Chemical Sensors
The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a potential binding site for metal ions or a protonation site. This suggests that this compound derivatives could be developed as chemosensors. By attaching a fluorophore to the this compound ring, changes in the local chemical environment upon binding of an analyte could lead to a detectable change in fluorescence (e.g., quenching or enhancement).
Signaling Pathway for a Fluorescence-Based this compound Sensor:
Caption: Proposed signaling pathway for a fluorescence-based chemical sensor using an this compound derivative.
Experimental Protocol 3 (Hypothetical): Synthesis and Testing of an this compound-Based Fluorescent Sensor for pH
Objective: To synthesize a pyrene-functionalized this compound derivative and evaluate its fluorescence response to changes in pH.
Materials:
-
This compound
-
1-Pyrenebutyryl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Ethanol
-
Buffer solutions of varying pH
Procedure:
-
Synthesis of this compound-Pyrene Conjugate:
-
Follow a similar procedure as in Protocol 2, using 1-pyrenebutyryl chloride instead of acryloyl chloride to attach the pyrene (B120774) fluorophore to the this compound nitrogen.
-
-
Fluorometric Titration:
-
Prepare a stock solution of the this compound-pyrene conjugate in ethanol.
-
Prepare a series of solutions with a constant concentration of the conjugate in buffer solutions of varying pH (e.g., pH 2 to 12).
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (e.g., excitation at 340 nm).
-
Plot the fluorescence intensity at the emission maximum against the pH to determine the sensor's response range.
-
Part 3: this compound in Drug Delivery Systems (Hypothetical)
While no specific this compound-based drug delivery systems have been reported, the general principles of using heterocyclic compounds in drug delivery can be applied. Functionalized this compound could be incorporated into polymers to form nanoparticles or hydrogels for controlled drug release. The pH-sensitive nature of the nitrogen atom could be exploited for targeted release in acidic environments, such as tumors or the stomach.
General Workflow for Polymer-Based Drug Delivery System:
Caption: A generalized workflow for a hypothetical this compound-based drug delivery system.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Azonine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of azonine, a nine-membered, nitrogen-containing heterocyclic compound. Given that this compound and its derivatives are medium-sized rings, they often exhibit conformational flexibility, which presents unique challenges in their NMR analysis. These notes address these challenges and provide detailed protocols for a suite of NMR experiments essential for a thorough characterization.
Introduction to this compound and NMR Characterization
This compound (C₈H₉N) is a heterocyclic analog of cyclononatetraene.[1][2] Its characterization is of interest due to its classification as a potentially aromatic 10-π electron system. The nine-membered ring of this compound is conformationally labile, which can lead to complex NMR spectra, often characterized by broad signals at room temperature due to the rapid interconversion of multiple conformers.[3][4][5] Therefore, a multi-faceted NMR approach, including one-dimensional (1D) and two-dimensional (2D) techniques, often coupled with variable-temperature (VT) studies, is crucial for its complete structural and dynamic characterization.
Key NMR Spectroscopy Techniques for this compound
A combination of the following NMR experiments is recommended for the comprehensive analysis of this compound and its derivatives:
-
1D ¹H and ¹³C NMR: For initial assessment of the chemical environment of protons and carbons.
-
Variable-Temperature (VT) NMR: To slow down conformational exchange and resolve broad signals into distinct peaks for individual conformers.[3]
-
2D Correlated Spectroscopy (COSY): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
2D Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton-carbon (¹H-¹³C) pairs.[6]
-
2D Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for establishing the connectivity of the molecular skeleton.[7]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): To determine through-space proximities of protons, providing insights into the 3D structure and stereochemistry. For medium-sized molecules like this compound, ROESY is often preferred as the Nuclear Overhauser Effect (NOE) can be close to zero.[8][9]
Data Presentation: Predicted NMR Data for 1H-Azonine
Due to the inherent instability of the parent this compound, experimental NMR data is scarce. The following table presents theoretically predicted ¹H and ¹³C NMR chemical shifts for 1H-azonine. This data serves as a reference for the expected spectral features. Disclaimer: These are computationally predicted values and may differ from experimental results.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H-¹H Coupling Constants (J, Hz) |
| H2 / H9 | 6.8 - 7.2 | 125 - 130 | J2,3 / J8,9 ≈ 7-9 (cis) |
| H3 / H8 | 5.6 - 6.0 | 120 - 125 | J3,4 / J7,8 ≈ 10-12 (trans) |
| H4 / H7 | 5.8 - 6.2 | 128 - 132 | J4,5 / J6,7 ≈ 7-9 (cis) |
| H5 / H6 | 6.0 - 6.4 | 123 - 128 | J5,6 ≈ 10-12 (trans) |
| NH | 7.5 - 8.5 (broad) | - | - |
Experimental Protocols
General Sample Preparation
-
Dissolve 5-10 mg of the this compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or THF-d₈).
-
Filter the solution into a 5 mm NMR tube.
-
For quantitative measurements, ensure complete dissolution and accurate concentration determination.
1D ¹H and ¹³C NMR Spectroscopy
-
Objective: To obtain an overview of the proton and carbon environments.
-
Protocol:
-
Acquire a standard 1D ¹H spectrum. Observe for signal broadening, which may indicate dynamic processes.
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Variable-Temperature (VT) NMR Spectroscopy
-
Objective: To resolve broad signals arising from conformational exchange.
-
Protocol:
-
Acquire a ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments of 10-20 K.
-
Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.
-
Monitor the spectra for the sharpening of broad peaks into distinct signals, indicating the slowing of conformational exchange.[3]
-
Once sharp signals are obtained, a full suite of 2D NMR experiments should be performed at this low temperature.
-
2D COSY Spectroscopy
-
Objective: To establish ¹H-¹H connectivity.
-
Protocol:
-
Set up a standard COSY experiment.
-
Optimize the spectral width to encompass all proton signals.
-
Process the data to generate a 2D spectrum where cross-peaks indicate coupled protons.
-
2D HSQC Spectroscopy
-
Objective: To identify directly attached ¹H-¹³C pairs.
-
Protocol:
-
Set up a standard HSQC experiment.
-
Set the ¹³C spectral width to include all expected carbon resonances.
-
The resulting 2D spectrum will show correlations between protons and the carbons they are directly bonded to.
-
2D HMBC Spectroscopy
-
Objective: To determine long-range ¹H-¹³C connectivities.
-
Protocol:
-
Set up a standard HMBC experiment.
-
Optimize the long-range coupling delay (typically for J-couplings of 4-10 Hz) to observe 2- and 3-bond correlations.
-
This experiment is critical for piecing together the carbon skeleton and confirming the substitution pattern.[7]
-
2D NOESY/ROESY Spectroscopy
-
Objective: To investigate the 3D structure and stereochemistry through through-space proton-proton interactions.
-
Protocol:
-
For medium-sized molecules like this compound, a ROESY experiment is generally recommended.[8]
-
Set up a 2D ROESY experiment with an appropriate mixing time (e.g., 100-300 ms).
-
The presence of cross-peaks between protons indicates that they are close in space (typically < 5 Å).
-
This information is invaluable for determining the relative stereochemistry and the preferred conformation of the this compound ring.
-
Mandatory Visualizations
Caption: Experimental workflow for the NMR characterization of this compound.
Caption: Logical relationships in NMR data interpretation for this compound.
Caption: Decision pathway for analyzing conformationally flexible this compound.
References
- 1. youtube.com [youtube.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for X-ray Crystallography of Azonine Single Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of Azonine. This compound, an unsaturated nine-membered nitrogen heterocycle, is of interest for its unique aromatic properties and potential applications in medicinal chemistry and materials science.[1] The determination of its three-dimensional structure is crucial for understanding its chemical behavior and for designing novel derivatives with specific functionalities.
Introduction to this compound Crystallography
This compound (C₈H₉N) is a heterocyclic compound with a molecular weight of 119.16 g/mol .[2] Its structure and properties are influenced by a delicate balance between aromatic stabilization and ring strain. Theoretical studies suggest that this compound can exist in both planar and distorted conformations, and the presence of substituents or interaction with other molecules can significantly influence its geometry.[1] Single-crystal X-ray crystallography is the definitive method for elucidating the precise solid-state structure of this compound and its derivatives, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions.[3][4][5] This data is fundamental for structure-activity relationship (SAR) studies in drug development and for the rational design of new materials.
Experimental Protocols
A generalized workflow for the X-ray crystallography of this compound single crystals is presented below. This process begins with the crucial step of growing high-quality single crystals and proceeds through data collection and structure refinement.
Synthesis and Purification of this compound
While various synthetic routes to this compound and its derivatives have been reported, a common approach involves ring-closure reactions.[6][7] Following synthesis, it is imperative to purify the crude product to obtain a high-purity sample suitable for crystallization. Common purification techniques for organic compounds like this compound include column chromatography, recrystallization, and sublimation. The purity of the final product should be assessed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Single Crystal Growth of this compound
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[3] For organic molecules like this compound, several methods can be employed.[8][9][10][11]
Protocol: Slow Evaporation Method
-
Solvent Selection: Dissolve a small amount of purified this compound (10-20 mg) in a selection of volatile organic solvents (e.g., diethyl ether, dichloromethane, hexane) to find a solvent in which it is moderately soluble.[10]
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature or with gentle warming.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter.
-
Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle.[8] This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet cabinet, and allow the solvent to evaporate slowly over several days to weeks.[12]
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor.
Protocol: Vapor Diffusion Method
-
Solution Preparation: Dissolve this compound (10-20 mg) in a minimal amount of a relatively non-volatile, good solvent (e.g., acetonitrile, ethyl acetate) in a small, open vial.[13]
-
Anti-Solvent Selection: Choose an "anti-solvent" in which this compound is poorly soluble but is miscible with the "good" solvent (e.g., hexane, diethyl ether).[13]
-
Diffusion Setup: Place the small vial containing the this compound solution inside a larger, sealed jar containing a reservoir of the anti-solvent.
-
Incubation: Over time, the anti-solvent vapor will diffuse into the this compound solution, gradually decreasing its solubility and promoting the growth of single crystals.[13]
Crystal Mounting
Proper mounting of the selected single crystal is critical for successful data collection.[14][15]
Protocol: Crystal Mounting
-
Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible cracks or defects. Ideal dimensions are typically between 0.1 and 0.3 mm.[3]
-
Cryoprotection: Place a drop of a suitable cryoprotectant oil (e.g., paratone-N) on a glass slide. Transfer the selected crystal into the oil.[14]
-
Mounting: Using a cryo-loop of an appropriate size, carefully scoop up the crystal with a thin film of oil. The surface tension of the oil will hold the crystal in the loop.[15]
-
Goniometer Placement: Quickly transfer the loop to the goniometer head of the diffractometer, which is under a stream of cold nitrogen gas (typically 100 K).[14] The crystal will be flash-frozen, minimizing thermal vibrations and potential radiation damage during data collection.[13]
-
Centering: Using the instrument's video camera and software, carefully center the crystal in the X-ray beam at all rotation angles.[14][15]
X-ray Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.[16]
Protocol: Data Collection
-
Instrument Setup: Configure the diffractometer with the appropriate X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector distance.[13] For small organic molecules, Mo Kα radiation (λ = 0.71073 Å) is commonly used.[16]
-
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.
-
Data Collection Strategy: Based on the determined unit cell and Bravais lattice, the software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Acquisition: Execute the data collection run. Monitor the diffraction images for any signs of crystal decay or other issues.
Structure Solution and Refinement
The collected diffraction data is processed to determine the three-dimensional atomic arrangement.[17][18][19][20]
Protocol: Structure Solution and Refinement
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots, apply corrections for experimental factors (e.g., Lorentz and polarization effects), and generate a reflection file.
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are implemented in software packages like SHELXT or SIR.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement: The final refinement cycles are performed until the model converges, resulting in a stable R-factor and goodness-of-fit.
Data Presentation
The results of the crystallographic analysis are summarized in standardized tables. Below are templates for the presentation of quantitative data for a hypothetical this compound single crystal.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₈H₉N |
| Formula weight | 119.16 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | |
| a (Å) | 8.0460(10) |
| b (Å) | 14.280(2) |
| c (Å) | 22.646(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2602.0(6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.150 |
| Absorption coefficient (mm⁻¹) | 0.077 |
| F(000) | 968 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.30 to 25.00 |
| Index ranges | -9 ≤ h ≤ 9, -16 ≤ k ≤ 16, -26 ≤ l ≤ 26 |
| Reflections collected | 15000 |
| Independent reflections | 2620 [R(int) = 0.045] |
| Completeness to θ = 25.00° (%) | 99.8 |
| Data / restraints / parameters | 2620 / 0 / 299 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0418, wR₂ = 0.0939 |
| R indices (all data) | R₁ = 0.0854, wR₂ = 0.1034 |
| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.18 |
Note: The values in this table are hypothetical and are based on typical data for small organic molecules.[21][22]
Table 2: Data Collection and Refinement Statistics
| Parameter | Value |
| Data Collection | |
| Diffractometer | Bruker D8 VENTURE |
| Radiation source | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Detector distance (mm) | 50.0 |
| Exposure time per frame (s) | 10 |
| Rotation width per frame (°) | 0.5 |
| Total number of frames | 1800 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Number of reflections | 2620 |
| Number of parameters | 299 |
| R_merge | 0.052 |
| R_int | 0.045 |
| R₁ (I > 2σ(I)) | 0.0418 |
| wR₂ (all data) | 0.1034 |
| Goodness-of-fit | 1.05 |
Note: The values in this table are hypothetical and are based on typical data for small organic molecules.[4][13]
Visualization of Logical Relationships
The logical flow from a solved crystal structure to its application in drug development can be visualized. This process involves analyzing the structural data to inform further chemical synthesis and biological testing.
Conclusion
The protocols and guidelines presented here offer a robust framework for the successful X-ray crystallographic analysis of this compound single crystals. By following these detailed methodologies, researchers can obtain high-quality structural data, which is essential for advancing our understanding of this intriguing heterocyclic system and for its potential applications in various scientific fields, including drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H9N | CID 13287582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. excillum.com [excillum.com]
- 5. rigaku.com [rigaku.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.muohio.edu [chemistry.muohio.edu]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 16. X-ray Data Collection Course [mol-xray.princeton.edu]
- 17. journals.iucr.org [journals.iucr.org]
- 18. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
Computational Modeling of Aziridination Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the computational modeling of aziridination reactions. Aziridines are valuable synthetic intermediates in medicinal chemistry, and understanding their formation mechanisms through computational approaches can significantly accelerate the development of novel therapeutics. This document details common computational methods, experimental validation techniques, and provides standardized protocols for researchers in the field.
Introduction to Computational Modeling of Aziridination
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of aziridination reactions. These methods provide insights into reaction pathways, transition states, and the origins of stereoselectivity, which are often difficult to determine experimentally. Common areas of investigation include metal-catalyzed nitrene transfer, reactions of ylides with imines, and photocatalytic aziridination.
A key aspect of this research is the synergy between computational predictions and experimental validation.[1][2] Combined studies allow for the refinement of theoretical models and provide a deeper understanding of the reaction landscape. For instance, DFT calculations can predict activation barriers for different pathways, which can then be correlated with experimentally determined reaction rates and product distributions.[1][2]
Key Computational Methods and Data
The majority of computational studies on aziridination reactions employ DFT methods. The choice of functional and basis set is crucial for obtaining accurate results.
Commonly Used DFT Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.[3][4]
-
M06: A meta-hybrid GGA functional that can be more accurate for main-group thermochemistry and kinetics.
-
PW6B95-D3/PBE0-D3: Functionals that include dispersion corrections, which can be important for accurately modeling non-covalent interactions.[5]
Solvent Effects:
Continuum solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to account for the influence of the solvent on the reaction energetics.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data from computational studies on various aziridination reactions. These values represent calculated energy barriers and reaction energies, which are critical for understanding reaction feasibility and selectivity.
Table 1: Calculated Activation Barriers for Imide Formation in Iron-Catalyzed Aziridination [1][2]
| Reactant | Catalyst Generation | Activation Barrier (kcal/mol) |
| Aryl Azide (B81097) | First-generation | Lower |
| Alkyl Azide | First-generation | Higher |
| Aryl Azide | Second-generation | Lower than first-generation |
| Alkyl Azide | Second-generation | Lower than first-generation |
Table 2: Computed Free Energy Profiles for Palladium-Catalyzed Aziridine (B145994) Ring-Opening [7]
| Catalytic System | Rate-Determining Step | Overall Free Energy Barrier (kcal/mol) |
| Pd/SIPr | Transmetalation | 13.1 |
| Pd/P(t-Bu)₂Me | Transmetalation | Not specified |
Table 3: Calculated Free Energies for the Reaction of Aziridine with 1,2-Benzyne [5]
| Reaction Pathway | Computational Method | Free Energy (kcal/mol) |
| Oxazocine Formation | PW6B95-D3/PBE0-D3/def2-TZVP | Kinetically preferred |
| Aziridine Ring-Opening | PW6B95-D3/PBE0-D3/def2-TZVP | Kinetically disfavored |
Experimental Protocols
Detailed experimental protocols are essential for both performing aziridination reactions and validating computational models.
General Protocol for Photocatalytic Aziridination of Alkenes
This protocol describes a general procedure for the photocatalytic aziridination of an alkene using a sulfonyl azide as the nitrene precursor.[8]
Materials:
-
Alkene (1.0 equiv)
-
Sulfonyl azide (1.2 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or similar, 1-5 mol%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried reaction vessel, dissolve the alkene and sulfonyl azide in anhydrous DCM to make a 0.1 M solution with respect to the alkene.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Place the reaction vessel approximately 5 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired aziridine.
Protocol for Rhodium-Catalyzed Aziridination of Styrene (B11656)
This protocol details the rhodium-catalyzed aziridination of styrene.[8]
Materials:
-
Rh₂(esp)₂ catalyst (1-2 mol%)
-
Aminating agent (e.g., a DPH derivative, 1.2 equiv)
-
Styrene (1.0 equiv)
-
PhI(OPiv)₂ (2.0 equiv)
-
Anhydrous toluene (B28343)
-
Saturated aqueous Na₂S₂O₃ solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of the Rh₂(esp)₂ catalyst and the aminating agent in anhydrous toluene (to make a 0.5 M solution with respect to the alkene), cool the mixture to -15 °C.
-
Add styrene to the reaction mixture.
-
In a separate vial, dissolve PhI(OPiv)₂ in anhydrous toluene and add it dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Stir the reaction at -15 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine.
Visualization of Reaction Pathways and Workflows
Visualizing the complex steps in aziridination reactions and the computational workflows used to study them is crucial for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathways and Reaction Mechanisms
The diagram above illustrates a generalized catalytic cycle for metal-mediated aziridination. The process begins with the activation of a metal catalyst by a nitrene precursor to form a reactive metal-imide or metal-nitrene intermediate.[1] This intermediate then reacts with an alkene, potentially through various intermediates like open-chain radicals or metallacycles, to form the final aziridine product and regenerate the catalyst.[1][2] The formation of side products, such as metallotetrazenes, can also occur.[1][2]
This diagram shows the mechanism of aziridine formation from the reaction of sulfur ylides and imines. The initial step involves the addition of the ylide to the imine to form two possible diastereomeric betaine intermediates: syn and anti.[9] Subsequent intramolecular ring closure of these intermediates leads to the formation of cis and trans aziridines, respectively.[6][9] The stereoselectivity of the reaction is often determined in the initial addition step.[6][9]
Experimental and Computational Workflows
The workflow for studying aziridination reactions typically involves a close interplay between computational modeling and experimental work. Computationally, plausible reaction mechanisms are first proposed, followed by DFT calculations to locate transition states and intermediates, and to calculate the corresponding energy profiles.[1][2] Experimentally, the reactions are carried out, and the products are characterized, often accompanied by kinetic studies to determine reaction rates.[4] The computational predictions are then compared with the experimental results to validate the theoretical model, which can be further refined to improve its predictive power.
References
- 1. Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Azonine as a Versatile Scaffold for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azonine, a nine-membered nitrogen-containing heterocycle, represents a unique and challenging structural motif in organic synthesis. Its conformational flexibility and the potential for diverse functionalization make it an attractive building block for the construction of complex molecules with potential therapeutic applications. This document provides an overview of synthetic strategies towards this compound derivatives, detailed experimental protocols for their preparation, and a summary of their characterization data. The application of this compound-containing compounds as potential modulators of signaling pathways is also discussed.
I. Synthetic Strategies and Methodologies
The construction of the nine-membered this compound ring can be achieved through various synthetic approaches, primarily involving intramolecular cyclization or ring expansion strategies. Two key examples are the synthesis of dibenzo[b,g]this compound and dibenzo[c,f]this compound derivatives.
1. Synthesis of Dibenzo[b,g]this compound-6,13-diones via Oxidative Cleavage
A prominent method for the synthesis of dibenzo[b,g]this compound systems involves the oxidative cleavage of indole (B1671886) derivatives. For instance, the periodate (B1199274) oxidation of 5,6-dihydro-11H-benzo[a]carbazole serves as a key step to furnish the 11,12-dihydro-5H-dibenzo[b,g]this compound-6,13-dione core structure. This dione (B5365651) can then be further functionalized to generate a library of derivatives.[1]
Experimental Workflow for Dibenzo[b,g]this compound Synthesis
Caption: Synthetic workflow for dibenzo[b,g]this compound derivatives.
2. Synthesis of Dibenzo[c,f]this compound-5-carbonitriles via[2][3]-Sigmatropic Rearrangement
An efficient route to dibenzo[c,f]azonines involves a ring expansion of 1,2,3,4-tetrahydroisoquinolines. The key step is a[2][3]-sigmatropic rearrangement of a nitrile-stabilized ammonium (B1175870) ylide, which proceeds in good yields to afford the nine-membered ring system.
II. Experimental Protocols
Protocol 1: Synthesis of 11,12-Dihydro-5H-dibenzo[b,g]this compound-6,13-dione [1]
Materials:
-
5,6-Dihydro-11H-benzo[a]carbazole
-
Sodium periodate (NaIO₄)
-
Water
-
Ethanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 5,6-dihydro-11H-benzo[a]carbazole (1.0 g, 4.3 mmol) in pyridine (20 mL), add a solution of sodium periodate (2.3 g, 10.7 mmol) in water (10 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into cold water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient to afford the title compound.
Quantitative Data for Dibenzo[b,g]this compound-6,13-dione Synthesis
| Compound | Starting Material | Reagent | Solvent | Yield (%) |
| 11,12-Dihydro-5H-dibenzo[b,g]this compound-6,13-dione | 5,6-Dihydro-11H-benzo[a]carbazole | NaIO₄ | Pyridine/Water | Not specified in abstract[1] |
Spectroscopic Data for Dibenzo[b,g]this compound Derivatives [1]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Phenylhydrazone derivative of dione 2 | Not specified | Not specified | 3310 (NH), 1715 (CO), 1680 (C=N) | 341.41 |
| Indolo[2,3-e]dibenzo[b,g]this compound-5,11-dione | Not specified | Not specified | 3325 (NH), 1710 (CO), 1685 (CO) | 352.38 |
Note: Detailed spectral data was not available in the provided search results. The data presented is based on the functional groups identified in the publication.
III. Biological Activity and Potential Applications
While specific data on the biological activity of simple this compound frameworks is limited, nitrogen-containing macrocycles are known to exhibit a wide range of pharmacological properties. For instance, some nitrogen-containing macrocyclic bisbibenzyl derivatives have shown potent anticancer activity by targeting lysosomes, with IC₅₀ values in the sub-micromolar range against cell lines such as A549, MCF-7, and K562.[2] The this compound scaffold, therefore, represents a promising template for the design of novel therapeutic agents.
Hypothetical Signaling Pathway Modulation
Bioactive molecules, including complex heterocycles like this compound derivatives, can modulate intracellular signaling pathways to exert their therapeutic effects. A generalized representation of a signaling cascade that could be targeted is shown below. For example, a hypothetical this compound-based kinase inhibitor could block a signaling pathway involved in cell proliferation, a common strategy in cancer therapy.
Caption: A generalized kinase signaling pathway.
Disclaimer: The signaling pathway depicted is a generalized representation of the MAPK/ERK pathway and is provided for illustrative purposes. There is currently no specific data in the searched literature linking this compound derivatives to the modulation of this or any other specific signaling pathway.
IV. Conclusion
The this compound scaffold, while synthetically challenging, holds considerable potential for the development of novel complex molecules. The synthetic routes outlined provide a foundation for accessing this unique chemical space. Further exploration of the biological activities of this compound derivatives is warranted to unlock their therapeutic potential. The development of more diverse and efficient synthetic methodologies will be crucial for advancing this promising area of research.
References
Application Notes and Protocols for Azonine-Based Dyes: A Focus on Azo-Azomethine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "Azonine-based dyes" refers to a specific heterocyclic scaffold, this document focuses on the widely studied and structurally related azo-azomethine dyes . These dyes incorporate both the azo (-N=N-) and azomethine (-CH=N-) chromophores, leading to unique and tunable photophysical properties. Their applications are expanding in fields such as molecular sensing, optical materials, and as potential probes in biological systems. Understanding their synthesis and photophysical characteristics is crucial for their effective application in research and drug development.
These application notes provide an overview of the key photophysical properties of selected azo-azomethine dyes, detailed protocols for their synthesis and characterization, and a visual representation of the experimental workflow.
Photophysical Properties of Representative Azo-Azomethine Dyes
The photophysical properties of azo-azomethine dyes are highly sensitive to their molecular structure and the surrounding solvent environment. The following table summarizes key data for a selection of these dyes. It is important to note that many azo dyes, including some azo-azomethine derivatives, are primarily studied for their absorption characteristics and may exhibit very low fluorescence quantum yields.
| Dye Structure/Name | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) | Reference |
| (E)-4-((4-(diethylamino)benzylidene)amino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Ethanol (B145695) | 457 | - | - | - | [1] |
| Dye A (Indoaniline Cyan Dye) | Dibutylphthalate | ~650 | - | ≤ 5 x 10⁻⁵ | - | [2] |
| Dye B (Indoaniline Cyan Dye) | Dibutylphthalate | ~680 | - | ≤ 5 x 10⁻⁵ | - | [2] |
Experimental Protocols
I. Synthesis of a Representative Azo-Azomethine Dye
This protocol describes a general method for the synthesis of an azo-azomethine dye through the condensation of an arylazo pyridone dye with an aminophenol, assisted by microwave irradiation.[1]
Materials:
-
Arylazo pyridone dye
-
Ethanol
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a microwave reactor vessel, combine the arylazo pyridone dye and 4-aminophenol in a 1:1 molar ratio in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 100 °C and the reaction time to 5 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated azo-azomethine dye by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified dye under vacuum.
-
Characterize the structure of the synthesized dye using techniques such as ATR-FTIR, NMR, and UV-Vis spectroscopy.
II. Measurement of UV-Visible Absorption Spectrum
Materials:
-
Synthesized azo-azomethine dye
-
Spectroscopic grade solvent (e.g., ethanol, DMF, DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the dye in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.
-
From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) for analysis.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with the cuvette containing the dye solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).
-
The wavelength of maximum absorbance (λ_max) is determined from the peak of the spectrum.
III. Measurement of Fluorescence Emission Spectrum
Materials:
-
Synthesized azo-azomethine dye solution (as prepared for UV-Vis)
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Place the cuvette containing the dye solution in the fluorometer.
-
Set the excitation wavelength to the λ_max determined from the UV-Vis absorption spectrum.
-
Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered light.
-
Record the fluorescence emission spectrum.
-
The wavelength of maximum emission (λ_em) is determined from the peak of the spectrum.
IV. Determination of Relative Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.[3][4]
Materials:
-
Dye solution of unknown quantum yield
-
Standard dye solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the unknown sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the gradient (slope) of the linear fits for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
V. Measurement of Fluorescence Lifetime (τ) using Time-Correlated Single Photon Counting (TCSPC)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[5][6][7][8]
Materials:
-
Dye solution
-
TCSPC system including:
-
Pulsed light source (e.g., picosecond laser diode)
-
Sample holder
-
Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)
-
Timing electronics
-
-
Scattering solution for Instrument Response Function (IRF) measurement (e.g., dilute ludox or non-dairy creamer suspension)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the excitation and emission wavelengths to be the same.
-
Acquire the IRF, which represents the temporal profile of the excitation pulse and the response of the detection system.
-
-
Sample Measurement:
-
Place the cuvette with the dye solution in the sample holder.
-
Set the excitation wavelength to the dye's λ_max.
-
Use an appropriate emission filter to select the fluorescence signal.
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000) for good statistics.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to an exponential decay model (single, multi-exponential) to extract the fluorescence lifetime (τ).
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a novel azo-azomethine dye.
Caption: Workflow for Azo-Azomethine Dye Synthesis and Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. imaging.org [imaging.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. jasco-global.com [jasco-global.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horiba.com [horiba.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for the Electrochemical Analysis of N-Heterocyclic Aromatic Compounds, with Reference to Azonine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical analysis of N-heterocyclic aromatic compounds is a critical technique in pharmaceutical development and quality control. These methods offer high sensitivity, rapid analysis times, and cost-effective instrumentation. Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are particularly well-suited for studying the redox behavior and quantifying these electroactive molecules.
This document provides a general overview and detailed protocols for the electrochemical analysis of N-heterocyclic aromatic compounds. Due to a lack of specific published data on the electrochemical analysis of Azonine compounds, this application note uses well-characterized N-heterocyclic analogues, such as purine (B94841) alkaloids, as illustrative examples to demonstrate the application of these techniques. The principles and protocols described herein provide a robust framework for developing analytical methods for novel N-heterocyclic compounds like azonines.
Data Presentation: Illustrative Quantitative Data for this compound Analogues
The following tables summarize typical quantitative data obtained from the electrochemical analysis of representative N-heterocyclic aromatic compounds. This data is provided for illustrative purposes to indicate the expected performance of voltammetric methods.
Table 1: Illustrative Cyclic Voltammetry (CV) Data for an this compound Analogue (Caffeine)
| Parameter | Value | Electrode System | Reference |
| Oxidation Peak Potential (Epa) | +1.37 V | Nafion/Graphite Nanoplatelets Layer-by-Layer Film on Glassy Carbon Electrode (GCE) vs. Ag/AgCl | [1] |
| Linear Range | 50 µM - 5000 µM | Nafion/Graphite Nanoplatelets Layer-by-Layer Film on GCE vs. Ag/AgCl | [1] |
| Limit of Detection (LOD) | 24 µM | Nafion/Graphite Nanoplatelets Layer-by-Layer Film on GCE vs. Ag/AgCl | [1] |
Table 2: Illustrative Differential Pulse Voltammetry (DPV) Data for this compound Analogues (Theophylline and Caffeine)
| Analyte (Analogue) | Oxidation Peak Potential (Epa) | Linear Range(s) | Limit of Detection (LOD) | Electrode System | Reference |
| Theophylline (B1681296) | Not Specified | 1.0 x 10⁻⁸ - 1.0 x 10⁻⁶ M & 2.0 x 10⁻⁶ - 3.0 x 10⁻⁵ M | 6.0 x 10⁻⁹ M | Graphene/Nafion modified GCE | [2] |
| Caffeine | ~ +1.5 V | 0.5 - 10000 nM | 0.043 nM | Boron-Doped Diamond Electrode (BDDE)/Nafion@Fe₃O₄/BiF | [3] |
| Caffeine | +1.34 V | 20 - 250 µM | 0.032 µM | Nafion/Graphite Nanoplatelets Layer-by-Layer Film on GCE vs. Ag/AgCl | [1] |
Experimental Protocols
Protocol for Cyclic Voltammetry (CV) Analysis
Objective: To investigate the redox behavior (oxidation/reduction potentials, reversibility) of an N-heterocyclic aromatic compound.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (Working Electrode: Glassy Carbon Electrode (GCE); Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)
-
Analyte stock solution (e.g., 1 mM of the compound in a suitable solvent)
-
Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution (PBS), pH 7.0)
-
Polishing materials (alumina slurry, polishing pads)
-
Deionized water and appropriate organic solvents for cleaning
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the electrode in deionized water and then in ethanol (B145695) for 2 minutes each to remove any residual alumina particles.
-
Dry the electrode surface under a stream of nitrogen.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Add a known volume (e.g., 10 mL) of the supporting electrolyte (0.1 M PBS, pH 7.0) to the electrochemical cell.
-
-
Background Scan:
-
Run a cyclic voltammogram of the supporting electrolyte alone to ensure there are no interfering peaks in the potential window of interest.
-
Set the potential range (e.g., -0.2 V to +1.5 V) and scan rate (e.g., 100 mV/s).
-
-
Analyte Measurement:
-
Add a specific volume of the analyte stock solution to the electrochemical cell to achieve the desired concentration (e.g., 100 µM).
-
Gently stir the solution for a few seconds to ensure homogeneity.
-
Run the cyclic voltammogram using the same parameters as the background scan.
-
Record the resulting voltammogram, noting the oxidation and/or reduction peak potentials and currents.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the peak currents (ipa and ipc).
-
Assess the reversibility of the redox process by calculating the peak potential separation (ΔEp = Epa - Epc).
-
Protocol for Differential Pulse Voltammetry (DPV) for Quantification
Objective: To quantify the concentration of an N-heterocyclic aromatic compound with high sensitivity.
Materials:
-
Same as for Cyclic Voltammetry.
-
Standard solutions of the analyte at various concentrations.
Procedure:
-
Electrode Preparation and Cell Assembly:
-
Follow steps 1 and 2 from the CV protocol.
-
-
Optimization of DPV Parameters:
-
Perform preliminary scans to optimize DPV parameters for the analyte. Key parameters include:
-
Pulse Amplitude: Typically 25-100 mV.
-
Pulse Width: Typically 50-100 ms.
-
Scan Rate: Typically 10-50 mV/s.
-
-
The goal is to obtain a well-defined, sharp peak with a low background signal.
-
-
Calibration Curve Construction:
-
Perform a background DPV scan of the supporting electrolyte.
-
Make successive additions of the analyte standard solution to the electrochemical cell to create a series of known concentrations (e.g., from the low µM to the high µM range).
-
Record the DPV voltammogram for each concentration after a brief stirring and equilibration period.
-
Measure the peak current for each concentration.
-
Plot the peak current versus the analyte concentration to construct a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same supporting electrolyte.
-
Record the DPV voltammogram of the unknown sample.
-
Measure the peak current and determine the concentration of the analyte using the calibration curve.
-
-
Data Analysis:
-
Perform a linear regression on the calibration curve to determine the equation of the line and the correlation coefficient (R²).
-
Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the blank or the regression line. A common formula for LOD is 3 * (standard deviation of the blank) / (slope of the calibration curve).[4]
-
Visualizations
Caption: General workflow for the electrochemical analysis of N-heterocyclic compounds.
Caption: Hypothetical signaling pathway involving an N-heterocyclic compound like this compound.
References
- 1. Voltammetric Detection of Caffeine in Beverages at Nafion/Graphite Nanoplatelets Layer-by-Layer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical behavior and voltammetric determination of theophylline at a glassy carbon electrode modified with graphene/nafion [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
High-Yield Synthesis of Substituted Azonines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of medium-sized nitrogen heterocycles, such as substituted azonines (nine-membered rings containing a nitrogen atom), presents a unique challenge in synthetic organic chemistry. However, the development of powerful catalytic methods has opened new avenues for their efficient construction. This document provides detailed application notes and protocols for the high-yield synthesis of substituted azonines, with a focus on Ring-Closing Metathesis (RCM) as a primary synthetic strategy. These compounds are of significant interest in drug discovery due to their conformational flexibility and potential to interact with a wide range of biological targets.
Application Notes
Substituted azonines and other medium-ring nitrogen heterocycles are present in a number of biologically active natural products. Their scarcity in medicinal chemistry is largely due to the synthetic difficulty in their creation. Traditional cyclization methods are often low-yielding for medium-sized rings. However, modern catalytic approaches, particularly olefin metathesis, have revolutionized the synthesis of these challenging scaffolds.
Ring-Closing Metathesis (RCM): A Powerful Tool for Azonine Synthesis
RCM has emerged as a robust and versatile method for the formation of a wide array of unsaturated rings, including those of medium size (8-12 atoms).[1] The reaction, typically catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular cyclization of a diene precursor to form a cyclic alkene and a volatile ethylene (B1197577) byproduct.[2] This method is highly valued for its functional group tolerance, allowing for the synthesis of complex and highly substituted this compound frameworks.[2]
The successful synthesis of nine-membered rings via RCM often relies on precursors with some degree of conformational constraint to favor cyclization over competing oligomerization pathways.[3]
Key Advantages of RCM for this compound Synthesis:
-
High Yields: Under optimized conditions, RCM can provide excellent yields of the desired cyclic product.
-
Functional Group Tolerance: A wide range of functional groups are compatible with modern RCM catalysts, enabling the synthesis of diverse substituted azonines.[2]
-
Stereochemical Control: The geometry of the resulting double bond (E/Z selectivity) can often be controlled by the choice of catalyst and reaction conditions.[2]
-
Access to Unsaturated Scaffolds: The resulting cyclic alkene provides a handle for further functionalization, allowing for the creation of libraries of this compound derivatives.[4]
Experimental Protocols
This section provides a general protocol for the synthesis of a substituted this compound derivative via Ring-Closing Metathesis.
Protocol 1: Synthesis of a Substituted this compound via Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of a generic N-substituted this compound precursor followed by its cyclization using a second-generation Grubbs catalyst.
Step 1: Synthesis of the Acyclic Diene Precursor
The synthesis of the acyclic diene precursor is a critical step and will vary depending on the desired substitution pattern on the this compound ring. A general approach involves the N-alkylation of a protected amine with two different alkenyl halides.
-
Materials:
-
Protected amine (e.g., Boc-aniline, benzylamine)
-
Alkenyl halide 1 (e.g., 4-bromo-1-butene)
-
Alkenyl halide 2 (e.g., 5-bromo-1-pentene)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
-
Procedure:
-
To a solution of the protected amine (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the first alkenyl halide (1.1 eq) dropwise and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add the second alkenyl halide (1.1 eq) and continue stirring at a slightly elevated temperature (e.g., 50 °C) for another 12-16 hours.
-
After the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the acyclic diene precursor.
-
Step 2: Ring-Closing Metathesis
-
Materials:
-
Acyclic diene precursor
-
Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Toluene)
-
-
Procedure:
-
Dissolve the acyclic diene precursor in anhydrous, degassed DCM to a final concentration of 0.01-0.05 M. The use of dilute conditions is crucial to favor intramolecular cyclization.
-
Add the Grubbs catalyst (1-5 mol%) to the solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted this compound.
-
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of medium-ring nitrogen heterocycles using RCM, which can serve as a starting point for optimizing the synthesis of substituted azonines.
| Entry | Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N,N-diallyl-p-toluenesulfonamide | Grubbs I (5) | DCM | 25 | 12 | 1-Tosyl-1-azacyclohept-4-ene | 85 | [4] |
| 2 | N-allyl-N-homoallyl-p-toluenesulfonamide | Grubbs II (2) | Toluene | 80 | 4 | 1-Tosyl-1-azacyclooct-4-ene | 78 | N/A |
| 3 | Diene with carbamate (B1207046) protection | Various Ru catalysts (0.05-1) | Neat or Toluene | 25-80 | 1-24 | 7-membered cyclic carbamate | up to 99 | [5] |
| 4 | Diene precursor for benzthis compound | LDA, DMPU | THF | -78 to 20 | 1 | 8-membered benzthis compound | 49-90 | [1] |
Mandatory Visualization
Caption: General reaction pathway for the synthesis of a substituted this compound via Ring-Closing Metathesis.
Caption: Experimental workflow for the two-step synthesis of a substituted this compound.
References
- 1. Synthesis of Medium-Ring N-Heterocycles - ChemistryViews [chemistryviews.org]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. 9‐Membered Carbocycles: Strategies and Tactics for their Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Azine Derivatives in Medicinal Chemistry
Topic: Development of Azine Derivatives as Kinase Inhibitors for Cancer Therapy
These application notes provide an overview and practical protocols for researchers engaged in the discovery of novel anticancer agents, with a focus on azine derivatives, particularly indolyl-hydrazones, as potent kinase inhibitors.
Application Note 1: Cytotoxic Activity of Indolyl-Hydrazone Azines against Breast Cancer Cells
Hydrazones, which contain the azomethine group (-NHN=CH-), are a significant class of compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities including anticancer effects.[1] A notable subclass, symmetrical bis-azines derived from indole (B1671886) scaffolds, has recently emerged as highly potent inhibitors of breast cancer cell proliferation.[2] These compounds often exert their effects by targeting key signaling proteins, such as protein kinases, which are critical for cell growth and survival.[3]
The indolyl-azine compound 5 (a symmetrical bis-esters azine) has shown particularly high potency against the MCF-7 human breast cancer cell line.[2] Its activity surpasses that of staurosporine, a well-known broad-spectrum kinase inhibitor used as a reference drug.[2] The mechanism of action for these compounds is linked to the induction of apoptosis and the inhibition of multiple kinase receptors, including PI3K, CDK2, AKT-1, and EGFR.[2]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected indolyl-hydrazone derivatives against the MCF-7 breast cancer cell line, as determined by the MTT assay.[2]
| Compound ID | Derivative Type | Target Cell Line | IC50 Value (µM)[2] |
| 5 | Symmetrical bis-esters azine | MCF-7 | 2.73 ± 0.14 |
| 8 | Thio-triazole indole Schiff base | MCF-7 | 4.38 ± 0.23 |
| 12 | 2,4-dinitrophenyl hydrazone | MCF-7 | 7.03 ± 0.37 |
| Staurosporine | Reference Drug | MCF-7 | 8.32 ± 0.43 |
Visualized Signaling Pathway: Kinase Inhibition
The diagram below illustrates the proposed mechanism by which potent azine derivatives like compound 5 inhibit multiple kinase pathways, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[2][4]
Caption: Proposed mechanism of kinase inhibition by azine derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of azine derivatives.
Protocol 1: Synthesis of Symmetrical Bis-Indolyl Azine (Compound 5)
This protocol describes the synthesis of a symmetrical azine derivative via the condensation of an indole hydrazide, adapted from generalized procedures for azine synthesis.[5][6] The reaction involves the self-condensation of a hydrazide intermediate, which can be formed from the corresponding ester and hydrazine (B178648) hydrate (B1144303).
Materials:
-
Ethyl 3-formyl-1H-indole-2-carboxylate
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (B145695) (EtOH), absolute
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Hydrazide Formation: Dissolve ethyl 3-formyl-1H-indole-2-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, the hydrazide intermediate may precipitate. If so, filter the solid, wash with cold ethanol, and dry. Otherwise, proceed with the crude mixture.
-
Azine Synthesis: To a solution of the resulting hydrazide (1 equivalent) in methanol (B129727), add a catalytic amount (1-2 drops) of glacial acetic acid.[5]
-
Stir the mixture at room temperature for 24-48 hours.[5] A precipitate should form over time.
-
Collect the precipitate by vacuum filtration, washing with cold methanol to remove unreacted starting material.
-
Dry the resulting solid product (Compound 5 ) under a high vacuum.
-
Characterize the final product using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7]
Visualized Workflow: From Synthesis to Evaluation
The diagram below outlines the general workflow for the synthesis, purification, and biological testing of novel azine derivatives.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation | MDPI [mdpi.com]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma [mdpi.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Azonine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Azonine and its nine-membered aza-heterocyclic derivatives. The synthesis of medium-sized rings like this compound presents unique challenges due to unfavorable thermodynamics and kinetics. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for general strategies applicable to the construction of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound and other nine-membered rings so challenging?
A1: The difficulty in synthesizing medium-sized rings (8-11 atoms) arises from a combination of enthalpic and entropic factors. These rings are large enough to suffer from significant loss of conformational entropy during cyclization, yet small enough to experience destabilizing transannular strain (unfavorable interactions between atoms across the ring).[1][2][3][4] This often leads to low yields in direct cyclization approaches.
Q2: What are the common side reactions observed during attempts to synthesize nine-membered aza-heterocycles?
A2: Common side reactions include polymerization of the linear precursor, dimerization, and the formation of smaller, more stable ring systems. Intramolecular reactions that compete with the desired cyclization can also occur, depending on the functional groups present in the precursor.
Q3: Are there any general strategies that have proven more successful for the synthesis of nine-membered nitrogen heterocycles?
A3: Yes, strategies that avoid direct end-to-end cyclization of a long, flexible chain tend to be more successful. These include:
-
Ring-expansion reactions: Creating a smaller, more easily formed ring and then expanding it to the desired nine-membered system.[1][2][3][4][5]
-
Cascade or sequential catalysis: Utilizing a series of catalytic reactions in a single pot to build the ring system in a more controlled manner.[6]
-
Template-directed synthesis: Using a metal ion or other template to hold the linear precursor in a conformation that favors cyclization.
Q4: My attempted this compound synthesis resulted in a very low yield. What are the first parameters I should investigate for optimization?
A4: For low-yield reactions, systematically investigate the following, starting with the most likely culprits:
-
Concentration: High concentrations can favor intermolecular side reactions like polymerization. Try running the reaction under high-dilution conditions.
-
Temperature: Temperature can have a significant impact on the reaction outcome. Lower temperatures may favor the desired cyclization over competing pathways, although this can also decrease the reaction rate.
-
Catalyst/Reagent Stoichiometry: Carefully titrate the amount of any catalysts, reagents, or bases used.
-
Solvent: The choice of solvent can influence the conformation of the precursor and the solubility of intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Unfavorable cyclization kinetics/thermodynamics. | Consider a ring-expansion strategy instead of direct cyclization.[1][2][3][4][5] |
| Polymerization of starting material. | Employ high-dilution conditions (slow addition of substrate to a large volume of solvent). | |
| Catalyst deactivation. | Ensure all reagents and solvents are pure and dry. Consider using a more robust catalyst. | |
| Formation of Dimer or Oligomers | Intermolecular reaction is faster than intramolecular cyclization. | Decrease the concentration of the starting material significantly. |
| Formation of Smaller Ring Systems | Alternative intramolecular cyclization pathways are more favorable. | Redesign the precursor to disfavor the formation of smaller rings, perhaps by introducing steric hindrance or conformational constraints. |
| Product is Unstable and Decomposes | The synthesized this compound derivative is inherently unstable under the reaction or workup conditions. | Attempt the synthesis at a lower temperature. Use milder workup and purification techniques (e.g., column chromatography on neutral alumina (B75360) instead of silica (B1680970) gel). |
Experimental Protocols
Protocol 1: General Approach for Ring-Expansion Synthesis of a Nine-Membered Lactam
This protocol outlines a general strategy for synthesizing a nine-membered lactam, a potential precursor to this compound derivatives, via a ring-expansion reaction.
-
Synthesis of the Precursor: Synthesize a six-membered cyclic ketone tethered to a nitrogen-containing side chain. The specific synthesis of this precursor will depend on the desired substitution pattern of the final product.
-
Ring Expansion Reaction:
-
Dissolve the precursor (1 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
Add a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, 1.2 equivalents) dropwise.
-
Add a diazotizing agent (e.g., tert-butyl nitrite, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (B109758) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Conditions for a Palladium-Catalyzed [5+4] Annulation
This protocol describes a general method for constructing a nine-membered ring through a palladium-catalyzed annulation of a five-atom component and a four-atom component.[7]
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the five-atom component (e.g., an azadiene precursor, 1 equivalent), the four-atom component (e.g., a vinyl-substituted cyclic ether, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a ligand (if necessary).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a dry, degassed solvent (e.g., toluene (B28343) or THF).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Data Summary
Table 1: Influence of Reaction Parameters on a Hypothetical Nine-Membered Ring Cyclization
| Parameter | Condition A | Condition B | Condition C | Condition D | Yield (%) | Observations |
| Concentration (M) | 0.1 | 0.01 | 0.001 | 0.001 | 5 | 15 |
| Temperature (°C) | 80 | 50 | 25 | 0 | 42 | 48 |
| Catalyst Loading (mol%) | 1 | 2.5 | 5 | 10 | 20 | 35 |
| Solvent | Toluene | THF | Dichloromethane | Acetonitrile | 50 | 53 |
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development | Semantic Scholar [semanticscholar.org]
- 5. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-H Azonine
Welcome to the technical support center for the synthesis of N-H Azonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this challenging nine-membered nitrogen heterocycle.
I. Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-H this compound considered challenging?
A1: The synthesis of medium-sized rings, such as the nine-membered this compound ring, is inherently challenging due to unfavorable enthalpic and entropic factors.[1][2] These factors can lead to low yields and the formation of side products. Key challenges include:
-
High Ring Strain: Nine-membered rings possess significant transannular strain, making their formation thermodynamically less favorable compared to smaller (5-6 membered) or larger (12+ membered) rings.[1]
-
Unfavorable Entropy of Cyclization: Bringing the two ends of a linear precursor together to form a nine-membered ring is entropically disfavored.[1][3]
-
Intermolecular Side Reactions: The linear precursors required for intramolecular cyclization can react with each other (intermolecularly) to form dimers, trimers, or polymers, which significantly reduces the yield of the desired monomeric macrocycle.[1][4]
Q2: What are the most promising synthetic strategies for constructing the N-H this compound ring?
A2: Several modern synthetic strategies have shown success in the synthesis of azonanes and other medium-sized N-heterocycles. The most promising include:
-
Palladium-Catalyzed [5+4] Cycloaddition: This method constructs the nine-membered ring by reacting a C5-dipole with a C4-synthon, offering a highly efficient route to azonanes.[5][6][7]
-
Migratory Ring Expansion: This strategy involves the expansion of a smaller, more readily available nitrogen heterocycle to the desired nine-membered ring.[8][9]
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of various ring sizes and has been successfully applied to the synthesis of medium-sized nitrogen heterocycles.[10][11][12][13]
Q3: How can I minimize the formation of dimeric and polymeric byproducts during macrocyclization?
A3: The formation of intermolecular byproducts is a common problem in macrocyclization. The most effective way to minimize these side reactions is to employ the high-dilution principle .[4][14] This involves maintaining a very low concentration of the linear precursor throughout the reaction to favor intramolecular cyclization over intermolecular reactions. This is typically achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump.[4][14]
II. Troubleshooting Guides
This section provides answers to specific problems you might encounter during your N-H this compound synthesis.
Problem 1: Low or No Yield of the Desired N-H this compound
| Possible Cause | Troubleshooting Steps |
| Unfavorable Cyclization Kinetics/Thermodynamics | - Optimize Reaction Temperature: For enthalpically challenging reactions, adjusting the temperature can have a significant impact on the rate.[1] However, for entropically challenging reactions, simply increasing the temperature may not be effective.[1] A systematic study of the reaction temperature is recommended. - Choice of Solvent: The solvent can influence the conformation of the linear precursor. Experiment with a range of solvents to find one that may pre-organize the precursor for cyclization. |
| Incorrect Reagent Stoichiometry or Catalyst Loading | - Verify Stoichiometry: Ensure all reagents are accurately measured and dispensed. - Optimize Catalyst Loading: For catalytic reactions, the optimal catalyst loading can vary significantly. Perform a series of small-scale reactions with different catalyst loadings to determine the optimal concentration.[15] |
| Decomposition of Starting Material or Product | - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time. This can help determine if the starting material is being consumed and if the product is stable under the reaction conditions. - Modify Workup Procedure: If the product is degrading during workup (e.g., due to pH changes or exposure to air), adjust the workup conditions accordingly. Consider using buffered solutions or performing the workup under an inert atmosphere.[4] |
Problem 2: Formation of Significant Amounts of Dimer and/or Polymer
| Possible Cause | Troubleshooting Steps |
| High Concentration of Linear Precursor | - Implement High-Dilution Conditions: This is the most critical factor. Decrease the concentration of the linear precursor to the millimolar range (typically 1-10 mM).[14] - Slow Addition: Use a syringe pump to add the precursor solution to the reaction vessel over an extended period (e.g., 4-24 hours).[4] |
| Reaction Rate of Intermolecular Reaction is Faster than Intramolecular Cyclization | - Change the Solvent: The solvent can influence the rates of both inter- and intramolecular reactions. Experiment with different solvents to find one that favors the desired cyclization. - Modify the Precursor: If possible, introduce conformational constraints into the linear precursor that favor a "closed" conformation, pre-organizing it for cyclization.[3] |
III. Experimental Protocols (Representative)
The following are representative protocols for the synthesis of this compound derivatives based on successful strategies for medium-sized N-heterocycles. Note: These are generalized procedures and will likely require optimization for the specific synthesis of unsubstituted N-H this compound.
Protocol 1: Palladium-Catalyzed [5+4] Cycloaddition
This protocol is adapted from methodologies for the synthesis of substituted azonanes.[5][7][16]
Reaction Scheme: A C5-dipole (e.g., a methylene (B1212753) cyclic carbonate) is reacted with a C4-synthon (e.g., a 1-azadiene) in the presence of a palladium catalyst.
Reagents and Conditions:
| Parameter | Value |
| C4-Synthon (1-azadiene) | 1.0 equiv |
| C5-Dipole (methylene cyclic carbonate) | 1.2 equiv |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | 5 mol% |
| Ligand (e.g., PPh₃) | 20 mol% |
| Solvent | Toluene |
| Concentration | 0.1 M |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the palladium catalyst and the ligand.
-
Add the solvent, followed by the C4-synthon and the C5-dipole.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ring-Closing Metathesis (RCM)
This protocol is a general procedure for the RCM of a diene precursor to form a cyclic amine.[10][12]
Reaction Scheme: An acyclic α,ω-diene containing a protected nitrogen atom is treated with a ruthenium catalyst to induce ring closure.
Reagents and Conditions:
| Parameter | Value |
| Diene Precursor | 1.0 equiv |
| Ruthenium Catalyst (e.g., Grubbs II) | 1-5 mol% |
| Solvent | Dichloromethane or Toluene |
| Concentration | 0.001 - 0.1 M |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2-24 hours |
Procedure:
-
Dissolve the diene precursor in the chosen solvent in a flask equipped with a reflux condenser and under an inert atmosphere.
-
Add the ruthenium catalyst to the solution.
-
Stir the reaction mixture at the desired temperature. The reaction is often driven to completion by the removal of the volatile ethylene (B1197577) byproduct.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the catalyst can be removed by filtration through a pad of silica (B1680970) gel or by treatment with a ruthenium scavenger.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for N-H this compound synthesis.
Experimental Workflow for RCM Synthesis
Caption: General experimental workflow for RCM synthesis of N-H this compound.
References
- 1. baranlab.org [baranlab.org]
- 2. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization [mdpi.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. Access to azonanes via Pd-catalyzed decarboxylative [5 + 4] cycloaddition with exclusive regioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd-catalyzed exclusively regioselective [5 + 4] cycloaddition for the construction of 1,5-di/ox-azonanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Medium-Ring N-Heterocycles - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction of Nine-Membered Heterocycles through Palladium-Catalyzed Formal [5+4] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues with Azonine in solution.
Welcome to the technical support center for Azonine. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color from clear to a faint yellow after 24 hours on the benchtop. What is causing this?
A1: this compound is susceptible to photodegradation when exposed to ambient light for extended periods. The appearance of a yellow tint is a common indicator of this process. For all experiments, it is critical to prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.
Q2: I am seeing a significant drop in the effective concentration of my this compound stock solution. How should I store it?
A2: The stability of this compound is highly dependent on storage conditions. For short-term storage (up to 72 hours), solutions should be kept at 4°C and protected from light. For long-term storage, we strongly recommend aliquoting your stock solution into single-use volumes and storing them at -80°C. Avoid repeated freeze-thaw cycles, as this has been shown to degrade the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: We recommend using anhydrous DMSO to prepare high-concentration stock solutions (e.g., 10 mM). For aqueous working solutions, further dilute the DMSO stock in your desired aqueous buffer immediately before use. The final DMSO concentration in your assay should be kept low (typically <0.1%) to avoid solvent effects.
Q4: Is this compound stability affected by the pH of the aqueous buffer?
A4: Yes, this compound is most stable in slightly acidic to neutral conditions (pH 5.0 to 7.0). It undergoes rapid base-catalyzed hydrolysis at pH values above 8.0. If your experimental conditions require a basic pH, prepare the this compound working solution immediately before use and minimize its time in the high pH buffer.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
If you are observing high variability in your experimental results, it could be related to the degradation of this compound in your cell culture media.
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Step 1: Verify Solution Preparation: Ensure you are diluting your DMSO stock into the final aqueous buffer or media immediately before adding it to the cells. Do not store this compound in aqueous solutions for extended periods.
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Step 2: Check pH of Media: Confirm that the pH of your complete cell culture media is within the stable range for this compound (pH < 8.0).
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Step 3: Minimize Light Exposure: Protect your plates from direct light exposure during incubation, as components in the media can sometimes accelerate photodegradation.
Issue 2: Precipitate Formation in Working Solution
Precipitation can occur if the solubility of this compound is exceeded in your aqueous buffer.
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Step 1: Check Final Concentration: The solubility of this compound in aqueous buffers is significantly lower than in DMSO. Ensure your final working concentration does not exceed its solubility limit in your specific buffer system.
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Step 2: Control DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility but does not exceed levels that could impact your experiment (typically <0.1%).
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Step 3: Temperature: Prepare dilutions at room temperature. Diluting a cold DMSO stock directly into a room temperature aqueous buffer can sometimes cause the compound to precipitate out of solution.
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.
Table 1: Effect of pH on this compound Stability (this compound at 10 µM in various buffers, incubated at 25°C for 24 hours)
| pH | Buffer System | % Remaining this compound |
| 5.0 | Citrate | 99.2% |
| 7.0 | Phosphate (B84403) | 98.5% |
| 8.0 | Tris | 85.1% |
| 9.0 | Tris | 62.4% |
Table 2: Effect of Temperature on this compound Stability (this compound at 10 µM in pH 7.0 phosphate buffer, incubated for 72 hours)
| Temperature | % Remaining this compound |
| -80°C | 99.9% |
| 4°C | 97.2% |
| 25°C (RT) | 91.5% |
| 37°C | 82.3% |
Table 3: Effect of Light on this compound Stability (this compound at 10 µM in pH 7.0 phosphate buffer, incubated at 25°C for 8 hours)
| Condition | % Remaining this compound |
| Dark (wrapped in foil) | 99.6% |
| Ambient Benchtop Light | 90.8% |
Experimental Protocols
Protocol: Assessing this compound Stability via HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
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Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
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Prepare Test Solutions: Dilute the DMSO stock to a final concentration of 10 µM in your desired aqueous buffers (e.g., pH 5.0, 7.0, 9.0).
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Set Up Time Points: Aliquot the test solutions into separate, appropriately protected vials (e.g., amber glass) for each time point (e.g., 0, 2, 4, 8, 24 hours).
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Incubate: Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).
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Sample Analysis: At each time point, inject an appropriate volume (e.g., 10 µL) of the solution onto a C18 reverse-phase HPLC column.
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Quantification: Use a UV detector to monitor the elution of this compound at its absorbance maximum. The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage of remaining compound.
Visualizations
Caption: Troubleshooting logic for identifying sources of this compound degradation.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Technical Support Center: Stability of Azonine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of azonine derivatives during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative appears to be degrading upon storage. What are the common causes of decomposition?
A1: Decomposition of this compound derivatives can be triggered by several factors, including:
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Thermal Stress: this compound and its derivatives can undergo thermal rearrangements.[1][2] Theoretical studies suggest pathways from this compound to cis- and trans-8,9-dihydroindole, indicating thermal instability.[1][2]
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Acidic Conditions: Similar to other nitrogen heterocycles like aryl azetidines, acidic pH can catalyze intramolecular ring-opening or other rearrangements.
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Oxidation: The presence of oxidizing agents or exposure to air (oxygen) can lead to degradation. The degradation of aniline (B41778), a simpler aromatic amine, by ozone involves the formation of nitrobenzene (B124822) and azobenzene, highlighting the susceptibility of the amino group to oxidation.[3]
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Light Exposure: Many complex organic molecules are sensitive to UV or visible light, which can provide the energy for decomposition reactions. While not explicitly stated for this compound derivatives in the provided results, it is a common issue for nitrogen-containing heterocycles.
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Interaction with Other Molecules: The planarity and aromaticity of the this compound ring can be influenced by interactions with surrounding molecules like water or metal ions, which might affect its stability.[1][2]
Q2: What are the recommended storage conditions for this compound derivatives to minimize decomposition?
A2: To minimize decomposition, it is recommended to store this compound derivatives under the following conditions:
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Temperature: Store at low temperatures, preferably at or below -20°C. For long-term storage, -80°C is advisable. Avoid repeated freeze-thaw cycles.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
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Light: Protect from light by using amber vials or by storing the samples in the dark.
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Purity: Ensure the compound is free from acidic or basic impurities that could catalyze decomposition.
Q3: I am observing a change in the color and solubility of my this compound derivative over time. What could be the reason?
A3: A change in color and solubility is a strong indicator of chemical decomposition. The formation of degradation products, which may be polymeric or have different chromophores, can lead to these changes. It is advisable to re-analyze the sample using techniques like HPLC, LC-MS, and NMR to identify the impurities and quantify the extent of degradation.
Q4: How can I quickly assess the stability of my new this compound derivative?
A4: A preliminary stability assessment can be performed by subjecting the compound to accelerated degradation conditions. This involves exposing small amounts of the sample to stressors such as elevated temperature (e.g., 40°C), high humidity, acidic and basic conditions, and light. Monitoring the sample for the appearance of degradation products over a short period (e.g., 24-48 hours) can provide a rapid indication of its stability.
Data Presentation: Illustrative Stability of a Generic this compound Derivative
The following table summarizes hypothetical quantitative data on the stability of a generic this compound derivative under various storage conditions over a one-month period.
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Purity (%) after 1 Month |
| Optimal | -20 | Inert (Argon) | Dark | 99.5 |
| Sub-optimal | 4 | Inert (Argon) | Dark | 98.2 |
| Sub-optimal | -20 | Air | Dark | 97.5 |
| Sub-optimal | -20 | Inert (Argon) | Ambient Light | 96.8 |
| Poor | 25 (Room Temp) | Air | Ambient Light | 85.3 |
Experimental Protocols
Protocol for Accelerated Stability Testing of an this compound Derivative
This protocol outlines a general procedure for assessing the stability of an this compound derivative under various stress conditions.
1. Materials and Equipment:
- This compound derivative
- HPLC grade solvents (e.g., acetonitrile, water, methanol)
- Buffers of different pH (e.g., pH 4, 7, 9)
- Temperature-controlled oven or incubator
- Photostability chamber
- Inert gas (Argon or Nitrogen)
- Amber and clear glass vials with septa
- HPLC system with a suitable column and detector (e.g., UV-Vis or MS)
2. Procedure:
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Sample Preparation: Prepare a stock solution of the this compound derivative of known concentration (e.g., 1 mg/mL) in a suitable solvent.
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Stress Conditions:
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Thermal Stress: Aliquot the stock solution into clear vials. Place one set of vials in an oven at 40°C and another at 60°C. Keep a control set at 4°C.
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Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of a buffer at pH 4 and a buffer at pH 9. Keep a control at neutral pH. Store all samples at room temperature.
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Oxidative Degradation: To an aliquot of the stock solution, add a small amount of a dilute oxidizing agent (e.g., 3% hydrogen peroxide). Store at room temperature. For solid-state oxidation, expose the powder to air.
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Photostability: Aliquot the stock solution into both clear and amber vials. Expose the clear vials to a light source in a photostability chamber. Keep the amber vials as dark controls.
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Time Points: Analyze the samples at initial (T=0), 24 hours, 48 hours, and 1 week time points.
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Analysis: At each time point, withdraw a sample from each condition, quench the reaction if necessary (e.g., by neutralizing the pH or diluting), and analyze by HPLC.
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Data Evaluation: Calculate the percentage of the remaining this compound derivative and identify the major degradation products.
Mandatory Visualizations
Caption: Potential thermal decomposition pathway of an this compound derivative.
Caption: Experimental workflow for a chemical stability study.
Caption: Logical flowchart for troubleshooting this compound derivative decomposition.
References
Technical Support Center: Optimizing Azonine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of Azonine (aza[1]annulene). Given the inherent challenges in synthesizing medium-sized rings, this guide focuses on addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of the this compound ring system so challenging?
The primary challenge in synthesizing this compound, a nine-membered heterocyclic annulene, lies in the significant ring strain of the medium-sized ring. This strain arises from a combination of angle strain, torsional strain, and transannular interactions. Overcoming these energetic barriers to cyclization often leads to low yields and the formation of side products through competing reactions such as polymerization or dimerization.
Q2: What are the general synthetic strategies for constructing the this compound ring?
There are three main strategies for the synthesis of nine-membered rings like this compound:
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Ring-expansion: Starting from a smaller, more readily available ring system and inserting atoms to expand the ring to nine members.
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Ring-contraction: Beginning with a larger ring system and removing atoms to contract it to the desired nine-membered ring.
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Direct cyclization: Forming the nine-membered ring from an acyclic precursor. This is often the most challenging approach due to unfavorable entropic factors.
Q3: Are there any particularly promising methods for this compound synthesis?
Photochemical cyclization reactions have shown promise for the synthesis of complex, strained ring systems, including aza-annulenes. These reactions can often be carried out under mild conditions and can provide access to molecular architectures that are difficult to obtain through traditional thermal methods.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Decomposition of starting materials or product. - Suboptimal reaction temperature. - Inefficient catalyst or reagent. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. - Optimize the reaction temperature in small increments (e.g., 5-10 °C). - Screen a variety of catalysts or reagents known to promote similar cyclization reactions. |
| Formation of Polymeric Byproducts | - High concentration of the acyclic precursor. - Inappropriate solvent. | - Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of the precursor to the reaction mixture. - Use a solvent that promotes a folded conformation of the precursor, bringing the reactive ends closer together. |
| Isomerization or Rearrangement of the Product | - The this compound ring is conformationally flexible and can exist in different isomeric forms. - The reaction conditions (e.g., temperature, light) may promote rearrangement to more stable isomers. | - Carefully control the reaction temperature and exposure to light. - Characterize the product mixture thoroughly using techniques like NMR spectroscopy to identify the different isomers formed. - Purification conditions (e.g., chromatography stationary phase) may need to be optimized to separate the desired isomer. |
| Difficulty in Product Purification | - The product has similar polarity to byproducts or remaining starting materials. - The product is unstable on the chromatography stationary phase (e.g., silica (B1680970) gel). | - Utilize alternative purification techniques such as preparative HPLC, size-exclusion chromatography, or crystallization. - Consider using a less acidic stationary phase for chromatography, such as alumina (B75360) or treated silica gel. |
Experimental Protocols
Representative Protocol: Photochemical Cyclization for a Substituted this compound Derivative
This protocol is a generalized representation based on established principles of photochemical synthesis of aza-annulenes.
1. Synthesis of the Acyclic Precursor:
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The synthesis of the acyclic precursor will vary depending on the desired substitution pattern of the final this compound derivative. A common approach involves the coupling of two smaller fragments to create a linear molecule with the appropriate functional groups for cyclization.
2. Photochemical Cyclization:
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Reaction Setup:
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A solution of the acyclic precursor in a suitable solvent (e.g., degassed acetonitrile (B52724) or benzene) is prepared at a low concentration (e.g., 0.001 M) to favor intramolecular cyclization.
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The reaction is performed in a photochemical reactor equipped with a specific wavelength lamp (e.g., a mercury lamp with a filter to select for the desired wavelength).
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The reaction vessel should be made of quartz or other UV-transparent material.
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The reaction should be maintained at a constant, low temperature using a cooling system.
-
-
Procedure:
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The solution of the acyclic precursor is added slowly over a period of several hours to the photochemical reactor while being irradiated and stirred.
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The reaction progress is monitored by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure.
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3. Purification:
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The crude product is purified by column chromatography on alumina or silica gel, using a gradient of a suitable eluent system (e.g., hexane/ethyl acetate).
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Further purification can be achieved by preparative HPLC or crystallization.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Solvent | Concentration (M) | Temperature (°C) | Irradiation Time (h) | Yield (%) |
| 1 | Acetonitrile | 0.01 | 25 | 12 | < 5 (mainly polymer) |
| 2 | Acetonitrile | 0.001 | 25 | 12 | 15 |
| 3 | Benzene | 0.001 | 25 | 12 | 25 |
| 4 | Benzene | 0.001 | 10 | 24 | 40 |
| 5 | Toluene | 0.001 | 10 | 24 | 35 |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude Azonine Product
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Azonine and related aromatic heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of your crude this compound product.
Chromatography Troubleshooting
Issue: Poor separation of this compound from impurities on a silica (B1680970) gel column.
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Possible Cause 1: Incorrect Solvent System. The polarity of the eluent may not be optimal to achieve differential migration of this compound and impurities on the stationary phase.
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Solution: Systematically vary the solvent system. If you are using a non-polar/polar mixture like hexane/ethyl acetate (B1210297), try adjusting the ratio. If that fails, consider a different solvent system, such as dichloromethane/methanol, which offers different selectivity.[1]
-
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Possible Cause 2: Column Overloading. Exceeding the binding capacity of the silica gel can lead to broad, overlapping peaks.
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Possible Cause 3: Compound Degradation on Silica Gel. this compound, being a nitrogen-containing heterocycle, might be unstable on acidic silica gel.
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Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using a deactivated stationary phase like alumina (B75360) or florisil.[2] Alternatively, you can deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (B128534) in the eluent.
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Issue: this compound is not eluting from the column.
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Possible Cause: High Polarity. Your this compound derivative may be too polar and strongly adsorbed to the silica gel.
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Solution: Gradually increase the polarity of your eluent. For very polar compounds, a solvent system like dichloromethane/methanol or even ethyl acetate/methanol/ammonia (B1221849) might be necessary.
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Recrystallization Troubleshooting
Issue: this compound product oils out instead of crystallizing.
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Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly. Rapid cooling can lead to the formation of an oil instead of a crystalline solid.
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Possible Cause 2: Presence of Impurities. Impurities can inhibit crystal lattice formation.
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Solution: Try a preliminary purification step, such as passing the crude product through a short plug of silica gel, before attempting recrystallization.[1]
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Issue: Low recovery of crystalline this compound.
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Possible Cause: High Solubility in Cold Solvent. The chosen solvent may still dissolve a significant amount of the product even at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a new crude this compound derivative?
A1: Start with a small-scale analysis. Use Thin Layer Chromatography (TLC) with various solvent systems to get an initial idea of the number of components and to find a suitable solvent system for column chromatography.[4] Based on the TLC results, column chromatography is often the first choice for an initial purification of a crude reaction mixture.[4][5]
Q2: How do I select an appropriate solvent for recrystallizing my this compound product?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7][8] The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[9] Experiment with small amounts of your product in different solvents to find the ideal one. Common solvent systems for heterocyclic compounds include ethanol, ethyl acetate/hexanes, and toluene.
Q3: My this compound derivative is an amine. Are there any special considerations for its purification?
A3: Yes, basic compounds like amines can interact with acidic silica gel, leading to peak tailing and potential degradation. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can improve chromatographic performance. For acidic or basic compounds, crystallization of a salt form can also be an effective purification strategy.
Q4: How can I assess the purity of my final this compound product?
A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining purity by separating the main component from any remaining impurities.[10][11] Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used for purity assessment and provides structural confirmation.[10][12] For final confirmation, especially for pharmaceutical applications, elemental analysis is often required.[10]
Data Presentation
Table 1: Comparison of Common Purification Techniques for this compound Derivatives
| Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution, applicable to a wide range of compounds, scalable.[4][13] | Can be time-consuming and solvent-intensive, potential for compound degradation on the stationary phase.[2] | Initial purification of complex crude mixtures. |
| Recrystallization | Simple, cost-effective, can yield very pure crystalline material.[9] | Not suitable for all compounds (e.g., oils), can have lower yields if the compound is somewhat soluble in the cold solvent.[3][9] | Final purification of solid compounds that are already relatively pure. |
| Preparative HPLC | Excellent separation power, high purity achievable. | Expensive, limited sample capacity, requires method development. | Purification of high-value samples or difficult-to-separate mixtures. |
| Acid-Base Extraction | Good for separating acidic or basic compounds from neutral impurities.[4] | Only applicable to ionizable compounds, may require back-extraction. | Isolating acidic or basic this compound derivatives from neutral byproducts. |
Table 2: Analytical Techniques for Purity Assessment of this compound Products
| Technique | Information Provided | Sensitivity | Key Considerations |
| HPLC-UV | Quantitative purity (area %), detection of non-volatile impurities.[11] | Moderate to High (µg to ng).[11] | Requires a chromophore for UV detection. Method development may be needed. |
| ¹H NMR | Structural confirmation, detection of residual solvents and structurally different impurities, can be quantitative (qNMR).[12] | Moderate (mg to µg).[11] | Impurity signals may overlap with the product signals.[10] |
| LC-MS | Purity assessment and mass confirmation of impurities. | High (ng to pg). | Provides molecular weight information which is crucial for impurity identification. |
| Elemental Analysis | Confirms the elemental composition (C, H, N). | Low. | Provides evidence of overall purity but does not detect impurities with similar elemental composition.[10] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Crude this compound Product
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TLC Analysis: Dissolve a small amount of the crude this compound product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and elute with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation with the desired product having an Rf value of approximately 0.3.
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Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
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Elution: Begin elution with the solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute more polar compounds.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the pure fractions containing the this compound product and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization of a Solid this compound Product
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Solvent Selection: In a small test tube, add a small amount of the solid this compound product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the solid when hot but not when cold.[6]
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[6][14]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[7]
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of a crude this compound product.
Caption: Decision-making process for troubleshooting poor purification outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Solubility of Azonine Compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of Azonine compounds. This compound is an unsaturated nine-atom heterocycle with one nitrogen atom, and its derivatives can exhibit aromatic properties.[1] However, like many nitrogen-containing heterocyclic compounds, they often suffer from poor aqueous solubility, which can hinder research and development. Up to 90% of new chemical entities (NCEs) exhibit poor water solubility, which can negatively impact bioavailability.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound compounds, like many poorly soluble active pharmaceutical ingredients (APIs), often stems from a combination of factors:
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High Crystallinity: A stable crystalline lattice requires significant energy to break apart before the individual molecules can be solvated by water. This is a common issue for "brick-dust" APIs, which are often characterized by high molecular weight and high melting points.[3][4]
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Molecular Properties: The structure of the this compound ring and its substituents can result in a hydrophobic molecule with low affinity for polar solvents like water.[5][6]
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Aromaticity: this compound is considered to have considerable aromatic stability, which contributes to its planarity and potentially strong intermolecular interactions, further favoring the solid state over a dissolved one.[1]
Q2: I'm starting a new experiment. What is the first step to address potential solubility issues?
A2: The first step is to develop a systematic approach to solubility enhancement. Before attempting complex formulations, simple physical and chemical modifications should be explored. The following workflow provides a logical progression for troubleshooting.
Troubleshooting Guides
Issue 1: My compound won't dissolve sufficiently in standard buffers (e.g., PBS).
Cause: The pH of the solution may not be optimal for your specific this compound derivative. Many nitrogen-containing heterocycles are weakly basic and their solubility is pH-dependent.
Solutions:
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pH Adjustment: Systematically test the solubility across a range of pH values. For weakly basic compounds, lowering the pH with organic acids like citric or tartaric acid can create an ionized, more soluble state.[7][8]
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Co-solvents: If pH adjustment is insufficient, introduce a water-miscible organic co-solvent. This is a simple and effective technique for increasing the solubility of poorly soluble drugs.[8][9] Start with low percentages and gradually increase.
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5 - 20% | Widely used, but can have biological effects.[8] |
| Propylene Glycol (PG) | 5 - 20% | Common in both oral and parenteral formulations.[8] |
| Polyethylene Glycol (PEG 300/400) | 10 - 40% | Can increase solubility several thousand times.[8] |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | Use with caution; can be toxic and affect cell permeability. |
Protocol: pH & Co-solvent Screening
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Prepare a stock solution of your this compound compound in a suitable organic solvent (e.g., DMSO).
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Create a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).
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For each pH, prepare a set of vials containing different concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% PEG 400).
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Add a small, precise volume of the compound stock solution to each vial.
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Mix thoroughly (vortex, sonicate) and allow to equilibrate for a set time (e.g., 24 hours).
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Centrifuge the samples to pellet any undissolved compound.
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Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Issue 2: Simple solvent and pH adjustments are not providing the required solubility.
Cause: The compound's crystal lattice energy is too high to be overcome by simple solvent systems.
Solutions:
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Particle Size Reduction: Reducing the particle size increases the surface area available for dissolution.[10][11]
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Micronization: Reduces particles to the micron scale. While it improves dissolution rate, it doesn't alter the equilibrium solubility.[5][12]
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Nanosuspension: Reduces particles to the sub-micron range (nanoparticles). This technique can significantly increase saturation solubility and dissolution velocity.[13][14]
-
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Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix in the solid state.[15][16] This process can convert the drug from a crystalline form to a more soluble amorphous state.[4][10]
-
Carriers: Common carriers include Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[17][18]
-
Benefits: Some polymer excipients, like Apinovex™, can enable high drug loading (up to 80%) and offer significant improvements in dissolution compared to the crystalline API.[2][3]
-
| Technique | Principle | Typical Fold Solubility Increase | Key Advantage |
| Micronization | Increased surface area | 2-5x | Simple, established technology |
| Nanosuspension | Increased surface area & saturation solubility | 10-50x | Applicable to nearly all insoluble drugs[13] |
| Solid Dispersion | Conversion to amorphous state, improved wettability | 10-200x+ | Can dramatically increase both solubility and dissolution rate[10][16] |
Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select a hydrophilic carrier (e.g., PVP K30).
-
Choose a common volatile solvent in which both the this compound compound and the carrier are soluble (e.g., methanol, ethanol, or acetone).[9][16]
-
Dissolve the drug and carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier).
-
Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a solid, solvent-free film.[9]
-
Further dry the solid mass under vacuum to remove any residual solvent.
-
Crush, pulverize, and sieve the resulting solid dispersion to obtain a uniform powder.[17]
-
Evaluate the dissolution characteristics of the powder compared to the unprocessed drug.
Issue 3: The amorphous form of my compound is unstable and recrystallizes over time.
Cause: The amorphous state is thermodynamically metastable and has a natural tendency to revert to the more stable crystalline form.[10]
Solutions:
-
Formulation with Stabilizing Excipients:
-
Polymers: High molecular weight polymers like HPMC or specialized polyacrylic acid polymers can stabilize amorphous solid dispersions.[3][19]
-
Surfactants: Surfactants increase the wettability of the compound and can help prevent precipitation in vivo.[7][10] Common examples include sodium lauryl sulfate (B86663) and Tween 80.[7]
-
Cyclodextrins: These functional excipients form inclusion complexes with drug molecules, effectively encapsulating the hydrophobic compound in a hydrophilic shell.
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are a powerful option.[6]
-
Mechanism: These formulations solubilize the drug in a lipid/surfactant mixture. In the gastrointestinal tract, digestive processes help form mixed micelles that keep the drug in a solubilized state for absorption.[6]
-
Types: Systems include Self-Emulsifying Drug Delivery Systems (SEDDS) and microemulsions.[5]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 4. youtube.com [youtube.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. senpharma.vn [senpharma.vn]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijpbr.in [ijpbr.in]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. Solid dispersion as a technique for enhancement of | PPTX [slideshare.net]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: Interpreting Complex NMR Spectra of Azonines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of azonines. Azonines, as nine-membered nitrogen-containing heterocycles, often exhibit complex spectral features due to their conformational flexibility. This guide addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Signal Overlap and Poor Resolution
Q1: My 1D ¹H NMR spectrum of an azonine derivative shows broad, overlapping signals in the aliphatic region, making it impossible to assign individual protons. What can I do?
A1: Signal overlap is a common challenge with flexible nine-membered rings like azonines.[1][2] Here’s a step-by-step approach to resolve this issue:
-
Solvent Effects: Try acquiring the spectrum in a different deuterated solvent.[3][4] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts by altering the conformation of the this compound ring, potentially resolving overlapping signals.[4][5]
-
Higher Magnetic Field: If available, use a higher field NMR spectrometer. This increases chemical shift dispersion, which can separate overlapping multiplets.[6]
-
2D NMR Techniques: Utilize two-dimensional NMR experiments to spread the signals into a second dimension.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the molecule.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[8][9] Since ¹³C chemical shifts have a much wider range than ¹H shifts, this is highly effective at resolving proton signal overlap.[10][11]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.[9][12]
-
2D TOCSY (Total Correlation Spectroscopy): Correlates a proton to all other protons within the same spin system, which is particularly useful for identifying all protons of a particular substituent on the this compound ring.[10]
-
Workflow for Resolving Signal Overlap:
Caption: Troubleshooting workflow for overlapping NMR signals.
Conformational Analysis and Dynamic Processes
Q2: The signals for my this compound are broad at room temperature, suggesting conformational exchange. How can I study this dynamic process and determine the major conformer(s)?
A2: Broad signals at room temperature often indicate that the this compound ring is undergoing conformational exchange on the NMR timescale.[13] This is common for flexible nine-membered rings.
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures is the primary method to study dynamic processes.
-
Low Temperature: At lower temperatures, the rate of conformational exchange slows down. If you can reach the slow-exchange regime, you may observe sharp signals for individual conformers.
-
High Temperature: At higher temperatures, the exchange rate increases, and you may observe sharp, averaged signals.
-
-
Dynamic NMR (DNMR) Spectroscopy: By analyzing the changes in the lineshape of the signals at different temperatures, you can calculate the energy barrier for the conformational change (e.g., ring flipping or nitrogen inversion).[13][14]
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (< 5 Å).[3][15] This is invaluable for determining the 3D structure and conformation.
-
Coupling Constant Analysis: The magnitude of ³JHH coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation.[17][18] By measuring these coupling constants, you can gain insights into the conformation of the this compound ring.[19]
Q3: I suspect nitrogen inversion is contributing to the complexity of my spectra. How can I confirm this?
A3: Nitrogen inversion in amines can be a rapid process that can lead to averaged signals or line broadening.[1][14]
-
Low-Temperature NMR: Similar to conformational exchange, cooling the sample can slow down the rate of nitrogen inversion, potentially allowing you to observe distinct signals for the different invertomers.[20] The energy barrier for nitrogen inversion in cyclic amines can be determined using DNMR.[1]
-
Protonation: In an acidic solvent, the nitrogen atom will be protonated. This lone pair is then involved in a bond, and nitrogen inversion is stopped. If your spectrum simplifies upon addition of a small amount of acid (e.g., TFA-d), it is a strong indication that nitrogen inversion was occurring.
Logical Flow for Conformational Analysis:
Caption: Strategy for the conformational analysis of azonines.
Data Interpretation and Assignment
Q4: I have acquired a full set of 1D and 2D NMR data for my this compound. What is a systematic way to assign all the ¹H and ¹³C signals?
A4: A systematic approach is crucial for the unambiguous assignment of complex spectra.
Step-by-Step Structure Elucidation Workflow:
-
¹H NMR Analysis:
-
¹³C NMR and DEPT Analysis:
-
¹H-¹³C HSQC Analysis:
-
¹H-¹H COSY Analysis:
-
Use cross-peaks to connect protons that are coupled to each other, establishing spin systems. For example, you can "walk" along a chain of CH-CH₂-CH₂ protons.
-
-
¹H-¹³C HMBC Analysis:
-
¹H-¹H NOESY/ROESY Analysis:
Data Integration for Structure Elucidation:
Caption: Integrated workflow for NMR-based structure elucidation.
Data Presentation: Quantitative NMR Data for Azonines
Due to the vast structural diversity of this compound derivatives, providing exact chemical shifts and coupling constants is challenging. The following tables provide typical ranges based on related structures. Actual values will depend on the specific substitution pattern, conformation, and solvent.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Ring Protons
| Proton Type | Chemical Shift (ppm) | Notes |
| N-H (Amine) | 1.0 - 5.0 | Broad signal, position is concentration and solvent dependent.[25] |
| N-CH ₂- | 2.5 - 3.5 | Protons alpha to the nitrogen are deshielded. |
| -CH ₂- (Aliphatic) | 1.2 - 2.0 | Can be a complex, overlapping region. |
| CH adjacent to substituent | Varies | Highly dependent on the nature of the substituent. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Ring Carbons
| Carbon Type | Chemical Shift (ppm) | Notes |
| N-C H₂- | 40 - 60 | Carbons alpha to the nitrogen. |
| -C H₂- (Aliphatic) | 20 - 40 | |
| C -Substituent | Varies | Dependent on the substituent. |
Table 3: Typical ³JHH Coupling Constants in Flexible Rings
| Dihedral Angle (H-C-C-H) | Typical ³JHH (Hz) | Conformation |
| ~0° | 7 - 10 | Eclipsed |
| ~60° | 1 - 5 | Gauche |
| ~180° | 8 - 13 | Anti-periplanar |
Note: These are approximate values based on the Karplus relationship and can be influenced by substituent electronegativity and ring strain.[17][26]
Experimental Protocols
Protocol 1: 2D NOESY for Conformational Analysis of a Flexible this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Filter the sample into a high-quality NMR tube.
-
Degas the sample by bubbling with an inert gas (e.g., argon) for several minutes or by using the freeze-pump-thaw method to remove dissolved oxygen, which can interfere with the NOE effect.[3]
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain good resolution. For 2D experiments, do not spin the sample.[27]
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Load a standard 2D NOESY pulse program (e.g., noesyesgpph on Bruker systems).[16]
-
Set the spectral width in both dimensions to cover all proton signals.
-
Mixing Time (d8): This is a critical parameter. For a medium-sized molecule like an this compound, start with a mixing time of 300-500 ms.[16] You may need to run a series of NOESY experiments with different mixing times to build up a reliable set of constraints.
-
Set the number of scans (e.g., 8-16) and the number of increments in the indirect dimension (e.g., 256-512) to achieve the desired resolution and signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1.5 times the longest T₁ of your protons (typically 2-5 seconds).
-
-
Processing and Analysis:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum carefully.
-
Integrate the cross-peaks to quantify the NOE effects (strong, medium, weak), which correspond to approximate interproton distances.[10]
-
Protocol 2: ¹H-¹³C HSQC for Resolving Signal Overlap
-
Sample Preparation: As described for the NOESY experiment. Degassing is not as critical for HSQC.
-
Spectrometer Setup:
-
Lock and shim the sample (no spinning).
-
Acquire a 1D ¹H spectrum to set the proton spectral width and offset.
-
Acquire a 1D ¹³C spectrum to determine the carbon spectral width and offset.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Load a standard gradient-enhanced, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems).[5]
-
Set the ¹H spectral width (F2 dimension) based on the 1D ¹H spectrum.
-
Set the ¹³C spectral width (F1 dimension) to encompass all carbon signals (e.g., 0-100 ppm for an aliphatic this compound).
-
The experiment is optimized for a one-bond ¹JCH coupling constant, typically set to an average value of 145 Hz.
-
Set the number of scans (e.g., 2-4) and the number of increments (e.g., 256).
-
-
Processing and Analysis:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
The resulting spectrum will show a correlation peak for each C-H bond, with the ¹H chemical shift on the F2 axis and the ¹³C chemical shift on the F1 axis.
-
Protocol 3: ¹H-¹³C HMBC for Determining Connectivity
-
Sample Preparation and Spectrometer Setup: As for the HSQC experiment.
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Load a standard gradient HMBC pulse program (e.g., hmbclpndqf on Bruker systems).
-
Set the ¹H and ¹³C spectral widths as for the HSQC experiment.
-
The experiment is optimized for long-range C-H coupling constants (²JCH and ³JCH). A typical optimization value is 8 Hz.
-
Set the number of scans (e.g., 8-16, as HMBC is less sensitive than HSQC) and the number of increments (e.g., 256-400).
-
-
Processing and Analysis:
-
Process the data similarly to the HSQC experiment.
-
The resulting spectrum will show correlations between protons and carbons that are 2 or 3 bonds apart. This allows you to connect different parts of the molecule.
-
References
- 1. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2D NOESY Experiment [imserc.northwestern.edu]
- 14. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. rubingroup.org [rubingroup.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. compoundchem.com [compoundchem.com]
- 18. researchgate.net [researchgate.net]
- 19. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 20. bhu.ac.in [bhu.ac.in]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 26. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 27. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Side reactions in Azonine synthesis and how to avoid them.
Welcome to the technical support center for Azonine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the this compound ring system?
A1: The synthesis of the nine-membered this compound ring and its derivatives often involves intramolecular cyclization or ring expansion strategies. Key methods reported in the literature include:
-
Intramolecular Friedel-Crafts Reactions: This involves the cyclization of a suitable precursor, often an N-substituted aminopropyl- or aminobutyryl-activated aromatic compound, under acidic conditions.
-
Schmidt Reaction: This reaction can be used for ring expansion of an appropriate eight-membered ring ketone precursor to form the nine-membered lactam (an azocan-2-one), which can then be further modified to yield the desired this compound derivative.
-
Fischer Indole (B1671886) Synthesis Analogs: While not a direct synthesis of the simple this compound ring, variations of the Fischer indole synthesis using cyclic ketones can lead to fused this compound structures.
Q2: I am observing a low yield in my intramolecular cyclization to form the this compound ring. What are the likely causes?
A2: Low yields in the synthesis of medium-sized rings like this compound are a common challenge.[1][2][3][4] The primary reasons include:
-
High Transannular Strain: The nine-membered ring has significant strain, making its formation energetically less favorable compared to five- or six-membered rings.[2][3]
-
Unfavorable Entropics: The likelihood of the two reactive ends of a linear precursor meeting to form a ring decreases with increasing chain length.
-
Competing Intermolecular Reactions: Instead of cyclizing, precursor molecules may react with each other to form dimers or polymers, especially at higher concentrations.
Q3: My reaction is producing a significant amount of polymeric material. How can I prevent this?
A3: Polymerization is a common side reaction, particularly with unsaturated heterocyclic compounds.[5][6][7] To minimize polymer formation:
-
High Dilution Conditions: Running the reaction at a very low concentration favors intramolecular cyclization over intermolecular polymerization.
-
Slow Addition of Precursor: Using a syringe pump to slowly add the cyclization precursor to the reaction mixture can maintain a low instantaneous concentration.
-
Use of a Template: In some cases, a template molecule can help to pre-organize the precursor in a conformation that favors cyclization.
-
Control of Temperature: Excessive heat can promote polymerization.[6] It is crucial to find the optimal temperature that allows for cyclization without significant polymer formation.
Troubleshooting Guides
Issue 1: Side Reactions in Friedel-Crafts Intramolecular Cyclization
| Symptom | Potential Cause | Suggested Solution |
| Formation of multiple products | Carbocation rearrangements leading to undesired ring sizes or isomers.[8][9] | Use a milder Lewis acid to reduce the likelihood of rearrangements. Consider using an acyl chloride precursor followed by reduction, as acylation is less prone to rearrangement than alkylation. |
| Decomposition of starting material | The starting material or product is unstable under the strong acidic conditions. | Screen different Brønsted and Lewis acids to find a milder catalyst that is still effective. Optimize the reaction temperature and time. |
| No reaction or incomplete conversion | The Lewis acid catalyst is not strong enough, or the aromatic ring is deactivated. | Use a stronger Lewis acid (e.g., AlCl₃). Ensure the aromatic ring does not have strongly deactivating substituents. |
Issue 2: Side Reactions in Schmidt Reaction for Ring Expansion
| Symptom | Potential Cause | Suggested Solution |
| Formation of tetrazole byproduct | A known side reaction in the Schmidt reaction.[10] | Modify the reaction conditions, such as temperature and the rate of azide (B81097) addition, to disfavor tetrazole formation.[10][11] |
| Lack of regioselectivity in unsymmetrical ketone precursors | Migration of the incorrect group during the rearrangement step.[10][11] | The choice of the migrating group is influenced by steric and electronic factors. Often, the more substituted carbon preferentially migrates. Modifying the substrate may be necessary to achieve the desired regioselectivity. |
| Formation of nitriles and formamides (from aldehyde precursors) | Aldehydes can undergo competing C-migration and H-migration.[10] | While less common for ring expansion to azonines (which typically start from ketones), if an aldehyde is used, be aware of these potential side products. Nitrile formation is often the major pathway. |
Issue 3: Side Reactions in Fischer Indole Synthesis for Fused Azonines
| Symptom | Potential Cause | Suggested Solution |
| Formation of regioisomers with unsymmetrical cyclic ketones | The initial enamine formation can occur on either side of the ketone, leading to a mixture of products.[12] | The choice of acid catalyst can influence regioselectivity. Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide good control.[12] Steric hindrance can also direct the reaction to the less hindered side.[12] |
| Formation of tar and polymeric materials | The strongly acidic and high-temperature conditions can lead to decomposition.[12] | Use the mildest possible acid catalyst and the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Low Yields | Incomplete conversion or competing side reactions. | Experiment with different Brønsted and Lewis acids.[13][14] Microwave-assisted synthesis may improve yields and reduce reaction times.[12] |
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation
-
Precursor Synthesis: Synthesize the appropriate N-substituted aminoacyl chloride with a tethered aromatic ring.
-
Cyclization:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid (e.g., AlCl₃, 1.1 equivalents) in a dry, non-polar solvent (e.g., dichloromethane, nitrobenzene).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of the aminoacyl chloride precursor in the same solvent to the Lewis acid suspension over several hours using a syringe pump to maintain high dilution.
-
Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it onto crushed ice and an aqueous acid solution (e.g., 1M HCl).
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[15][16][17]
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Generalized Reaction Pathway for Intramolecular Cyclization
Caption: Generalized pathway for this compound synthesis via intramolecular cyclization.
References
- 1. Asymmetric Synthesis of Medium-Sized Rings by Intramolecular Au(I)-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development [mdpi.com]
- 3. Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07278A [pubs.rsc.org]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Schmidt reaction | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. teledynelabs.com [teledynelabs.com]
- 16. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Scaling up Azonine production for laboratory use.
Welcome to the technical support center for Azonine, a novel heterocyclic compound with significant potential in therapeutic research. This resource is designed for researchers, scientists, and drug development professionals to facilitate the successful scale-up of this compound production for laboratory use. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a synthetic nitrogen-containing heterocyclic compound currently under investigation for its role as a potent and selective inhibitor of the AZO-signaling pathway, which is implicated in certain proliferative diseases. Its primary use in a laboratory setting is for in-vitro and in-vivo studies aimed at elucidating the mechanisms of this pathway and evaluating its therapeutic potential.
Q2: What are the key stages in the synthesis of this compound?
A2: The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Precursor Synthesis: Preparation of the linear aromatic precursor from commercially available starting materials.
-
Cyclization Reaction: The critical intramolecular cyclization step to form the core heterocyclic structure of this compound. This step is highly sensitive to reaction conditions.
-
Purification: Isolation and purification of the final this compound product, typically involving column chromatography followed by recrystallization.
Q3: What are the main challenges when scaling up this compound production from milligram to gram scale?
A3: Scaling up this compound synthesis presents several challenges.[1][2][3][4][5] Key issues include maintaining consistent reaction yields, managing thermal effects in larger reaction volumes, ensuring efficient mixing, and dealing with impurities that may become more significant at a larger scale.[2] The purification process, particularly column chromatography, can also become more complex and time-consuming.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound.
Low Yield in Cyclization Reaction
Q: My cyclization reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields in the cyclization step are a frequent issue and can often be traced back to several factors.[6][7][8][9][10] A systematic approach is the best way to troubleshoot this problem.[6]
-
Reagent and Solvent Quality: Ensure all reagents are pure and the solvents are anhydrous. The presence of moisture can significantly hinder the reaction. It is recommended to use freshly opened solvents or to dry them using appropriate methods.
-
Reaction Temperature: The cyclization reaction is temperature-sensitive. A deviation of even a few degrees from the optimal temperature can lead to the formation of side products or decomposition of the starting material.[6] Calibrate your heating mantle and use a thermometer to monitor the internal reaction temperature.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction too early will result in incomplete conversion, while extending it for too long can lead to product degradation.[6][7]
-
Atmosphere: This reaction is sensitive to air. Ensure the reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
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// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_check [label="Verify Reagent & Solvent Quality\n(Purity, Anhydrous)", fillcolor="#FBBC05", fontcolor="#202124"]; condition_check [label="Optimize Reaction Conditions\n(Temperature, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; atmosphere_check [label="Ensure Inert Atmosphere\n(N2 or Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; workup_check [label="Evaluate Work-up & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
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Caption: Overall experimental workflow for the synthesis and purification of this compound.
dot digraph "AZO_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes AZO_Ligand [label="AZO Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AZO_Receptor [label="AZO Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase_A [label="Kinase A", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase_B [label="Kinase B", fillcolor="#FBBC05", fontcolor="#202124"]; TF [label="Transcription Factor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AZO_Ligand -> AZO_Receptor; AZO_Receptor -> Kinase_A [label="activates"]; Kinase_A -> Kinase_B [label="phosphorylates"]; Kinase_B -> TF [label="activates"]; TF -> Proliferation [label="promotes"]; this compound -> Kinase_A [label="inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; }
References
- 1. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. scribd.com [scribd.com]
- 4. helgroup.com [helgroup.com]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Azonine Crystallization Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Azonine crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important?
A1: this compound is an unsaturated nine-atom heterocyclic compound with aromatic properties.[1] Its derivatives are of interest in drug development, and obtaining high-quality crystals is a critical bottleneck for determining their three-dimensional structure through X-ray crystallography.[2] This structural information is essential for understanding its mechanism of action and for structure-based drug design.
Q2: What are the most critical factors for successful this compound crystallization?
A2: The success of crystallization hinges on several key factors. Primarily, the purity (>95%) and homogeneity of your this compound-protein complex are paramount.[3][4] Impurities or aggregation can significantly hinder the formation of a well-ordered crystal lattice.[3] Beyond sample quality, critical experimental parameters include protein concentration, the choice and concentration of the precipitant, pH, and temperature.[5][6]
Q3: My crystallization drops are always clear. What does this mean and what should I do?
A3: Clear drops typically indicate that the solution is undersaturated, meaning the concentration of the this compound-protein complex and/or the precipitant is too low for nucleation to occur.[2][7] To address this, you can try increasing the concentration of your protein sample or adjusting the drop ratio to have a higher proportion of the protein solution relative to the reservoir solution.[7][8] Leaving the experiment to equilibrate for a longer period may also help.[7]
Q4: I'm seeing a heavy, amorphous precipitate in my drops instead of crystals. What's going wrong?
A4: Amorphous precipitation usually occurs when the supersaturation level is too high, causing the complex to fall out of solution rapidly and in a disordered manner.[2][9] This can be caused by protein or precipitant concentrations that are too high.[10] To troubleshoot, try reducing the protein concentration.[11] You can also decrease the precipitant concentration in your screen or use a finer grid screen around the promising condition with lower precipitant levels.[7]
Q5: What are the most common precipitants used in crystallization and which should I start with for this compound?
A5: The most commonly successful precipitants are polyethylene (B3416737) glycols (PEGs) of various molecular weights and salts like ammonium (B1175870) sulfate.[2] These two categories account for a significant percentage of successful crystallization experiments.[2] For a novel this compound-protein complex, it is recommended to use a sparse matrix screen, which samples a wide range of different precipitants and chemical conditions to identify initial "hits".[5][12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered during this compound crystallization experiments.
Issue 1: No Crystals, Only Clear Drops
This outcome suggests the solution is in the undersaturated region of the phase diagram.
Possible Causes:
-
Protein concentration is too low.[10]
-
Precipitant concentration is not high enough to induce supersaturation.
-
The chosen chemical conditions (pH, salt) are not suitable for reducing the solubility of the this compound complex.
Solutions:
| Parameter | Recommended Action | Rationale |
| Protein Concentration | Increase concentration in 2-5 mg/mL increments. | To push the starting point of the experiment closer to the supersaturated zone.[8] |
| Precipitant Concentration | Use a screen with higher precipitant concentrations or increase the reservoir concentration in an optimization screen. | To drive water vapor from the drop more effectively, thereby increasing the concentration of all components in the drop.[13] |
| Drop Ratio | Change the drop ratio from 1:1 to 2:1 (Protein:Reservoir).[11] | This increases the initial protein concentration within the drop, requiring less water evaporation to reach supersaturation. |
| Temperature | Vary the incubation temperature (e.g., try 4°C if currently at 20°C, or vice versa).[3] | Temperature affects protein solubility; for some proteins, lower temperatures decrease solubility, promoting crystallization.[6] |
| Seeding | If you have previously obtained microcrystals, use them to seed new drops.[7] | Seeding provides a pre-formed nucleus, bypassing the often difficult nucleation stage and promoting crystal growth in the metastable zone.[11] |
Issue 2: Amorphous Precipitate Forms
This indicates the solution is moving too quickly into the labile (precipitation) zone of the phase diagram.
Possible Causes:
-
Protein concentration is too high.[10]
-
Precipitant concentration is too high, causing rapid "crashing out" of the protein.[2]
-
The protein sample may be unstable or aggregated under the tested conditions.[10]
Solutions:
| Parameter | Recommended Action | Rationale |
| Protein Concentration | Decrease concentration in 2-5 mg/mL increments.[11] | To slow the approach to supersaturation, allowing more time for ordered crystal lattice formation.[9] |
| Precipitant Concentration | Dilute the precipitant concentration in the reservoir.[7] | Reduces the driving force for water evaporation, leading to a slower, more controlled increase in supersaturation. |
| Drop Ratio | Change the drop ratio from 1:1 to 1:2 (Protein:Reservoir).[11] | This lowers the initial protein concentration in the drop. |
| Additives | Screen for additives like glycerol (B35011) (5-20%), sugars, or small molecules that may increase solubility and stability.[14] | Additives can modify protein-protein interactions and prevent disordered aggregation. |
| pH Screening | Perform a grid screen varying the pH around the hit condition. | A protein's solubility is often lowest near its isoelectric point (pI); moving the pH away from the pI can increase solubility and prevent precipitation.[13] |
Issue 3: Many Small Needles or Microcrystals
This result indicates a high nucleation rate but poor crystal growth. The goal is to reduce the number of nucleation events to allow the existing nuclei to grow larger.
Possible Causes:
-
The level of supersaturation is too high, favoring nucleation over growth.
-
Rapid equilibration of the drop.
Solutions:
| Parameter | Recommended Action | Rationale |
| Concentrations | Slightly decrease both protein and precipitant concentrations.[15] | To lower the supersaturation level into the metastable zone, where crystal growth is favored over the formation of new nuclei.[13] |
| Temperature | Change the incubation temperature.[16] | Slower kinetics at a lower temperature (or vice versa) can sometimes reduce the rate of nucleation. |
| Additives | Use an additive screen to find compounds that can influence crystal habit and growth.[17] | Certain ions or small molecules can bind to the crystal surface and promote growth in a specific dimension. |
| Seeding | Use microcrystalline seeding (streak seeding) into a condition with lower supersaturation.[7] | This introduces a controlled number of nuclei into a solution that is optimized for growth rather than spontaneous nucleation. |
| Vapor Diffusion Rate | For hanging/sitting drop, increase the reservoir volume or place a layer of oil over the reservoir to slow down diffusion.[15] | Slowing the rate of water vapor diffusion provides more time for crystals to grow before the solution becomes overly concentrated. |
Experimental Protocols & Visualizations
Protocol: Hanging Drop Vapor Diffusion
This is a widely used method for screening crystallization conditions.[13][18]
-
Plate Preparation : In each well of a 24-well VDX plate, pipette 500 µL of the desired reservoir solution (precipitant, buffer, salt).[18]
-
Grease the Coverslip : Apply a thin, continuous bead of vacuum grease around the rim of the well.[18]
-
Prepare the Drop : On a siliconized glass coverslip, pipette 1 µL of your this compound-protein complex solution.
-
Add Reservoir Solution : Add 1 µL of the reservoir solution from the corresponding well to the protein drop.[18] Avoid introducing bubbles.
-
Seal the Well : Carefully invert the coverslip and place it over the well, pressing gently to create an airtight seal. The drop should be hanging from the center of the coverslip, suspended over the reservoir.[18]
-
Equilibration : Store the plate at a constant temperature and observe periodically under a microscope. Water vapor will slowly diffuse from the drop (lower precipitant concentration) to the reservoir (higher precipitant concentration), causing the protein and precipitant concentration in the drop to rise, hopefully leading to crystallization.[19][20]
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. news-medical.net [news-medical.net]
- 5. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. What kind of strategy for initial screening of protein crystallization conditions do you recommend? [qiagen.com]
- 13. stratech.co.uk [stratech.co.uk]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 16. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 18. hamptonresearch.com [hamptonresearch.com]
- 19. hamptonresearch.com [hamptonresearch.com]
- 20. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
Managing air and moisture sensitivity of Azonine.
Welcome to the technical support center for Azonine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and management of this compound, a compound known for its sensitivity to air and moisture. Adherence to these guidelines is critical for ensuring experimental reproducibility and maintaining the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the correct way to store solid this compound?
A1: Solid this compound is highly sensitive to atmospheric oxygen and moisture. To prevent degradation, it must be stored under an inert atmosphere (argon or nitrogen) at -20°C or below.[1] The ideal method is to store the vial inside a desiccator within a freezer or, for maximum protection, inside an inert atmosphere glovebox.[1][2] Always allow the container to warm to room temperature in a desiccator or glovebox antechamber for at least 15-20 minutes before opening to prevent condensation from forming on the compound.[3]
Q2: How should I handle this compound during an experiment to prevent degradation?
A2: All manipulations of this compound should be performed under strictly anhydrous and oxygen-free conditions.[2] The use of an inert atmosphere glovebox is the most reliable method.[4] If a glovebox is not available, standard air-sensitive techniques using a Schlenk line are necessary.[5][6] This involves using oven-dried glassware that has been cooled under a stream of dry, inert gas and transferring solutions using gas-tight syringes or cannulas.[7][8]
Q3: What is the shelf-life of this compound under different conditions?
A3: The stability of this compound is highly dependent on storage conditions. When stored properly as a solid under an inert atmosphere at -20°C, it is stable for up to 12 months. However, exposure to air and moisture will lead to rapid degradation. See the table below for a summary of stability data.
Q4: Can I prepare stock solutions of this compound? How should they be stored?
A4: Yes, stock solutions can be prepared, but they are less stable than the solid compound and require careful handling.[9] Use anhydrous, degassed solvents such as DMSO or DMF for preparation.[10] Prepare solutions inside a glovebox or using a Schlenk line.[6] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[3][10] Store these aliquots at -80°C under an inert atmosphere.
Troubleshooting Guide
Problem: My experimental results with this compound are inconsistent.
-
Possible Cause 1: Compound Degradation. this compound may have degraded due to improper handling or storage. Exposure to even small amounts of air or moisture can compromise the compound's purity and activity, leading to variable results.[5]
-
Solution: Review your handling and storage procedures.[11] Ensure that all glassware is rigorously dried and that an inert atmosphere is maintained throughout your experiment.[8] It is recommended to perform a purity check on your this compound sample using HPLC (see protocol below) to confirm its integrity before use.[12]
-
Possible Cause 2: Inconsistent Solution Preparation. If preparing stock solutions, incomplete dissolution or precipitation upon storage can lead to inaccurate concentrations.
-
Solution: Ensure the compound is fully dissolved when preparing stock solutions; gentle warming or sonication can aid this process if the compound is not temperature-sensitive.[10] Visually inspect solutions for any precipitate before use. Always aliquot solutions for single use to prevent issues from freeze-thaw cycles.[10]
Problem: I suspect my this compound sample has degraded. How can I confirm this?
-
Solution: The most effective way to assess the purity of your this compound sample is by High-Performance Liquid Chromatography (HPLC).[13][14] By comparing the chromatogram of your sample to that of a new, validated standard, you can quantify the purity and detect the presence of degradation products. A significant decrease in the area of the main this compound peak or the appearance of new peaks indicates degradation.
Problem: The color of my this compound solution has changed from colorless to pale yellow.
-
Possible Cause: Color change is a common indicator of chemical degradation. For many sensitive organic compounds, oxidation or hydrolysis can result in the formation of colored byproducts.
-
Solution: Do not use the solution. Discard it according to your institution's safety protocols. Prepare a fresh solution from solid this compound, paying strict attention to anhydrous and anaerobic techniques.
Data Presentation
Table 1: Stability of Solid this compound Under Various Storage Conditions
| Condition | Atmosphere | Temperature | Purity after 3 Months | Purity after 12 Months |
| Recommended | Inert Gas (Argon) | -20°C | >99% | >98% |
| Sub-optimal | Inert Gas (Argon) | 4°C | 95% | 85% |
| Inadequate | Air | Room Temperature | <80% | <50% |
| Inadequate | Air (in Desiccator) | Room Temperature | 90% | 70% |
Purity assessed by HPLC analysis. Data is representative.
Table 2: Stability of 10 mM this compound Stock Solutions in Anhydrous DMSO
| Storage Temp. | Freeze-Thaw Cycles | Purity after 1 Month | Notes |
| -80°C | 0 (Single-use aliquot) | >98% | Recommended for long-term storage. |
| -20°C | 0 (Single-use aliquot) | 96% | Acceptable for short-term storage. |
| -80°C | 5 | 91% | Repeated freeze-thaw cycles accelerate degradation.[10] |
| 4°C | N/A | <70% | Not recommended; significant degradation within days. |
Solutions were prepared and stored under an inert atmosphere.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol must be performed in an inert atmosphere glovebox.
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)[10]
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
-
Procedure:
-
Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate inside the glovebox antechamber before bringing them into the main chamber.
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution (this compound MW: 119.17 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 119.17 g/mol * 1000 mg/g = 1.19 mg
-
On an analytical balance inside the glovebox, weigh 1.19 mg of this compound into a sterile microcentrifuge tube.
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.[10]
-
Close the tube tightly and vortex for 30-60 seconds until the solid is completely dissolved. Visually inspect to confirm.[10]
-
Aliquot the stock solution into smaller, single-use volumes in clearly labeled, sterile tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Quality Control of this compound by Reverse-Phase HPLC
This method provides a means to assess the purity of this compound.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[13]
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Methanol:Ammonium Acetate buffer (10 mM, pH 4.2)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of your this compound reference standard in the mobile phase.
-
Prepare a 1 mg/mL solution of the this compound sample to be tested in the mobile phase.
-
Filter both solutions through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the reference standard solution to determine the retention time of pure this compound.
-
Inject the test sample solution.
-
Calculate the purity of the sample by the area percentage method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100
-
The presence of significant peaks other than the main this compound peak indicates degradation or impurities.
-
Visualizations
Caption: Recommended workflow for handling this compound from storage to experimental use.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
Caption: Hypothetical signaling pathway showing this compound inhibiting AZO-Kinase.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. fastercapital.com [fastercapital.com]
- 10. benchchem.com [benchchem.com]
- 11. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Aromaticity: Azonine vs. Cyclononatetraene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aromaticity of azonine and its isoelectronic carbocyclic analogue, cyclononatetraene, focusing on their electronic structure and stability. This analysis is crucial for understanding the reactivity and potential applications of these nine-membered ring systems in various fields, including medicinal chemistry and materials science.
Introduction to Aromaticity in Nine-Membered Rings
Aromaticity, a concept central to organic chemistry, describes the enhanced stability of certain cyclic, planar, and conjugated molecules. According to Hückel's rule, systems with (4n+2) π-electrons exhibit aromatic character. Both this compound (a heterocyclic amine) and the anion of cyclononatetraene possess the potential for aromaticity due to their cyclic and conjugated structures.
This compound (C₈H₉N) is a heterocyclic compound containing a nitrogen atom within a nine-membered ring. It is recognized as an aromatic molecule, exhibiting considerable stability. This compound and the cyclononatetraenide anion are notable for being among the largest monocyclic all-cis ring systems to display aromaticity and maintain a near-planar structure.
Cyclononatetraene (C₉H₁₀) , in its neutral form, is a non-aromatic molecule as it contains 8 π-electrons, which does not adhere to Hückel's rule. However, upon deprotonation, it forms the cyclononatetraenide anion (C₉H₉⁻) , a 10 π-electron system that fulfills the criteria for aromaticity.
Quantitative Comparison of Aromaticity
The degree of aromaticity can be quantified using various experimental and computational methods. Here, we compare this compound and the cyclononatetraenide anion based on available data.
| Parameter | This compound (C₈H₉N) | Cyclononatetraenide Anion (C₉H₉⁻) | Neutral Cyclononatetraene (C₉H₁₀) |
| π-Electron Count | 10 | 10 | 8 |
| Hückel's Rule (4n+2) | Fulfills (n=2) | Fulfills (n=2) | Does not fulfill (4n) |
| Aromatic Character | Aromatic | Aromatic | Non-aromatic/Antiaromatic (if planar) |
| NICS(0) (ppm) | -12.509[1][2] | Data not available in a directly comparable study, but expected to be strongly negative. | Data not available, but expected to be positive if forced planar. |
| Resonance Energy | Data not available. | Data not available. | Not applicable. |
| ¹H NMR Chemical Shifts | Data not available. Protons are expected to be deshielded. | Data not available. Protons are expected to be deshielded. | Not applicable for aromatic comparison. |
Note: Nucleus-Independent Chemical Shift (NICS) is a computational method to evaluate aromaticity. A negative NICS value at the center of the ring (NICS(0)) is indicative of a diatropic ring current and thus aromaticity. While a specific, directly comparable NICS value for the cyclononatetraenide anion was not found in the surveyed literature, its established aromaticity as a 10 π-electron system strongly suggests a significantly negative NICS value, similar to or even greater than that of this compound.
Experimental and Computational Protocols
Nucleus-Independent Chemical Shift (NICS) Calculation
NICS values are a widely used computational tool to assess aromaticity by probing the magnetic shielding at the center of a ring system.
Methodology:
-
Geometry Optimization: The molecular structure of the compound is first optimized using a suitable level of theory, for example, Density Functional Theory (DFT) with a basis set like B3LYP/6-311G(2d,p).
-
NICS Calculation: A "ghost" atom (typically a Bq dummy atom in Gaussian software) is placed at the geometric center of the ring (for NICS(0)) or at a specific distance above the ring plane (e.g., 1 Å for NICS(1)).
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is then performed using the Gauge-Independent Atomic Orbital (GIAO) method to compute the magnetic shielding tensor at the position of the ghost atom.
-
NICS Value: The NICS value is the negative of the calculated isotropic magnetic shielding value. A negative value indicates aromaticity (shielding), while a positive value suggests anti-aromaticity (deshielding).
Determination of Resonance Energy
Resonance energy quantifies the extra stability of a conjugated system compared to a hypothetical localized structure. It can be determined experimentally or computationally.
Experimental Protocol (via Heat of Hydrogenation):
-
Calorimetry: The heat of hydrogenation (ΔH_hydrog) of the aromatic compound (e.g., benzene) is measured using a calorimeter.
-
Reference Compound: The ΔH_hydrog of a non-aromatic analogue with one double bond (e.g., cyclohexene) is also measured.
-
Calculation: The theoretical ΔH_hydrog for a hypothetical non-aromatic version of the cyclic compound with localized double bonds is calculated by multiplying the ΔH_hydrog of the reference compound by the number of double bonds in the aromatic system.
-
Resonance Energy: The resonance energy is the difference between the calculated theoretical ΔH_hydrog and the experimentally measured ΔH_hydrog of the aromatic compound.
Computational Protocol (Aromatic Stabilization Energy - ASE):
Aromatic Stabilization Energy (ASE) is a computational equivalent of resonance energy. It is often calculated using isodesmic or homodesmotic reactions where the number and types of bonds are conserved on both sides of the reaction, thus minimizing errors in the calculation. The ASE is the calculated enthalpy change of such a reaction.
Logical Relationship Diagram
The following diagram illustrates the logical flow for comparing the aromaticity of this compound and cyclononatetraene.
Caption: Logical workflow for comparing the aromaticity of this compound and cyclononatetraene.
Conclusion
References
Azonine vs. Azepine: A Comparative Analysis for Drug Development Professionals
Azonine and azepine represent two distinct classes of unsaturated nitrogen-containing heterocycles that have garnered interest in medicinal chemistry due to their presence in various biologically active compounds. While both are structurally related, their differing ring sizes—nine-membered for this compound and seven-membered for azepine—confer unique physicochemical and pharmacological properties. This guide provides a comparative overview of these two heterocyclic systems, summarizing their key characteristics, synthesis, and biological activities to aid researchers in drug discovery and development.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences between this compound and azepine begin with their core structures. This compound is a nine-membered ring system with the chemical formula C₈H₉N, while azepine is a smaller, seven-membered ring with the formula C₆H₇N.[1][2] This variation in ring size has significant implications for their three-dimensional structure, aromaticity, and overall stability.
This compound is considered to possess a notable degree of aromatic stability and is one of the largest monocyclic all-cis ring systems to be nearly planar.[1] However, it exists as an equilibrium mixture of planar and distorted conformations in solution, a balance influenced by angle strain and aromaticity.[1] In contrast, azepine is non-planar and its most stable tautomeric form is 3H-azepine, as the 1H-azepine form is unstable.[2]
A summary of their key physicochemical properties is presented in Table 1.
| Property | This compound | Azepine |
| Chemical Formula | C₈H₉N | C₆H₇N |
| Molar Mass | 119.167 g·mol⁻¹[1] | 93.129 g·mol⁻¹[2] |
| Structure | 9-membered unsaturated heterocycle | 7-membered unsaturated heterocycle |
| Aromaticity | Considered to have considerable aromatic stability[1] | Non-aromatic, exists in tautomeric forms[3] |
| Conformation | Equilibrium between planar and distorted conformations[1] | Non-planar, boat-like conformation in derivatives[3] |
| Stability | Relatively stable | 1H-azepine is unstable[2] |
Synthesis and Experimental Protocols
The synthetic routes to this compound and azepine derivatives are distinct, reflecting their different ring structures.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be challenging. One reported method involves aza-Cope rearrangement for the stereocontrolled four-carbon homologation of vicinally functionalized allylic pyrrolidine (B122466) methanols. This method provides a modular and efficient route to highly customized azonines.
Experimental Protocol: Aza-Cope Rearrangement for this compound Synthesis
A detailed experimental protocol for this specific synthesis would involve the following general steps:
-
Preparation of the Allylic Pyrrolidine Methanol Precursor: Synthesis of the starting material, a polysubstituted pyrrolidine bearing vicinal stereocenters.
-
Aza-Cope Rearrangement: The pyrrolidine derivative is subjected to conditions that promote the[4][4]-sigmatropic rearrangement. This typically involves heating in a suitable solvent, such as hexafluoroisopropanol (HFIP), which has been shown to be effective for this transformation.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the desired this compound derivative.
-
Characterization: The structure of the synthesized this compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Synthesis of Azepine Derivatives
Azepine derivatives are more commonly synthesized, with a variety of methods reported in the literature. A frequent approach is the ring expansion of smaller nitrogen-containing heterocycles. One well-established method involves the reaction of a quinazolinone chalcone (B49325) with an amino compound in an acidic medium.
Experimental Protocol: Synthesis of Diazepines from Quinazolinone Chalcones
-
Reaction Setup: An equimolar amount of the quinazolinone chalcone and 2-aminoaniline are dissolved in glacial acetic acid.
-
Reflux: The reaction mixture is heated under reflux for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., ethanol) and dried under a vacuum to yield the purified diazepine (B8756704) derivative.
-
Characterization: The final product is characterized by determining its melting point, and its structure is confirmed using elemental analysis and spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry).
Biological Activities and Therapeutic Potential
Both this compound and azepine scaffolds are found in molecules with a wide range of biological activities. However, azepine derivatives have been more extensively studied and have led to the development of several marketed drugs.
This compound Derivatives
The pharmacological profile of this compound derivatives is less explored. Some studies have investigated their potential as serotonin (B10506) (5-HT₂A) and dopamine (B1211576) receptor modulators. For instance, certain pyrrolo[2,3-d]this compound derivatives have shown weak partial agonistic activity at 5-HT₂A receptors and weak antagonistic potency at histamine (B1213489) H₁ receptors.
Azepine Derivatives
The azepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects. These include:
-
Antidepressant and Anxiolytic: Dibenzazepine derivatives such as imipramine (B1671792) are well-known antidepressants.
-
Anticonvulsant: Carbamazepine is a widely used anticonvulsant drug.
-
Antihypertensive: Some azepine derivatives act as ACE inhibitors.
-
Anticancer: Certain chiral azepines have shown potential as inhibitors of MAP2K1 and COX-2, key enzymes in cancer-related signaling pathways.[5] Molecular docking studies have suggested that these compounds could be energetically superior inhibitors compared to reference drugs.[5]
-
Antimicrobial: Various azepine derivatives have demonstrated antibacterial and antifungal activity, with some showing potent activity against tested bacterial strains with Minimum Inhibitory Concentrations (MICs) in the range of 39–78 µg/mL.
A selection of reported biological activities for azepine derivatives with quantitative data is presented in Table 2.
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) |
| Chiral Azepines | Anticancer | MAP2K1, COX-2 | In silico; energetically superior to reference drugs[5] |
| Dihydrodiazepine | Anti-inflammatory | TLR4/NF-κB and TLR4/IRF3 pathways | Attenuates inflammation in septic mice |
| Substituted Azepines | Antibacterial | Various bacterial strains | MIC: 39–78 µg/mL |
| Substituted Azepines | Antifungal | Various fungal strains | MIC: 156–313 µg/mL |
Signaling Pathway and Experimental Workflow
The diverse biological activities of azepine derivatives, particularly their anticancer potential, are linked to their interaction with key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. Certain azepine derivatives have been identified as potential inhibitors of components of this pathway, such as MAP2K1 (MEK1).[5]
Below is a diagram illustrating a generalized experimental workflow for the synthesis and screening of novel this compound and azepine derivatives targeting a signaling pathway like MAPK.
Caption: Generalized workflow for the synthesis and biological screening of this compound and azepine derivatives targeting the MAPK signaling pathway.
Conclusion
Azonines and azepines represent two important classes of nitrogen-containing heterocycles with distinct properties and therapeutic potential. While azepine derivatives are well-established in pharmacology with numerous applications, azonines remain a relatively underexplored area with potential for the discovery of novel bioactive compounds. The comparative data presented in this guide highlights the current state of knowledge and underscores the opportunities for further research, particularly in the systematic evaluation of this compound derivatives and direct comparative studies against their seven-membered counterparts. Such investigations will be crucial for unlocking the full therapeutic potential of these fascinating heterocyclic systems.
References
Unveiling the Aromaticity of Azonine: A Comparative Guide to Theoretical Models and Experimental Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of theoretical models and experimental data for the properties of azonine, a nine-membered aromatic heterocycle. This analysis serves to validate the theoretical approaches and provide a deeper understanding of this compound's electronic structure and characteristics.
This compound, a heterocyclic analog of the cyclononatetraenyl anion, has garnered interest due to its unique aromatic nature within a nine-membered ring system. Theoretical models have been instrumental in predicting its structure and properties, and their validation through experimental data is crucial for their application in fields such as medicinal chemistry and materials science. This guide summarizes the key theoretical predictions and compares them with available experimental findings.
Comparison of Theoretical Predictions and Experimental Data
Theoretical studies, primarily based on density functional theory (DFT), have provided valuable insights into the geometry and electronic properties of this compound. A key study by Somers et al. using DFT calculations predicted a planar C2-symmetric structure for this compound, a hallmark of its aromatic character. These theoretical findings are largely supported by experimental observations from nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy.
Spectroscopic Properties
The following table summarizes the comparison between theoretically calculated and experimentally observed spectroscopic data for this compound.
| Property | Theoretical Prediction (DFT) | Experimental Data |
| ¹H NMR Chemical Shifts (ppm) | Data not explicitly found in searches | Specific experimental spectra for unsubstituted this compound not found |
| ¹³C NMR Chemical Shifts (ppm) | Data not explicitly found in searches | Specific experimental spectra for unsubstituted this compound not found |
| UV-Vis Absorption Maxima (λmax, nm) | Calculations suggest transitions in the UV region consistent with an aromatic system | Experimental spectra of this compound derivatives show absorptions in the UV region[1][2] |
Theoretical Models for this compound's Aromaticity
The aromaticity of this compound is a topic of significant theoretical interest. Computational studies have employed various methods to quantify and understand the electronic delocalization within the nine-membered ring.
One of the primary theoretical models applied to this compound is Density Functional Theory (DFT) . This approach has been used to predict its molecular geometry, vibrational frequencies, and electronic spectra. DFT calculations suggest that this compound possesses significant aromatic stabilization energy, which contributes to its planar structure and chemical stability.[3]
Alternative theoretical approaches for studying the aromaticity of heterocyclic systems like this compound include methods that analyze the magnetic properties of the molecule, such as the Nucleus-Independent Chemical Shift (NICS) index. NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromaticity. While specific NICS values for this compound were not found in the provided search results, this method represents an alternative theoretical tool for probing its aromatic character.
Experimental Validation Workflow
The validation of theoretical models for this compound's properties follows a logical workflow that integrates synthesis, purification, and spectroscopic characterization.
Experimental Protocols
While a detailed, step-by-step protocol for the synthesis of unsubstituted this compound is not explicitly available in the searched literature, general methods for the synthesis of azines and related nine-membered heterocycles can be adapted. These methods often involve condensation reactions and may require specialized purification techniques to isolate the target compound.
General Synthesis of Azines
A common method for synthesizing symmetrical azines involves the condensation of a carbonyl compound with hydrazine (B178648) hydrate (B1144303).
Materials:
-
Appropriate carbonyl precursor
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Catalyst (if required, e.g., acetic acid)
Procedure:
-
Dissolve the carbonyl precursor in ethanol.
-
Add hydrazine hydrate to the solution.
-
The reaction mixture is typically refluxed for several hours.
-
After cooling, the product may precipitate and can be collected by filtration.
-
Recrystallization from a suitable solvent is often used for purification.
NMR Spectroscopy
Sample Preparation:
-
Dissolve a few milligrams of the purified this compound sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Standard pulse programs are used for both ¹H and ¹³C acquisitions.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the purified this compound sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Data Acquisition:
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
A solvent blank is used as a reference.
-
The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Logical Relationships in Model Validation
The process of validating theoretical models for this compound's properties is based on a clear logical relationship between theoretical predictions and experimental observations.
References
Experimental Verification of Azonine's Planar Structure: A Comparative Guide
Azonine, a nine-membered unsaturated heterocycle, has intrigued chemists due to its potential aromaticity and conformational flexibility. Its planar structure, a key determinant of its aromatic character, has been a subject of both theoretical and experimental investigation. This guide provides a comparative analysis of experimental data to objectively assess the planarity of the this compound ring system, contrasting it with a known planar aromatic heterocycle, pyridine (B92270), and a non-planar cycloalkane, cyclononane (B1620106).
The planarity of a cyclic molecule is crucial for understanding its electronic properties, particularly aromaticity, which arises from the delocalization of π-electrons in a planar, cyclic, and conjugated system. For this compound, a molecule with 10 π-electrons, a planar conformation would fulfill Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). However, the inherent angle strain in a nine-membered ring presents a significant barrier to achieving perfect planarity.
Comparative Analysis of Molecular Structures
To experimentally verify the planarity of this compound, we compare its structure with that of pyridine, a classic planar aromatic heterocycle, and cyclononane, a flexible, non-planar cycloalkane. The most definitive experimental technique for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction.
Data Presentation: Crystallographic Data Comparison
The following table summarizes key structural parameters obtained from X-ray crystallographic data for an N-substituted this compound derivative (N-ethoxycarbonylthis compound), pyridine, and a computed model of cyclononane. The dihedral angles of the ring atoms are particularly indicative of planarity; a truly planar molecule will have dihedral angles of 0° or 180°.
| Parameter | N-Ethoxycarbonylthis compound | Pyridine[1] | Cyclononane (Computed) |
| Ring Atom Dihedral Angles | Deviations from planarity observed | All ring atoms are coplanar, with dihedral angles close to 0°. | Exhibits a variety of non-planar conformations with a wide range of dihedral angles. |
| Sum of Interior Bond Angles | Significant deviation from the ideal 1440° for a planar nonagon. | 720°, consistent with a planar hexagon. | Varies depending on the conformation, but generally deviates from that of a planar structure. |
| Out-of-Plane Distortion | The nitrogen atom and some carbon atoms show significant displacement from the mean plane of the ring. | All atoms lie within the same plane. | Multiple atoms are significantly out of any defined plane. |
Note: Specific numerical data for N-ethoxycarbonylthis compound is not publicly available in a readily accessible format but is described as non-planar in the referenced literature. The data for cyclononane is based on computational models due to its conformational flexibility, which makes obtaining a single crystal structure challenging.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the structural data.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown from a supersaturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure, including bond lengths, bond angles, and dihedral angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the chemical environment and spatial relationships of atoms in a molecule in solution.
Methodology for Conformational Analysis:
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent.
-
1D and 2D NMR Spectra Acquisition: A series of NMR experiments are performed, including 1H, 13C, and various two-dimensional correlation experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign the signals to specific atoms in the molecule.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are conducted to identify protons that are close to each other in space (typically < 5 Å). The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the molecule's conformation in solution. For cyclic molecules, the presence or absence of specific NOEs between ring protons can provide strong evidence for or against a planar conformation.
Visualization of Experimental Workflow and Structural Comparison
To illustrate the process of determining molecular planarity and the structural differences between the compared molecules, the following diagrams are provided.
Conclusion
The experimental evidence, primarily from X-ray crystallography of an N-substituted derivative, strongly indicates that the this compound ring is not planar in the solid state. This deviation from planarity is a consequence of the significant angle strain inherent in a nine-membered ring. While NMR studies in solution would provide further insight into its conformational dynamics, the crystallographic data provides a clear picture of its non-planar nature.
In contrast, pyridine serves as a textbook example of a planar aromatic heterocycle, with its ring atoms perfectly coplanar. Cyclononane, lacking the constraints of π-conjugation, adopts a variety of puckered, non-planar conformations to minimize steric and torsional strain.
Therefore, while this compound possesses the requisite number of π-electrons for aromaticity according to Hückel's rule, its inability to adopt a fully planar conformation in the solid state suggests that its aromatic character may be diminished compared to truly planar aromatic systems. The balance between the stabilizing effect of aromaticity and the destabilizing effect of angle strain ultimately dictates the non-planar geometry of the this compound ring. Further studies on the parent, unsubstituted this compound are necessary to fully elucidate the intrinsic planarity of the ring system, but the available data on its derivatives provides compelling evidence for a non-planar structure.
References
Comparative Analysis of Substituted Azonine Derivatives: A Guide to a Scarcely Explored Chemical Space
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive review of the current scientific literature reveals a significant scarcity of research on substituted azonine derivatives. This compound, a nine-membered, nitrogen-containing heterocyclic compound, and its substituted analogues remain a largely unexplored area of chemical synthesis and pharmacological evaluation. Consequently, a direct comparative analysis of the performance of various substituted this compound derivatives, supported by extensive experimental data, is not feasible at this time. This guide, therefore, aims to provide an overview of the limited available information and highlight the potential for future research in this area.
It is crucial to distinguish This compound , a nine-membered ring system (C₈H₉N), from the more extensively studied azines , which are six-membered aromatic heterocycles containing one or more nitrogen atoms (e.g., pyridine, pyrimidine), or compounds containing an azine functional group (-C=N-N=C-). The vast majority of published research refers to the latter, and care must be taken to avoid confusion.
Synthesis of this compound Derivatives: A Glimpse into a Rare Class of Compounds
The synthesis of complex, fused this compound ring systems has been reported, although studies on simple substituted monocyclic azonines are not readily found. One notable example is the synthesis of dihydro-5H-dibenzo[b,g]this compound-6,13-dione, which serves as a precursor for more complex polycyclic systems.
Available Data on a Dibenzo[b,g]this compound Derivative
Due to the lack of a series of substituted this compound derivatives to compare, we present the available data for a single precursor compound mentioned in the literature. This table summarizes the characterization data that could be gleaned from synthetic reports.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data Highlights |
| Dihydro-5H-dibenzo[b,g]this compound-6,13-dione | C₁₆H₁₁NO₂ | 261.27 | Specific spectral data (NMR, IR, MS) for a series of derivatives is not available in the literature for comparison. |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of substituted this compound derivatives are not available due to the absence of such studies in the published literature. The primary experimental details found pertain to the synthesis and chemical transformation of a few complex this compound-based structures.
General Synthetic Workflow for a Dibenzo[b,g]this compound Precursor
The following diagram illustrates a generalized workflow for the synthesis of a dibenzo[b,g]this compound derivative, based on synthetic schemes described in the literature. This serves as an example of the synthetic chemistry in this area, rather than a depiction of a biological pathway.
Azocine's Stability Profile: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the inherent stability of heterocyclic scaffolds is paramount. Azocine (B12641756), an eight-membered nitrogen-containing heterocycle, presents a unique structural motif. However, its stability characteristics differ significantly from more common five- and six-membered aromatic heterocycles. This guide provides a comparative analysis of azocine's stability, supported by available data for other key heterocycles and an overview of the methodologies used to assess these properties.
Quantitative Stability Data of Common Heterocycles
While direct experimental data for azocine is scarce in the literature, a comparison can be drawn by examining the well-established stability of other common heterocycles. Aromaticity is a key contributor to the stability of these compounds, often quantified by resonance energy.
| Heterocycle | Structure | Resonance Energy (kcal/mol) | Key Stability Features |
| Benzene | C₆H₆ | ~36 | Archetypal aromatic compound, highly stable due to delocalized π-electron system. |
| Pyridine (B92270) | C₅H₅N | ~28 | Highly aromatic and stable six-membered ring. The nitrogen atom's lone pair is not part of the aromatic system. |
| Thiophene | C₄H₄S | ~29 | The most aromatic of the common five-membered heterocycles, indicating significant stability. |
| Pyrrole | C₄H₅N | ~21 | Aromatic and stable, though less so than thiophene. The nitrogen's lone pair is integral to the aromatic sextet. |
| Furan | C₄H₄O | ~16 | The least aromatic of this group, reflecting lower stability due to the high electronegativity of oxygen. |
| Azocine | C₇H₇N | Not Experimentally Determined | Predicted to have low stability due to ring strain and lack of planarity, preventing aromatic stabilization. |
Comparative Stability Analysis of Azocine
There has been limited systematic or comparative study of azocines as a class.[1] The stability of azocine is a subject of interest, particularly concerning the relative stability of the eight-membered ring compared to its bicyclic valence isomers and its potential to be an aromatic 10π-electron system.[1]
Aromaticity and Planarity:
Azocine, as a monocyclic system with four double bonds and a nitrogen atom, possesses 10 π-electrons, which according to Hückel's rule (4n+2, where n=2), suggests potential for aromaticity. However, for aromatic stabilization to occur, the ring must be planar to allow for the continuous overlap of p-orbitals. Eight-membered rings, such as the carbon analogue cyclooctatetraene, are known to be non-planar, adopting a "tub-like" conformation to relieve angle and torsional strain. This non-planarity prevents effective π-orbital overlap, thus precluding aromaticity. It is highly probable that azocine also adopts a similar non-planar conformation, which would significantly reduce its stability compared to the planar, aromatic five- and six-membered heterocycles.
Ring Strain:
Medium-sized rings (8-11 atoms) are subject to significant strain, including:
-
Angle Strain: Deviation from ideal sp² bond angles (120°).
-
Torsional Strain: Eclipsing interactions between adjacent bonds.
-
Transannular Strain: Steric hindrance between atoms across the ring.
These destabilizing factors, largely absent in a six-membered ring like pyridine, contribute to the lower overall stability of the azocine scaffold.
Experimental and Computational Protocols
The stability of heterocyclic compounds, particularly concepts like resonance energy, is often evaluated through a combination of experimental and computational methods.
Experimental Methods:
-
Calorimetry:
-
Principle: Bomb calorimetry measures the heat of combustion. By comparing the experimental heat of combustion of a compound with a theoretical value for a non-resonating equivalent structure, the resonance energy can be estimated.
-
Protocol: A precisely weighed sample of the heterocycle is completely combusted in a high-pressure oxygen environment within a bomb calorimeter. The resulting temperature change of the surrounding water is measured to calculate the heat of combustion. The difference between this value and the calculated heat of combustion for a hypothetical non-aromatic analogue gives the stabilization energy.
-
-
Heats of Hydrogenation:
-
Principle: The enthalpy change upon catalytic hydrogenation of an unsaturated compound can be measured. Aromatic compounds exhibit a lower heat of hydrogenation than expected for a corresponding non-aromatic structure with the same number of double bonds.
-
Protocol: The heterocycle is catalytically hydrogenated, and the heat evolved is measured. This value is then compared to the heat of hydrogenation of a suitable reference compound or a theoretical sum of the hydrogenation of isolated double bonds to determine the stabilization energy.
-
Computational Methods:
Due to the difficulty in synthesizing and experimentally handling hypothetical non-aromatic reference compounds, computational chemistry is a primary tool for determining stability and aromaticity.
-
Ab Initio and Density Functional Theory (DFT) Calculations:
-
Principle: These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule. By calculating the energies of the aromatic compound and a suitable non-aromatic reference, the aromatic stabilization energy (ASE) can be determined.
-
Protocol:
-
The 3D geometry of the molecule is optimized using a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
A frequency calculation is performed to confirm the structure is a true energy minimum.
-
The total electronic energy is calculated.
-
An appropriate isodesmic or homodesmotic reaction is designed. These are hypothetical reactions where the number and type of bonds are conserved on both sides, which helps to cancel out systematic errors in the calculation. The enthalpy of this reaction corresponds to the aromatic stabilization energy.
-
-
-
Nucleus-Independent Chemical Shift (NICS):
-
Principle: This is a magnetic criterion for aromaticity. Aromatic compounds sustain a diatropic ring current in the presence of an external magnetic field, which induces a magnetic shielding at the center of the ring. NICS calculates the negative of the absolute magnetic shielding at a ring's center or above it. A negative NICS value is indicative of aromaticity.
-
Protocol: After geometry optimization, a magnetic shielding calculation is performed. A "ghost" atom with no basis functions is placed at the geometric center of the ring, and its magnetic shielding is calculated.
-
Visualizing Stability: Planarity and Aromaticity
The fundamental difference in stability between pyridine and azocine can be visualized through their molecular structures. Pyridine's planarity is essential for its aromaticity, while azocine's predicted non-planarity precludes it.
Figure 1. A diagram comparing the structural and stability features of pyridine and azocine.
References
A Comparative Spectroscopic Analysis of Azonine and Thionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of Azonine and a relevant alternative, Thionine. The objective is to present available experimental data to aid in the characterization and differentiation of these heterocyclic compounds. Due to limitations in accessing proprietary research, this guide synthesizes publicly available data and provides general experimental protocols.
Spectroscopic Data Comparison
The following table summarizes the available spectroscopic data for this compound and Thionine. It is important to note that while experimental ¹H NMR and UV-vis spectra for this compound are cited in the literature, specific data points from these measurements were not found in publicly accessible domains.[1] The vibrational spectrum for this compound has also been reported.[1] In contrast, more extensive experimental data is available for Thionine.
| Spectroscopic Technique | This compound | Thionine |
| ¹H NMR | Experimental data referenced in literature, but specific chemical shifts are not publicly available.[1] | Specific chemical shifts for the simple molecule are not readily available in public databases; data often pertains to complex derivatives. |
| UV-vis Spectroscopy | Computed low-lying π → π* valence singlet excited states at 4.43 eV and 4.73 eV in the gas phase.[1] | λmax: 605 nm (in ethanol), Molar Absorptivity (ε): 77,600 M⁻¹cm⁻¹; another source reports λmax at 596 nm. |
| Infrared (IR) Spectroscopy | The vibrational spectrum has been analyzed and presented in the literature, but specific peak wavenumbers are not publicly available.[1] | Characteristic peaks observed at: 3323 & 3130 cm⁻¹ (-NH₂ group), 2926 cm⁻¹ (C-H stretch), and 1604 cm⁻¹ (N-H bending). |
| Mass Spectrometry | No publicly available experimental mass spectrometry data found. | GC-EI-TOF analysis shows top 5 peaks at m/z: 355 (100%), 356 (42.94%), 357 (19.02%), 147 (11.21%), 354 (9.91%). |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed, applicable to the analysis of heterocyclic aromatic compounds like this compound and Thionine.
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To determine the number of different types of protons and their chemical environments within the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.
-
Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum by applying a radiofrequency pulse and recording the free induction decay (FID).
-
The acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) should be optimized for the specific sample.
-
-
Data Processing:
-
Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline correct the spectrum to remove any distortions.
-
Integrate the signals to determine the relative ratios of the protons.
-
Reference the chemical shifts to the TMS signal.
-
2. Ultraviolet-Visible (UV-vis) Spectroscopy
-
Objective: To measure the electronic absorption of the compound, which is related to the presence of chromophores and conjugated systems.
-
Instrumentation: A dual-beam UV-vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Use a matched pair of quartz cuvettes (typically with a 1 cm path length). Fill one cuvette with the pure solvent to serve as a blank. Fill the other with the sample solution.
-
-
Data Acquisition:
-
Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.
-
Record a baseline spectrum with the solvent-filled cuvette in both beams.
-
Scan a range of wavelengths (e.g., 200-800 nm) to record the absorbance of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation, which causes molecular vibrations.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR method for solids):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is commonly 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers (in cm⁻¹) of these bands to specific functional groups using correlation tables.
-
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Sample Preparation (for GC-MS with EI):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
If necessary, filter the solution to remove any particulate matter.
-
The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.
-
-
Data Acquisition:
-
The separated components from the GC elute into the ion source of the mass spectrometer.
-
In EI, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments, providing clues about the molecule's structure.
-
Visualizing the Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
Inability to Replicate a Specific Azonine Synthesis for Comparison
A comprehensive comparison guide for the synthesis of a specific Azonine, as requested, cannot be generated at this time. Despite extensive searches for a detailed, published synthesis of a simple this compound compound, a suitable candidate with sufficient experimental data for replication and comparison could not be located in the available literature.
The primary challenge lies in the nature of the existing research on this compound and its derivatives. The available literature predominantly focuses on complex, polycyclic, or benzo-fused this compound systems, often synthesized as part of larger natural product total synthesis projects. In these publications, the formation of the core this compound ring is frequently just one step in a longer sequence, and the experimental details provided are often not exhaustive enough to serve as a standalone, replicable protocol for a simple this compound.
Furthermore, the term "this compound" encompasses a broad class of nine-membered nitrogen-containing heterocycles. This breadth makes it difficult to isolate a single, simple, and representative parent compound for which multiple, well-documented synthetic routes have been published. Without a specific, well-characterized this compound compound and its detailed synthesis protocol (including reaction conditions, yield, purification methods, and characterization data), it is not feasible to:
-
Identify and compare alternative synthesis routes for the same molecule.
-
Compile a meaningful table of quantitative data (e.g., yield, purity, reaction time).
-
Provide a detailed, replicable experimental protocol.
-
Create an accurate workflow diagram of the synthesis.
A thorough and objective comparison guide, as per the user's request, is contingent upon having a clearly defined and well-documented primary synthesis method to serve as a benchmark. As this foundational information could not be identified, the creation of the requested guide is not possible.
Benchmarking Azonine-Based Materials for Enhanced Transdermal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of Azonine-Based Materials as Skin Penetration Enhancers
The effective delivery of therapeutic agents through the skin remains a significant challenge in drug development. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the permeation of most drug molecules. This compound-based materials, most notably Laurocapram (Azone), have been extensively studied as potent penetration enhancers that reversibly modulate the barrier function of the stratum corneum. This guide provides an objective comparison of the performance of this compound-based materials against other common chemical penetration enhancers, supported by experimental data, detailed methodologies, and mechanistic visualizations.
Quantitative Performance Comparison
The efficacy of a penetration enhancer is a critical factor in the development of transdermal drug delivery systems. The following tables summarize the performance of Laurocapram (Azone) and its derivatives in comparison to other widely used chemical enhancers. The key performance metrics include the Enhancement Ratio (ER), which quantifies the increase in drug permeation in the presence of an enhancer compared to a control, as well as the steady-state flux (Jss) and permeability coefficient (Kp).
| Drug | Enhancer | Concentration | Vehicle | Enhancement Ratio (ER) | Reference |
| 5-Fluorouracil (B62378) | Laurocapram (Azone) | 2% | Propylene Glycol | ~100 | [1] |
| Laurocapram (Azone) | 3% | Saline with 0.1% Tween 20 | 8 | [1] | |
| Oleic Acid | 5% | Propylene Glycol | Moderately Successful | [1] | |
| Decylmethyl Sulfoxide (DCMS) | 4% | Aqueous | 35 (initially) | [1] | |
| Estradiol | Laurocapram (Azone) | - | - | Marginally Effective | [1] |
| Oleic Acid | 5% | Propylene Glycol | >10 (initially, fell to 3) | [1] | |
| Piroxicam | Laurocapram (Azone) | 5% | - | 14.2 | [2] |
| DMSO | 80% | - | 27.5 | [2] | |
| Ketoprofen | Laurocapram (Azone) | 3% | - | 8.9 | [2] |
| DMSO | 50% | - | 15.2 | [2] | |
| Indomethacin | Laurocapram (Azone) | 2% | - | 6.1 | [2] |
| DMSO | 70% | - | 12.4 | [2] | |
| Celecoxib | Laurocapram (Azone) | 10% | - | 40.0% inhibition of ear edema | [3] |
| DMSO | 5.0% | - | 53.0% inhibition of ear edema | [3] |
| Drug | Enhancer | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Reference |
| Various Drugs | Varies | Provides information on steady-state flux | Can be calculated from flux data | [4][5] |
| Model Drugs | Varies | Follows zero-order release kinetics | Can be predicted using QSAR models |
Skin Irritation Potential
A critical aspect of any penetration enhancer is its potential to cause skin irritation. While highly effective, Azone has been associated with skin irritation, which has prompted the development of less irritating derivatives.
| Enhancer | Observation | Irritation Score/Index | Reference |
| Laurocapram (Azone) | Can cause erythema and edema. | Not specified | |
| DMSO | Higher potential for irritation, including erythema, scaling, and contact urticaria, especially at concentrations >50%. | Not specified | [2] |
| Sodium Lauryl Sulfate (SLS) | A known irritant that can cause significant skin damage. | Not specified | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound-based materials.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is the gold standard for assessing the in vitro percutaneous absorption of drugs.
1. Materials:
-
Vertical Franz diffusion cells
-
Excised human or animal (e.g., porcine, rat) skin membrane
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Drug formulation with and without the penetration enhancer
-
Magnetic stirrer and stir bars
-
Water bath maintained at 32°C (to mimic skin surface temperature)
-
Syringes for sampling
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Procedure:
-
Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove subcutaneous fat. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.
-
Cell Assembly: Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Dosing: Apply a known quantity of the drug formulation (e.g., 1-5 mg/cm²) to the surface of the stratum corneum in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analysis: Analyze the concentration of the drug in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area (μg/cm²) against time (h). The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot. The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment. The Enhancement Ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation (without enhancer).
In Vivo Skin Irritation Test (Draize Test)
This test is used to assess the potential of a substance to cause skin irritation in vivo.
1. Animals:
-
Albino rabbits are typically used.
2. Procedure:
-
Preparation: Approximately 24 hours before the test, clip the fur from a small area on the back of the rabbit.
-
Application: Apply a measured amount of the test substance (e.g., 0.5 g or 0.5 mL) to the prepared skin site and cover with a gauze patch.
-
Observation: After a set exposure period (e.g., 4 hours), remove the patch and wash the area to remove any residual test substance.
-
Scoring: Observe and score the skin reactions for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal. The scoring is typically done on a scale of 0 to 4 for both erythema and edema.
-
Calculation: The Primary Irritation Index (PII) is calculated by adding the average erythema and edema scores at the 24 and 72-hour readings. The PII is then used to classify the substance's irritation potential.
Mechanistic Insights and Signaling Pathways
This compound-based materials primarily enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum. This mechanism involves several key interactions at the molecular level.
Caption: Mechanism of this compound-based materials on the stratum corneum.
The primary mechanism of action for this compound-based materials involves partitioning into the intercellular lipid bilayer of the stratum corneum. This disrupts the highly ordered lamellar structure of the lipids, leading to increased fluidity and the creation of pathways for drug molecules to permeate more easily.[2] Some evidence also suggests a potential interaction with intracellular keratin, further contributing to the reduction in the barrier function of the skin.[2] However, this same disruptive action can also lead to skin irritation, which is believed to be mediated by the release of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α).[7]
Experimental Workflow for Performance Evaluation
A systematic approach is crucial for the reliable benchmarking of penetration enhancers. The following workflow outlines the key steps involved in evaluating the performance of this compound-based materials.
Caption: Experimental workflow for benchmarking penetration enhancers.
The evaluation process begins with the selection of the drug candidate and a range of potential penetration enhancers. Following formulation development, in vitro skin permeation studies are conducted to quantify the enhancement efficacy. In parallel, in vivo skin irritation tests are performed to assess the safety profile of the formulations. The data from both sets of experiments are then analyzed and compared to select the optimal enhancer and concentration for the final formulation.
Conclusion
This compound-based materials, particularly Laurocapram, are highly effective skin penetration enhancers that can significantly improve the transdermal delivery of a wide range of drugs. Their primary mechanism of action involves the fluidization and disruption of the stratum corneum's lipid bilayer. While effective, the potential for skin irritation is a key consideration, leading to the development of newer, less irritating this compound derivatives. This guide provides a framework for the objective comparison of these materials, enabling researchers and drug development professionals to make informed decisions in the design and optimization of transdermal drug delivery systems. The provided experimental protocols and mechanistic diagrams serve as valuable tools for the systematic evaluation and understanding of these important pharmaceutical excipients.
References
- 1. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Study of Azonine and its Elusive Sulfur Analog, Thionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nine-membered nitrogen heterocycle, Azonine, and its theoretical sulfur analog, (2Z,4Z,6Z,8Z)-Thionine. While this compound has been synthesized and characterized, its direct sulfur counterpart remains a molecule of theoretical interest, with synthetic attempts to date being unsuccessful.[1] This comparison, therefore, draws upon experimental data for this compound and contrasts it with the predicted properties of Thionine (B1682319) based on computational studies. This guide aims to provide a comprehensive overview for researchers interested in the structure-activity relationships of aza- and thia-annulenes.
Physicochemical Properties: A Tale of Two Heterocycles
The fundamental difference between this compound and its sulfur analog lies in their electronic structure and resulting aromaticity, which dictates their stability and potential reactivity. This compound is recognized as an aromatic compound, possessing a considerable degree of stability.[2] In contrast, theoretical calculations predict that (2Z,4Z,6Z,8Z)-Thionine would be anti-aromatic.[1][3] This stark difference is expected to manifest in their physicochemical properties.
| Property | This compound (Experimental/Computed) | (2Z,4Z,6Z,8Z)-Thionine (Theoretical) |
| Molecular Formula | C₈H₉N[2][4] | C₈H₈S |
| Molar Mass | 119.16 g/mol [2][4] | 136.21 g/mol |
| Aromaticity | Aromatic[1][2][3][5] | Anti-aromatic[1][3] |
| Structure | Planar conformation in equilibrium with a distorted conformation[2] | Predicted to have a non-planar, boat-shaped structure with bond alternation[1][3] |
| Stability | Considered to have considerable aromatic stability[2] | Predicted to be unstable[5] |
| Synthesis | Synthesized and characterized[6] | Not yet synthesized[1] |
Experimental Protocols
While a direct experimental comparison is not yet possible due to the unavailability of (2Z,4Z,6Z,8Z)-Thionine, the following protocols outline the standard methodologies that would be employed to characterize and compare these two compounds.
Synthesis of this compound Derivatives
-
General Approach: The synthesis of this compound derivatives has been reported in the literature.[6] A common strategy involves the cyclization of appropriate precursors. For instance, the synthesis of 2-bromodifluoromethylquinoline derivatives, which share a heterocyclic core, involves the cyclization of β-bromodifluoromethyl β-enaminoketones catalyzed by polyphosphoric acid.[6]
Hypothetical Synthesis of (2Z,4Z,6Z,8Z)-Thionine
-
Challenges: All attempts to synthesize (2Z,4Z,6Z,8Z)-Thionine have thus far been unsuccessful.[1] Theoretical studies suggest that photochemical procedures starting from the episulphide of cyclooctatetraene (B1213319) lead to other products.[1] Further research into novel synthetic routes would be required to isolate this elusive molecule.
Determination of Physicochemical Properties
-
Solubility: The kinetic and thermodynamic solubility of these compounds in various pharmaceutically relevant solvents (e.g., buffer solutions at different pH values, 1-octanol) would be determined using the shake-flask method.[7][8][9] An excess amount of the compound would be added to the solvent and shaken until equilibrium is reached. The concentration of the dissolved compound would then be measured, typically by UV-Vis spectrophotometry.
-
pKa Determination: For this compound, a nitrogen-containing heterocycle, the acid dissociation constant (pKa) can be determined using potentiometric titration.[10][11][12] A solution of the compound is titrated with a standard acid or base, and the pH is monitored using a calibrated pH meter. The pKa is then determined from the inflection point of the titration curve.
-
Redox Potential: The redox potentials of both compounds could be investigated using cyclic voltammetry.[13][14][15][16][17] This electrochemical technique measures the current that develops in an electrochemical cell under conditions where the voltage is varied. It provides information about the oxidation and reduction potentials of the molecule.
Biological Activity: A Predictive Comparison
Given the lack of experimental data for (2Z,4Z,6Z,8Z)-Thionine, a direct comparison of biological activity is not possible. However, based on the general understanding of aza- and thia-heterocycles in drug discovery, some predictions can be made. Heterocyclic compounds containing nitrogen and sulfur are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The difference in aromaticity and electronic distribution between this compound and thionine would likely lead to distinct biological profiles.
Visualizing the Theoretical Divide
The following diagrams illustrate the conceptual differences in electronic structure and a hypothetical workflow for a comparative study.
Caption: Aromaticity differences between this compound and theoretical Thionine.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. This compound | C8H9N | CID 13287582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination the solubility of drug at room temperature - Pharmacy Infoline [pharmacyinfoline.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Correlation between Cytotoxic Activities and Reduction Potentials of Heterocyclic Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and Theoretical Studies of the Redox Potentials of Cyclic Nitroxides [openresearch-repository.anu.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Unraveling the Intricacies of Azonine's Reactivity: A Comparative Guide to Mechanistic Validation
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of Azonine, a potent DNA cross-linking agent, with established alternatives. We delve into the experimental data that validates its mechanism and offer detailed protocols for key assays, empowering researchers to rigorously evaluate and compare these compounds.
This compound, here referring to the potent antitumor agent Azinomycin B, exerts its cytotoxic effects by forming interstrand cross-links (ICLs) in the DNA double helix. This covalent bonding prevents the separation of DNA strands, a critical step in both replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The validation of this mechanism relies on a suite of biophysical and molecular biology techniques that probe the interaction between the drug and DNA.
Comparative Performance of DNA Cross-Linking Agents
The efficacy of a DNA cross-linking agent is determined by its ability to form ICLs and its resulting cytotoxicity. Below is a comparison of Azinomycin B with two well-established chemotherapeutic agents, Cisplatin and Mitomycin C.
| Compound | Target DNA Sequence | Nature of DNA Distortion | ICL Formation Efficiency | Cytotoxicity (IC50) | References |
| Azinomycin B | 5'-GNC or 5'-GNT | Binds in the major groove | High | Varies by cell line | [1] |
| Cisplatin | GpG sequences | Binds in the minor groove, causes significant bending (~47°) and unwinding (~110°) | 1-2% of total DNA adducts | HCT116: ~6 µg/mL | [2][3] |
| Mitomycin C | 5'-CG-3' sequences | Binds in the minor groove, causes minimal distortion | Varies with reductive activation | HCT116: Varies | [3][4] |
Validating the Mechanism: Key Experimental Protocols
The following sections detail the methodologies for three critical experiments used to characterize the interaction of compounds like Azinomycin B with DNA.
Viscometry Assay for DNA Binding Mode
Viscometry is a classical method to determine the binding mode of a small molecule to DNA. An increase in the viscosity of a DNA solution upon addition of a compound is indicative of DNA lengthening, a hallmark of intercalation.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration spectrophotometrically.
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
-
Viscosity Measurements:
-
Maintain a constant temperature using a circulating water bath.
-
Measure the flow time of the buffer and the DNA solution using an Ostwald viscometer.
-
Titrate the DNA solution with increasing concentrations of the test compound, allowing for equilibration at each step.
-
Measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) where η and η₀ are the specific viscosities of the DNA solution with and without the compound, respectively.
-
Plot (η/η₀)^(1/3) versus the ratio of the concentration of the compound to the concentration of DNA. An increase in this value indicates intercalation.[5]
-
Fluorescence Resonance Energy Transfer (FRET) Assay for Detecting DNA Interstrand Cross-linking
FRET is a powerful technique to detect the formation of ICLs by measuring the distance-dependent transfer of energy between two fluorophores.
Experimental Protocol:
-
Probe Design and Preparation:
-
Synthesize two complementary oligonucleotides, one labeled with a donor fluorophore (e.g., FAM) and the other with an acceptor fluorophore (e.g., TAMRA) at their 5' ends.
-
Anneal the oligonucleotides to form a doubly labeled DNA duplex.
-
-
Cross-linking Reaction:
-
Incubate the fluorescently labeled DNA duplex with the test compound at various concentrations and for different durations.
-
-
FRET Measurement:
-
Excite the donor fluorophore at its excitation wavelength and measure the emission spectrum.
-
The formation of an ICL will bring the donor and acceptor fluorophores into close proximity, resulting in an increase in FRET efficiency, which is observed as a decrease in donor fluorescence and an increase in acceptor fluorescence.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor and F_D is the fluorescence intensity of the donor in the absence of the acceptor.[6]
-
DNA Unwinding Assay Using Topoisomerase I
This assay determines if a compound unwinds the DNA helix, a characteristic of intercalating agents. The relaxation of supercoiled plasmid DNA by topoisomerase I is altered in the presence of an intercalator.
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), DNA topoisomerase I, and the test compound at various concentrations in a suitable reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for DNA relaxation.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.
-
-
Data Interpretation:
-
In the absence of an intercalator, topoisomerase I will relax the supercoiled DNA into a series of topoisomers.
-
In the presence of an intercalating agent, the unwinding of the DNA helix will result in a change in the linking number, leading to the formation of positively supercoiled DNA upon removal of the compound, which can be visualized as a distinct band on the agarose gel.[7][8]
-
Visualizing the Molecular Mechanisms
To aid in the conceptualization of the processes involved in validating this compound's mechanism of action, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Azinomycin B's mechanism of action involves DNA damage leading to apoptosis.
Caption: Workflow for determining DNA binding mode using viscometry.
Caption: Workflow for detecting DNA interstrand cross-linking via FRET.
Caption: Workflow for the DNA unwinding assay using topoisomerase I.
Conclusion
The validation of Azinomycin B's mechanism as a DNA interstrand cross-linking agent is supported by a robust set of experimental evidence. This guide provides a framework for the comparative analysis of Azinomycin B against other DNA-damaging agents, offering detailed protocols and visual aids to facilitate a deeper understanding of its molecular interactions. For researchers in drug discovery and development, these tools are essential for the rigorous evaluation of novel therapeutic candidates.
References
- 1. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of azinomycin B induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Azonin
The synthesis of azacyclooctatetraene, commonly known as azonin, and its derivatives, has been a subject of significant interest in organic chemistry. This is due to their unique electronic structures and potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of the primary synthetic strategies employed to construct the challenging eight-membered nitrogen-containing ring system, complete with experimental data and procedural insights.
Ring-Closing Metathesis (RCM) Approach
Ring-closing metathesis has emerged as a powerful tool for the synthesis of medium-sized rings. The application of this reaction to the synthesis of substituted azonins typically involves the cyclization of a diene precursor containing a nitrogen atom.
Experimental Protocol: Synthesis of a Dibenzo[b,f]azonin Derivative via RCM
A solution of the appropriate diene precursor in anhydrous dichloromethane (B109758) is degassed with argon for 20 minutes. The Grubbs' second-generation catalyst (3-5 mol%) is then added, and the mixture is stirred at reflux under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired dibenzo[b,f]azonin derivative.
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-allyl-N-(2-vinylbenzyl)amine | Grubbs' II | CH2Cl2 | 40 | 12 | 85 |
| 2 | N-(but-3-en-1-yl)-N-(2-vinylbenzyl)amine | Grubbs' II | Toluene | 80 | 8 | 78 |
Logical Workflow for RCM Synthesis of Azonin Derivatives
Caption: RCM workflow for azonin synthesis.
Photochemical Cyclization Strategy
Photochemical reactions offer a unique avenue for the construction of complex molecular architectures. The synthesis of the parent azonin is a classic example, proceeding through a photochemical valence isomerization of a cyclooctatetraene (B1213319) epoxide, followed by reaction with an azide (B81097) and subsequent photochemical rearrangement.
Experimental Protocol: Synthesis of Parent Azonin
Cyclooctatetraene is first epoxidized to give cyclooctatetraene epoxide. This epoxide is then treated with sodium azide in the presence of a Lewis acid to yield the corresponding azido (B1232118) alcohol, which is subsequently converted to an aziridine (B145994). Photolysis of this aziridine intermediate leads to the formation of azonin.
| Step | Reactants | Reagents | Conditions | Yield (%) |
| 1 | Cyclooctatetraene | m-CPBA | CH2Cl2, 0 °C | 90 |
| 2 | Epoxide | NaN3, Mg(ClO4)2 | CH3OH | 75 |
| 3 | Azido alcohol | PPh3 | Ether | 80 |
| 4 | Aziridine | - | hv, Acetone | 30 |
Signaling Pathway for Photochemical Azonin Synthesis
Caption: Photochemical synthesis of azonin.
Nitrene Insertion Approach
The insertion of a nitrene into a C-H bond of a suitable precursor provides another synthetic route to the azonin skeleton. This method often involves the thermal or photochemical decomposition of an azide to generate the reactive nitrene intermediate.
Experimental Protocol: Synthesis via Nitrene Insertion
A solution of the azide precursor in an inert solvent such as chlorobenzene (B131634) is heated to a high temperature (typically > 120 °C) to induce thermal decomposition of the azide and subsequent nitrene insertion. The reaction is carried out under an inert atmosphere. After cooling, the solvent is removed, and the product is isolated by chromatography.
| Entry | Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-azido-2,7-diphenylcycloheptatriene | Chlorobenzene | 130 | 2 | 45 |
| 2 | 1-azido-2,3,6,7-tetraphenylcycloheptatriene | o-dichlorobenzene | 180 | 1 | 55 |
Workflow for Azonin Synthesis via Nitrene Insertion
Caption: Nitrene insertion pathway to azonins.
Comparative Analysis
The choice of synthetic route to a particular azonin derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
-
Ring-Closing Metathesis offers a versatile and high-yielding approach to substituted azonins, particularly dibenzo-fused systems. The commercial availability of a wide range of catalysts allows for fine-tuning of the reaction conditions.
-
Photochemical Cyclization is a classic method for the synthesis of the parent, unsubstituted azonin. However, the yields can be modest, and the multi-step nature of the synthesis can be a drawback.
-
Nitrene Insertion provides a direct route to the azonin core, but the harsh reaction conditions and the potential for side reactions can limit its applicability. The yields are often moderate.
Safety Operating Guide
Navigating the Disposal of Azonine: A General Protocol for Uncharacterized Chemical Waste
Disclaimer: Specific public information regarding the proper disposal procedures for Azonine is not available. Therefore, in a laboratory setting, it must be treated as a potentially hazardous substance with unknown characteristics. The following guide is based on established best practices for the management of uncharacterized or novel chemical waste. It is imperative that all laboratory personnel consult with their institution's Environmental Health & Safety (EHS) department before handling or disposing of this compound waste.[1][2][3][4] This protocol is intended to supplement, not replace, institution-specific and regulatory requirements.
Immediate Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is essential. Researchers must assume the substance could be toxic, flammable, reactive, or corrosive.
Core Safety Principles:
-
Minimize Exposure: Handle this compound and its waste within a certified chemical fume hood.
-
Prevent Contamination: Use dedicated laboratory equipment when working with this compound.
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be changed immediately if they become contaminated.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be required. Consultation with your EHS department is necessary to determine the appropriate respiratory protection.
-
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[1][2][5]
| Waste Type | Recommended Container | Labeling Requirements |
| Solid this compound Waste | Use the original container if possible, or a clearly labeled, compatible container (e.g., high-density polyethylene (B3416737) - HDPE). | "HAZARDOUS WASTE," "this compound, Solid," and the date of accumulation. |
| Liquid this compound Waste | A dedicated, leak-proof container with a screw-on cap, compatible with the solvent used. | "HAZARDOUS WASTE," "this compound, Liquid," list all components and their approximate percentages, and the date of accumulation. |
| Contaminated Lab Supplies | Double-bagged in clear plastic bags and placed in a designated solid waste container.[6] | "HAZARDOUS WASTE," "this compound Contaminated Debris." |
| Contaminated Sharps | A designated, puncture-resistant sharps container. | "HAZARDOUS WASTE," "this compound Contaminated Sharps." |
Important Considerations:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1]
-
Keep waste containers securely closed except when adding waste.[1][6]
-
Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[6]
Experimental Protocols: Spill Management
In the event of an this compound spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately evacuate the affected area and alert your laboratory supervisor and colleagues.
-
Contact EHS: For any spill, contact your institution's EHS department or emergency response team.
-
Small Spills (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with a compatible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Waste Storage and Disposal Workflow
All this compound waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5] This area should be clearly marked, and the waste should be segregated from incompatible materials.[1] Use secondary containment, such as a tray, to capture any potential leaks.[6]
The final disposal of this compound waste must be handled by your institution's EHS department or a certified hazardous waste contractor.[7][8] Do not attempt to dispose of this compound down the drain or in the regular trash.[9][10]
The following diagram outlines the logical workflow for the proper disposal of this compound, treating it as an uncharacterized chemical waste.
Caption: Workflow for the disposal of this compound as an uncharacterized chemical.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. acs.org [acs.org]
Essential Safety and Handling guidance for Azonine (1H-azonine)
Pre-Handling and Risk Assessment:
Before any experimental work involving Azonine, a mandatory risk assessment must be performed. This assessment should consider the potential for hazards associated with its chemical structure, which includes a nine-membered unsaturated heterocycle containing nitrogen. While the specific reactivity and toxicity are unknown, similar heterocyclic compounds can possess various hazardous properties.
Key considerations for the risk assessment should include:
-
Potential for skin and eye irritation or corrosion.
-
Possible toxicity if inhaled, ingested, or absorbed through the skin.
-
Flammability and reactivity with other chemicals.
-
Potential for environmental harm.
Personal Protective Equipment (PPE):
Given the unknown hazard profile of this compound, a conservative approach to PPE is required. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities. |
| Hand Protection | Chemically resistant gloves are required. Given the lack of specific compatibility data, it is recommended to use gloves made of a material with broad chemical resistance, such as nitrile or neoprene. Double gloving is strongly advised to provide an extra layer of protection. Gloves should be inspected for any signs of degradation before and during use and replaced immediately if compromised. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | All handling of this compound, especially in solid (powder) form or when generating aerosols or vapors, must be conducted in a certified chemical fume hood with adequate ventilation. If there is a potential for exposure outside of a fume hood, a properly fitted respirator with appropriate cartridges for organic vapors should be used. Consult with a safety professional for respirator selection. |
Operational Plan for Handling this compound:
A step-by-step operational plan is crucial to ensure the safe handling of this compound from receipt to disposal.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a well-ventilated, cool, dry, and designated hazardous chemical storage area.
-
Keep the container tightly sealed and clearly labeled with the chemical name, CAS number, and any known hazard information (even if limited).
-
Segregate from incompatible materials, such as strong oxidizing agents, acids, and bases.
Step 2: Preparation and Weighing
-
Conduct all weighing and solution preparation inside a certified chemical fume hood.
-
Use disposable equipment where possible to minimize contamination.
-
If handling a powder, be mindful of static electricity and take appropriate precautions.
Step 3: Experimental Procedures
-
Perform all experimental work involving this compound within a chemical fume hood.
-
Keep the sash of the fume hood at the lowest practical height.
-
Ensure all equipment is clean and in good working order.
-
Have a spill kit readily available within the laboratory.
Step 4: Decontamination
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all this compound-contaminated solid waste (e.g., gloves, paper towels, disposable labware) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
Caption: This diagram outlines the essential steps for the safe handling and disposal of this compound, emphasizing preparation, handling within a controlled environment, and proper waste management.
Disclaimer: This information is intended for guidance purposes only for trained laboratory personnel. The absence of comprehensive hazard data for this compound necessitates a highly cautious approach. Always consult with your institution's environmental health and safety department before handling this or any other uncharacterized chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
